N4-Acetylcytidine-13C5
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H15N3O6 |
|---|---|
分子量 |
290.22 g/mol |
IUPAC 名称 |
N-[1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)/t6-,8+,9+,10-/m1/s1/i4+1,6+1,8+1,9+1,10+1 |
InChI 键 |
NIDVTARKFBZMOT-YCGKIFQJSA-N |
产品来源 |
United States |
Foundational & Exploratory
N4-Acetylcytidine (ac4C): A Technical Guide to its Biological Function and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from archaea to eukaryotes.[1] Initially identified in transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in sequencing technology have revealed its presence in messenger RNA (mRNA) and other non-coding RNAs, sparking significant interest in its regulatory roles.[2][3] This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the primary known "writer" of this epigenetic mark.[4][5] The isotopic-labeled variant, N4-Acetylcytidine-13C5, serves as a crucial tool for researchers, enabling precise quantification and metabolic tracing of ac4C in various biological contexts. This guide provides an in-depth overview of the biological functions of ac4C, detailed experimental protocols for its study, and quantitative data to support its role in cellular processes.
Core Biological Functions of N4-Acetylcytidine (ac4C)
The acetylation of cytidine (B196190) at the N4 position plays a pivotal role in fine-tuning gene expression by influencing RNA stability, translation efficiency, and other fundamental biological processes.[3][6]
Enhancement of mRNA Stability
A primary function of ac4C modification in mRNA is the enhancement of its stability.[7][8] By acetylating cytidine residues, particularly within the coding sequence (CDS), NAT10 increases the half-life of transcripts.[9] This stabilization is thought to be due to structural changes in the RNA that may protect it from exonucleolytic degradation. Depletion of NAT10 has been shown to significantly decrease the half-life of transcripts that are normally acetylated, leading to their downregulation.[7][9] This function is critical in various cellular contexts, including the regulation of genes involved in cell proliferation and development.[10]
Promotion of Translation Efficiency
Beyond stability, ac4C modification directly promotes the efficiency of protein translation.[7][8] Studies have shown that transcripts harboring ac4C exhibit higher rates of translation.[9] This effect is particularly pronounced when ac4C is located at the wobble position of codons.[7][9] The acetylation is believed to influence codon-anticodon interactions, potentially by enhancing the fidelity of tRNA selection during ribosome translocation.[9][11] Ribosome profiling experiments have confirmed that the loss of ac4C, following NAT10 depletion, leads to a significant reduction in the translation efficiency of target mRNAs.[8]
Regulation of Ribosome Biogenesis
In addition to its role in mRNA, ac4C is also found in ribosomal RNA, specifically at position 1842 of the 18S rRNA in mammals.[12][13] This modification, also catalyzed by NAT10, is essential for the proper processing of precursor rRNA and the biogenesis of the small ribosomal subunit.[12][13] Knockdown of NAT10 leads to an accumulation of rRNA precursors, indicating a disruption in ribosome assembly, which in turn can impact global protein synthesis and cell growth.[12]
Involvement in Diverse Cellular Processes
The regulatory roles of ac4C extend to a wide array of biological processes and have been implicated in numerous diseases.[2][6] These include:
-
Stem Cell Self-Renewal: NAT10-mediated ac4C modification is crucial for maintaining the pluripotency and self-renewal of human embryonic stem cells.[14]
-
Reproductive Health: ac4C plays a role in oocyte maturation and spermatogenesis.[2][3]
-
Disease Pathogenesis: Aberrant ac4C modification has been linked to cancer progression, viral infections, and inflammatory diseases.[1][4][6] In many cancers, NAT10 is overexpressed and acts as an oncogene by stabilizing the mRNAs of key cancer-driving genes.[4][15]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on N4-acetylcytidine, highlighting its impact on mRNA stability and translation.
| Target mRNA | Cell Line | Effect of NAT10 Depletion | Fold Change in mRNA Half-life | Reference |
| Various ac4C-modified mRNAs | Human HEK293T | Decreased mRNA stability | Significant reduction | [7][9] |
| FNTB | Osteosarcoma (U2OS, MG63) | Reduced mRNA stability | Not specified | [16] |
| BCL9L, SOX4, AKT1 | Bladder Cancer | Impaired mRNA stability | Not specified | [4] |
| CEP170 | Myeloma | Reduced mRNA stability | Not specified | [4] |
Table 1: Effect of NAT10 Depletion on mRNA Stability. This table illustrates the consistent finding that the loss of NAT10 and subsequent reduction in ac4C leads to decreased stability of target mRNAs across different cell types.
| Target mRNA | System | Effect of ac4C Modification | Fold Change in Translation Efficiency | Reference |
| Acetylated Transcripts (Global) | Human HEK293T | Enhanced translation | Significant increase | [8][9] |
| Luciferase Reporter with ac4C | In vitro translation | Increased protein output | Position-dependent increase | [7][8] |
| FNTB | Osteosarcoma (U2OS, MG63) | Reduced protein expression upon inhibition | Significant decrease | [16] |
Table 2: Effect of ac4C on Translation Efficiency. This table summarizes the evidence demonstrating that ac4C modification enhances the translation of mRNA into protein, both in cellular and in vitro systems.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures are crucial for understanding the role of ac4C.
Caption: Enzymatic reaction for N4-acetylcytidine (ac4C) formation catalyzed by NAT10.
Caption: Simplified pathway of how ac4C modification enhances gene expression.
Caption: Workflow for transcriptome-wide mapping of ac4C using ac4C-seq.
Experimental Protocols
N4-Acetylcytidine Sequencing (ac4C-seq)
This method allows for the quantitative, single-nucleotide resolution mapping of ac4C across the transcriptome.[17][18]
Principle: The method is based on the chemical properties of ac4C. N4-acetylation makes the cytidine ring susceptible to reduction by sodium cyanoborohydride (NaCNBH₃) under acidic conditions.[17][19] This reduction forms tetrahydro-N4-acetylcytidine, which is read as a uridine (B1682114) (U) by reverse transcriptase. Consequently, ac4C sites are identified as C-to-T transitions in the resulting sequencing data.[17][18]
Detailed Protocol:
-
RNA Preparation: Isolate total RNA from cells or tissues of interest. To enrich for mRNA, perform poly(A) selection or ribosomal RNA depletion. It is recommended to spike in a synthetic RNA with a known ac4C site to serve as a positive control.[11][19]
-
Chemical Reduction:
-
Divide the RNA sample into two aliquots: a treatment sample and a mock control.
-
For the treatment sample, incubate the RNA with sodium cyanoborohydride in an acidic buffer.
-
For the mock control, incubate the RNA in the same buffer without the reducing agent.[18]
-
-
Library Preparation:
-
Fragment the RNA from both samples to a desired size (e.g., ~100-200 nucleotides).
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using a primer complementary to the 3' adapter. During this step, the reduced ac4C will cause the incorporation of an adenine (B156593) in the cDNA strand.[17][20]
-
Ligate a 5' adapter, amplify the cDNA library via PCR, and purify the final library.
-
-
Sequencing and Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference transcriptome.
-
Develop a bioinformatics pipeline to identify positions with a high frequency of C-to-T mismatches in the treatment sample compared to the mock control. These sites represent ac4C modifications.[18][20]
-
RedaC:T-seq for ac4C Mapping
An alternative method, RedaC:T-seq, also utilizes sodium borohydride (B1222165) for the reduction of ac4C.[21]
Principle: Similar to ac4C-seq, this protocol uses NaBH₄ to reduce ac4C to tetrahydro-ac4C, which alters its base-pairing properties during cDNA synthesis, leading to its identification as a thymidine (B127349) in sequencing reads.[21]
Detailed Protocol:
-
RNA Isolation and Ribodepletion: Isolate total RNA and perform ribosomal RNA depletion to enrich for non-rRNA species.[21]
-
NaBH₄ Treatment: Treat the ribodepleted RNA with NaBH₄ to specifically reduce ac4C residues.[21]
-
RNA Cleanup: Purify the RNA to remove any residual chemicals from the reduction step.
-
Library Construction: Proceed with standard RNA-seq library preparation protocols, including fragmentation, reverse transcription, and adapter ligation.
-
Sequencing and Data Analysis: Sequence the libraries and analyze the data to identify C-to-T conversions, which correspond to the locations of ac4C.[21]
RNA Stability Assay (e.g., BRIC-seq)
To experimentally validate the effect of ac4C on mRNA stability, methods like Bromouridine (BrU) labeling and sequencing can be employed.[9]
Principle: Cells are pulsed with a uridine analog, such as BrU, which is incorporated into newly transcribed RNA. The decay of this labeled RNA is then monitored over time after the removal of the BrU pulse.
Detailed Protocol:
-
Cell Culture and Labeling: Culture wild-type and NAT10-knockdown/knockout cells. Add BrU to the culture medium for a defined period (the "pulse") to label newly synthesized RNA.
-
Chase Period: Remove the BrU-containing medium and replace it with fresh medium containing a high concentration of unlabeled uridine (the "chase"). Collect cells at various time points during the chase (e.g., 0, 2, 4, 8, 12 hours).
-
RNA Isolation and Immunoprecipitation: Isolate total RNA at each time point. Use an antibody specific for BrU to immunoprecipitate the labeled RNA fraction.
-
Quantification: Quantify the amount of specific BrU-labeled transcripts at each time point using RT-qPCR or by performing high-throughput sequencing (BRIC-seq) on the immunoprecipitated RNA.
-
Half-life Calculation: Plot the decay of the labeled RNA over time. The mRNA half-life is the time it takes for 50% of the labeled RNA to be degraded. Compare the half-lives of specific transcripts between wild-type and NAT10-depleted cells to determine the effect of ac4C.[8][9]
Conclusion
N4-acetylcytidine is a critical epitranscriptomic modification that plays a fundamental role in regulating gene expression. Its deposition by NAT10 enhances the stability and translation of mRNA, contributes to ribosome biogenesis, and is involved in a multitude of cellular processes and disease states. The development of sophisticated techniques like ac4C-seq has been instrumental in uncovering the widespread nature and functional significance of this modification. For professionals in research and drug development, understanding the mechanisms of ac4C and its writer enzyme, NAT10, opens new avenues for therapeutic intervention, particularly in oncology and other diseases characterized by dysregulated gene expression. Further research into the "readers" and potential "erasers" of ac4C will undoubtedly provide deeper insights into this dynamic layer of genetic regulation.
References
- 1. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. academic.oup.com [academic.oup.com]
- 4. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10 - Wikipedia [en.wikipedia.org]
- 6. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human NAT10 is an ATP-dependent RNA acetyltransferase responsible for N4-acetylcytidine formation in 18 S ribosomal RNA (rRNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 18. rna-seqblog.com [rna-seqblog.com]
- 19. researchgate.net [researchgate.net]
- 20. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 21. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine (ac4C): A Comprehensive Technical Guide on its Discovery, History, and Role in RNA Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found across all domains of life, from bacteria to humans.[1][2][3] Initially discovered in the 1960s, this subtle acetylation of the cytidine (B196190) base has emerged from being a mere curiosity in abundant non-coding RNAs to a critical regulator of mRNA stability, translation, and overall gene expression.[1][4] Its dynamic nature and enzymatic control by the N-acetyltransferase NAT10 have positioned ac4C as a key player in the epitranscriptome, with profound implications for cellular homeostasis, development, and disease.[4][5] This technical guide provides an in-depth exploration of the discovery and history of ac4C, its functional significance in RNA biology, detailed experimental protocols for its detection and analysis, and the crucial role of isotopically labeled standards like N4-acetylcytidine-13C5 in its quantitative assessment.
Discovery and Historical Perspective
The story of N4-acetylcytidine began in the mid-20th century during the initial characterization of transfer RNA (tRNA), one of the most heavily modified RNA species.
-
1960s: The Dawn of a New Modification in tRNA. The first identification of ac4C was in eukaryotic transfer RNAs (tRNAs) during the 1960s through partial enzymatic digestions and two-dimensional paper chromatography.[6] These early studies laid the groundwork for understanding the diverse chemical landscape of RNA.
-
1970s: Expansion to Ribosomal RNA. In the following decade, researchers identified ac4C in the 18S ribosomal RNA (rRNA) of rat liver, indicating that this modification was not exclusive to tRNA.[1]
-
Late 20th and Early 21st Century: Unraveling the Enzymatic Machinery. A significant breakthrough came with the identification of the enzyme responsible for ac4C deposition. In eukaryotes, N-acetyltransferase 10 (NAT10) and its yeast homolog Kre33 were identified as the primary "writer" enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to cytidine in an ATP-dependent manner.[1] In bacteria, the TmcA-type RNA acetyltransferases were found to catalyze the same modification.
-
2018: A Paradigm Shift with the Discovery in mRNA. A pivotal study by Arango et al. in 2018 revealed the widespread presence of ac4C in messenger RNA (mRNA) of human cells.[5] This discovery transformed the perception of ac4C from a structural component of non-coding RNAs to a dynamic regulator of the coding transcriptome, opening up new avenues of research into its role in gene expression.
The Role of N4-Acetylcytidine in RNA Biology
The functional consequences of ac4C modification are context-dependent, varying with the type of RNA and the location of the modification within the transcript. A primary function of ac4C is to enhance RNA stability.[2]
-
In Transfer RNA (tRNA): In tRNA, ac4C is often found in the anticodon loop, where it plays a crucial role in ensuring accurate codon recognition and maintaining translational fidelity.[2] It contributes to the structural integrity of the tRNA molecule.
-
In Ribosomal RNA (rRNA): Within the 18S rRNA of the small ribosomal subunit, ac4C is critical for the proper assembly and function of ribosomes, the cellular machinery for protein synthesis.[2]
-
In Messenger RNA (mRNA): The discovery of ac4C in mRNA has unveiled its multifaceted role in gene regulation:
-
Enhanced Stability: ac4C modification, particularly within the coding sequence (CDS), promotes mRNA stability, increasing its half-life and protecting it from degradation.[5]
-
Increased Translation Efficiency: By stabilizing the mRNA, ac4C enhances its translation into protein.[5]
-
Location-Dependent Regulation: The effect of ac4C on translation is position-dependent. While ac4C in the CDS promotes translation elongation, its presence in the 5' untranslated region (5' UTR) can inhibit translation initiation.[7]
-
The Advent of this compound for Quantitative Analysis
While the qualitative identification of ac4C was a significant step, understanding its dynamic regulation and precise impact on biological processes requires accurate quantification. This need led to the development and use of stable isotope-labeled internal standards, such as this compound.
Although the specific historical details of the first synthesis and use of this compound are not extensively documented in readily available literature, its application follows established principles of quantitative mass spectrometry. In this technique, a known amount of the heavy-isotope labeled compound (in this case, ac4C with five Carbon-13 atoms) is spiked into a biological sample. During mass spectrometry analysis, the isotopically labeled standard is chemically identical to the endogenous, unlabeled ac4C but can be distinguished by its higher mass.
The use of such an isotopologue is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization and fragmentation, thus correcting for matrix effects and variations in sample preparation and instrument response.[1] This allows for the precise determination of the absolute abundance of ac4C in a given RNA sample, which is essential for studying the stoichiometry and dynamics of this modification in response to different cellular conditions or in disease states. However, it is important to note that even these stable isotope standards can be prone to deacetylation, which needs to be considered during sample handling and analysis.[1]
Experimental Protocols for N4-Acetylcytidine Analysis
The detection and mapping of ac4C have evolved from classical chromatographic techniques to high-throughput sequencing and sensitive mass spectrometry methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly sensitive method for the detection and quantification of ac4C.
Methodology:
-
RNA Isolation and Purification: Total RNA is extracted from cells or tissues. For mRNA analysis, poly(A) RNA is typically enriched.
-
RNA Digestion: The purified RNA is enzymatically digested into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.
-
Stable Isotope-Labeled Internal Standard Spiking: A known amount of this compound is added to the nucleoside mixture to serve as an internal standard for quantification.
-
LC Separation: The nucleoside mixture is injected into a liquid chromatograph, where the individual nucleosides are separated based on their physicochemical properties.
-
MS/MS Detection and Quantification: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is set to specifically detect the mass-to-charge ratio (m/z) of ac4C and its isotopically labeled counterpart. The fragmentation patterns of these molecules are also monitored for confirmation. The ratio of the signal intensity of endogenous ac4C to that of the this compound standard is used to calculate the absolute amount of ac4C in the original sample.
N4-acetylcytidine Sequencing (ac4C-seq)
ac4C-seq is a high-throughput method that allows for the transcriptome-wide mapping of ac4C at single-nucleotide resolution.[8][9]
Methodology:
-
RNA Isolation and Fragmentation: RNA is isolated and fragmented into smaller pieces.
-
Chemical Reduction: The RNA is treated with sodium cyanoborohydride (NaCNBH3) under acidic conditions. This chemical treatment specifically reduces ac4C to a tetrahydro-N4-acetylcytidine derivative.[8]
-
Control Treatment: A control sample is typically prepared by either omitting the reducing agent or by first deacetylating the RNA with mild alkali before the reduction step. This control is crucial for distinguishing true ac4C sites from other potential chemical artifacts.[8]
-
Reverse Transcription: During reverse transcription, the reduced ac4C base is misread by the reverse transcriptase, leading to the incorporation of a non-cognate nucleotide (typically an 'A' instead of a 'G') in the complementary DNA (cDNA). This results in a C-to-T mutation in the final sequencing reads at the position of the original ac4C.[8]
-
Library Preparation and High-Throughput Sequencing: The cDNA is then used to prepare a sequencing library, which is subsequently sequenced using next-generation sequencing platforms.
-
Bioinformatic Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Sites with a significant enrichment of C-to-T mismatches in the treated sample compared to the control are identified as ac4C sites.
Data Presentation
Table 1: Summary of N4-Acetylcytidine Locations and Functions
| RNA Type | Location | Key Function(s) | Key Enzyme |
| tRNA | Anticodon Loop, D-stem | Enhances translational fidelity and accuracy, maintains structural integrity. | NAT10/Kre33 |
| rRNA | 18S rRNA (helices 34 and 45) | Promotes proper ribosome assembly and function. | NAT10/Kre33 |
| mRNA | Coding Sequence (CDS) | Increases mRNA stability and promotes translation elongation. | NAT10 |
| mRNA | 5' Untranslated Region (5' UTR) | Can inhibit translation initiation. | NAT10 |
Mandatory Visualizations
Experimental Workflow for ac4C-seq
Caption: Workflow for ac4C-seq, a method for transcriptome-wide mapping of N4-acetylcytidine.
Role of NAT10 and Functional Consequences of ac4C on mRNA
Caption: The role of NAT10 in ac4C synthesis and its impact on mRNA stability and translation.
Conclusion and Future Directions
The journey of N4-acetylcytidine from its initial discovery in tRNA to its characterization as a dynamic regulator of mRNA has been a testament to the evolving field of epitranscriptomics. The development of sophisticated analytical techniques, including high-throughput sequencing and quantitative mass spectrometry utilizing isotopically labeled standards like this compound, has been instrumental in unraveling its biological significance.
For researchers and drug development professionals, understanding the intricacies of ac4C biology opens up new possibilities. The dysregulation of NAT10 and ac4C levels has been implicated in various diseases, including cancer, making this modification and its regulatory machinery a potential target for therapeutic intervention. Future research will likely focus on elucidating the "reader" and "eraser" proteins for ac4C, further dissecting the context-dependent functions of this modification, and exploring its potential as a biomarker and therapeutic target. The continued development of precise and quantitative methods will be paramount to advancing our understanding of this critical layer of gene regulation.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Epitranscriptomic N4-Acetylcytidine Profiling in CD4+ T Cells of Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. rna-seqblog.com [rna-seqblog.com]
The Role of NAT10 in N4-Acetylcytidine Incorporation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a highly conserved RNA modification that plays a critical role in regulating RNA metabolism, including stability and translation. The primary enzyme responsible for catalyzing this modification in eukaryotes is N-acetyltransferase 10 (NAT10). This technical guide provides an in-depth overview of the core functions of NAT10 in ac4C incorporation, detailing the molecular mechanisms, downstream cellular consequences, and its implications in disease, particularly cancer. We present a summary of quantitative data on NAT10's activity and the effects of its inhibition, detailed protocols for key experimental assays, and visual representations of the signaling pathways and experimental workflows involving NAT10. This guide is intended to be a comprehensive resource for researchers and professionals in drug development interested in the epitranscriptomic role of NAT10 and its potential as a therapeutic target.
Introduction to NAT10 and N4-Acetylcytidine (ac4C)
N4-acetylcytidine (ac4C) is a post-transcriptional modification of RNA where an acetyl group is added to the N4 position of cytidine (B196190).[1] This modification is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[2][3] The sole enzyme known to catalyze this acetylation in eukaryotes is N-acetyltransferase 10 (NAT10), making it the primary "writer" of this epitranscriptomic mark.[4]
NAT10 is a highly conserved protein that possesses both RNA binding and acetyltransferase domains.[5] It utilizes acetyl-CoA as a substrate to transfer the acetyl group onto cytidine residues within RNA in an ATP-dependent manner.[6] The presence of ac4C on RNA has profound effects on its function. It enhances RNA stability by protecting it from degradation and promotes translation efficiency.[1][4] These functions are critical for proper gene expression and cellular homeostasis.
Dysregulation of NAT10 and aberrant ac4C levels have been implicated in a variety of human diseases, most notably cancer.[4] Elevated NAT10 expression is observed in numerous cancers and often correlates with poor prognosis.[4] This has made NAT10 an attractive target for therapeutic intervention. This guide will delve into the technical details of NAT10's function, the methods to study it, and its role in key cellular pathways.
The Mechanism of NAT10-Mediated ac4C Incorporation
NAT10-mediated ac4C incorporation is a fundamental process in RNA metabolism. The catalytic activity of NAT10 is directed to specific cytidine residues within different RNA molecules through distinct mechanisms.
For tRNA, NAT10's activity is facilitated by the adapter protein THUMP domain-containing protein 1 (THUMPD1), which helps in recognizing and binding to the tRNA substrate.[4] Specifically, NAT10 binds to the D-arm of tRNA molecules, particularly tRNA-Ser and tRNA-Leu, to catalyze ac4C formation.[4]
In the case of 18S rRNA, the acetylation of cytidine at position 1842 is guided by the small nucleolar RNA (snoRNA) SNORD13.[7][8] This site-specific modification is crucial for the proper processing and maturation of the small ribosomal subunit.[2][9]
The mechanism for targeting specific cytidines in mRNA is less well-defined, but it is known that NAT10 can directly bind to mRNA and that ac4C modifications are enriched in coding sequences.[1] The consensus sequence for NAT10-mediated acetylation in some contexts has been identified as 5'-CCG-3' in unstructured RNA regions.[10][11]
The overall enzymatic reaction involves the transfer of an acetyl group from acetyl-CoA to the N4 position of a cytidine residue within the target RNA molecule. This reaction is dependent on the presence of ATP, suggesting an energy requirement for the catalytic process.[6]
Data Presentation: Quantitative Insights into NAT10 Function
This section provides a summary of the available quantitative data related to NAT10's enzymatic activity, its effect on mRNA stability, and the efficacy of its inhibitors.
Enzymatic Activity of NAT10
While detailed Michaelis-Menten kinetics (Km and kcat) for NAT10 with various RNA substrates are not extensively documented in publicly available literature, the substrate preference and reaction conditions have been characterized.
| Parameter | Value/Condition | Substrate | Source |
| Substrate for Acetylation | Acetyl-CoA | Acetyl donor | [6] |
| Energy Requirement | ATP-dependent | RNA acetylation | [6] |
| Consensus Sequence | 5'-CCG-3' | Unstructured RNA | [10][11] |
| Optimal Reaction Temperature | 65°C (for T. kodakarensis NAT10) | In vitro acetylation | [10] |
| pH for In Vitro Assay | 6.0 (for T. kodakarensis NAT10) | In vitro acetylation | [10] |
Effect of ac4C Modification on mRNA Stability
The presence of ac4C significantly increases the half-life of mRNA transcripts.[1] This stabilization is a key mechanism by which NAT10 regulates gene expression.
| Gene | Cell Line | Change in Half-life | Source |
| Globally acetylated mRNAs | HeLa | Significantly longer half-lives compared to non-acetylated transcripts. | [1] |
| ELOVL6, ACSL3, ACSL4 | MCF7 | Decreased half-life upon NAT10 knockdown. | [12] |
| FNTB | U2OS, MG63 | mRNA stability compromised after Remodelin treatment. | [13] |
| Lipin1 | Oligodendrocyte precursor cells | Enhanced mRNA stability with NAT10-mediated ac4C modification. | [9] |
NAT10 Inhibitors and Their Efficacy
Several small molecule inhibitors of NAT10 have been identified, with Remodelin and Fludarabine being the most studied. Their inhibitory concentrations (IC50) vary across different cell lines.
| Inhibitor | Cell Line | IC50 | Source |
| Remodelin | Prostate Cancer (PC-3) | ~20 µM | [14] |
| Remodelin | Osteosarcoma (U2OS, MG63) | Effective at 500 µM for NAT10 inhibition | [15] |
| Fludarabine | Ovarian Cancer (OVCAR3) | IC50 determined for control and NAT10 knockdown cells | [16] |
| Fludarabine | Various Cancer Cell Lines | 0.049 - 1.365 µM | [17] |
| Fludarabine | Lung Adenocarcinoma (LUAD) | 0 - 40 µM concentration gradient used to determine IC50 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study NAT10 and ac4C modification.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is a technique used to identify and quantify ac4C-modified RNA transcripts on a transcriptome-wide scale.
Protocol:
-
RNA Extraction and Fragmentation:
-
Extract total RNA from cells or tissues of interest.
-
Purify poly(A) RNA to enrich for mRNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using divalent cations (e.g., Mg2+) at an elevated temperature.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.
-
Wash the beads multiple times to remove non-specifically bound RNA.
-
Elute the ac4C-enriched RNA fragments from the antibody-bead complex.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the eluted RNA fragments. This typically involves reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome/transcriptome.
-
Identify peaks of enriched reads, which correspond to regions with ac4C modification.
-
Perform downstream bioinformatics analysis, such as motif discovery and functional annotation of the acetylated transcripts.
-
In Vitro RNA Acetylation Assay
This assay is used to determine the acetyltransferase activity of NAT10 on a specific RNA substrate in a controlled environment.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Purified recombinant NAT10 enzyme.
-
The RNA substrate of interest (e.g., an in vitro transcribed RNA fragment).
-
Acetyl-CoA as the acetyl group donor.
-
ATP to provide energy.
-
An appropriate reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Detection of Acetylation:
-
The incorporation of the acetyl group can be detected using various methods:
-
Radiolabeling: Use [14C]-acetyl-CoA and measure the incorporation of radioactivity into the RNA.
-
Dot Blot/Northern Blot: Run the RNA on a membrane and probe with an anti-ac4C antibody.
-
Mass Spectrometry: Analyze the RNA to detect the mass shift corresponding to acetylation.
-
-
Dot Blot Analysis for Global ac4C Levels
A dot blot is a simple and rapid method to semi-quantitatively assess the overall level of ac4C in a total RNA sample.[19]
Protocol:
-
RNA Sample Preparation:
-
Extract total RNA from the cells or tissues being studied.
-
Prepare serial dilutions of the RNA samples.
-
-
Membrane Spotting and Crosslinking:
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ac4C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Quantification:
-
Quantify the intensity of the dots, which is proportional to the amount of ac4C in the sample.[16]
-
Use a loading control, such as methylene (B1212753) blue staining of the membrane, to normalize the results.[19]
-
Signaling Pathways and Logical Relationships
NAT10 and ac4C are integrated into several key cellular signaling pathways, influencing processes such as cell proliferation, stress response, and ribosome biogenesis.
NF-κB Regulation of NAT10 Expression
The expression of NAT10 is, in part, regulated by the NF-κB signaling pathway. The p65 subunit of NF-κB can directly bind to the promoter region of the NAT10 gene, leading to its transcriptional activation.[4][20] This regulatory mechanism has been implicated in promoting chemoresistance in cancer cells.[4]
Caption: NF-κB signaling pathway leading to the transcriptional activation of NAT10.
NAT10-p53-MDM2 Signaling Axis
NAT10 plays a crucial role in the regulation of the tumor suppressor protein p53.[10][21] Under normal conditions, NAT10 can act as an E3 ligase for MDM2, promoting its degradation and thereby stabilizing p53.[10][21] In response to DNA damage, NAT10 translocates to the nucleoplasm, where it can directly acetylate p53 at lysine (B10760008) 120, further enhancing its stability and activation.[10][21] This leads to the downstream effects of p53, including cell cycle arrest and apoptosis.
Caption: Dual role of NAT10 in regulating p53 under normal and stress conditions.
NAT10 in rRNA Processing and Ribosome Biogenesis
NAT10 is essential for the maturation of the 18S rRNA, a core component of the 40S ribosomal subunit.[2][9] Depletion of NAT10 leads to the accumulation of pre-rRNA precursors and defects in ribosome biogenesis.[2] The acetylation of C1842 in 18S rRNA by NAT10 is a critical step in this process.[7]
Caption: The role of NAT10 and SNORD13 in the processing of 18S rRNA.
Experimental Workflow for acRIP-seq
The following diagram illustrates the key steps involved in the acetylated RNA immunoprecipitation sequencing (acRIP-seq) workflow.
Caption: A step-by-step workflow for identifying ac4C sites using acRIP-seq.
Conclusion
NAT10 is the central enzyme responsible for N4-acetylcytidine modification of RNA, a critical layer of epitranscriptomic regulation. Through its acetyltransferase activity, NAT10 influences the stability and translation of a wide range of RNA molecules, thereby impacting fundamental cellular processes. Its dysregulation is a hallmark of several diseases, particularly cancer, highlighting its potential as a valuable therapeutic target. This technical guide has provided a comprehensive overview of the mechanisms of NAT10-mediated ac4C incorporation, quantitative data on its function and inhibition, detailed experimental protocols, and visual representations of its involvement in key signaling pathways. It is our hope that this resource will facilitate further research into the fascinating biology of NAT10 and accelerate the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. A sequence-specific RNA acetylation catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAT10 regulates p53 activation through acetylating p53 at K120 and ubiquitinating Mdm2 | EMBO Reports [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances on the Structure and Function of RNA Acetyltransferase Kre33/NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. NAT10-mediated mRNA N4-acetylation is essential for the translational regulation during oocyte meiotic maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Non-Isotopic In Vitro Assay for Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. NAT10 regulates p53 activation through acetylating p53 at K120 and ubiquitinating Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Visualizing RNA Cytidine Acetyltransferase Activity by Northern Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. NAT10 regulates p53 activation through acetylating p53 at K120 and ubiquitinating Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylcytidine-13C5 as a Tracer for RNA Acetylation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of N4-Acetylcytidine-13C5 as a stable isotope tracer for the quantitative analysis of RNA acetylation. N4-acetylcytidine (ac4C) is a crucial post-transcriptional RNA modification involved in regulating RNA stability, translation, and overall gene expression.[1][2] Dysregulation of ac4C has been implicated in various diseases, including cancer and neuroinflammatory disorders, making it a significant area of research and a potential target for drug development.[3][4]
Stable isotope labeling combined with mass spectrometry offers a powerful approach to trace the metabolic fate of molecules and quantify their dynamics within biological systems. This compound, a carbon-13 labeled version of N4-acetylcytidine, serves as an ideal tracer for these studies.[3] When introduced to cells, it is incorporated into newly synthesized RNA, allowing for the precise measurement of RNA acetylation rates and turnover.
Metabolic Labeling and Analysis Workflow
The core of this technique involves introducing this compound into a cellular system, where it is taken up and incorporated into the cellular nucleotide pool. Subsequently, it is used by the enzyme N-acetyltransferase 10 (NAT10) and its homologs to acetylate cytidine (B196190) residues in RNA.[5] By tracking the incorporation of the heavy isotope, researchers can distinguish newly synthesized acetylated RNA from the pre-existing pool.
The general workflow for a typical experiment is as follows:
Biogenesis of N4-acetylcytidine
The synthesis of ac4C in eukaryotic RNA is primarily catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[5] This enzyme transfers an acetyl group from acetyl-CoA to the N4 position of cytidine within an RNA molecule.[5] When this compound is used as a tracer, it is incorporated into the RNA backbone, and the heavy isotope label is retained.
References
- 1. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of N4-Acetylcytidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of N4-acetylcytidine (ac4C), a critical RNA modification, with a focus on its cellular processing and metabolic significance. While specific quantitative data on the cellular uptake and metabolism of its isotopically labeled form, N4-Acetylcytidine-13C5, are not extensively available in the public domain, this document outlines the established biological pathways and experimental methodologies relevant to its study. This compound serves as a crucial tracer in drug development and research for quantifying the dynamics of ac4C.[1][2]
Introduction to N4-Acetylcytidine (ac4C)
N4-acetylcytidine is a highly conserved RNA modification found across all domains of life, from bacteria to eukaryotes.[3] It is an epigenetic modification that plays a pivotal role in regulating gene expression at the post-transcriptional level.[4][5] This modification is found on various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA), where it influences RNA stability, translation efficiency, and the fidelity of protein synthesis.[4][6][7]
The primary enzyme responsible for the synthesis of ac4C is N-acetyltransferase 10 (NAT10), which is currently the only known "writer" enzyme for this modification in eukaryotes.[3][4][7] NAT10 catalyzes the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine (B196190) in an ATP-dependent reaction.[3] Given its significant role in various cellular processes, including cell proliferation, stress response, and its association with diseases like cancer, understanding the cellular uptake and metabolism of cytidine analogues is of high interest for therapeutic development.[4][5][7][8]
Cellular Uptake and Metabolism of Nucleosides
While direct experimental data on the cellular uptake mechanism of N4-Acetylcytidine is scarce, the uptake of nucleosides like cytidine is generally mediated by specific nucleoside transporter proteins embedded in the cell membrane. These transporters facilitate the entry of nucleosides into the cell, where they can be incorporated into nucleic acids or enter catabolic pathways. Once inside the cell, N4-Acetylcytidine can be phosphorylated to its triphosphate form and incorporated into RNA by RNA polymerases. The acetylation to form ac4C is a post-transcriptional modification catalyzed by NAT10.
The metabolic fate of N4-Acetylcytidine is intrinsically linked to RNA turnover. When RNA molecules are degraded, modified nucleosides like ac4C are released. These can be further metabolized or salvaged for new RNA synthesis. The use of stable isotope-labeled this compound is instrumental in tracing these metabolic pathways and quantifying the dynamics of RNA acetylation and turnover.[1][2]
Key Regulatory Pathways Involving N4-Acetylcytidine
The biological functions of ac4C are primarily executed through the action of the NAT10 enzyme. The modification of different RNA species by NAT10 has distinct downstream effects.
Regulation of mRNA Stability and Translation
One of the most significant roles of ac4C is in the regulation of mRNA. The presence of ac4C on mRNA can enhance its stability and promote translation efficiency.[4][6] This is particularly important in the context of cancer, where NAT10-mediated ac4C modification of oncogene mRNAs can lead to their increased expression, promoting tumor progression.[4][7] For example, in bladder cancer, downregulation of NAT10 reduces ac4C modification and impairs the stability and translation of key oncogenes.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
N4-Acetylcytidine's Impact on mRNA Translation Efficiency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of post-transcriptional gene regulation has been significantly broadened by the discovery of various chemical modifications on messenger RNA (mRNA), collectively known as the epitranscriptome. Among these, N4-acetylcytidine (ac4C) has emerged as a critical regulator of mRNA metabolism, influencing its stability and, most notably, its translation efficiency.[1][2][3] This modification, catalyzed by the sole writer enzyme N-acetyltransferase 10 (NAT10), involves the addition of an acetyl group to the N4 position of cytidine (B196190) residues within RNA molecules.[1][3] Initially identified in non-coding RNAs like tRNA and rRNA, the presence and functional significance of ac4C in mRNA have opened new avenues for understanding the intricate control of protein synthesis in both physiological and pathological states, including cancer.[1][2][3]
This technical guide provides an in-depth exploration of the role of ac4C in mRNA translation efficiency. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, quantitative data, detailed experimental protocols, and the signaling pathways governing this pivotal RNA modification.
Quantitative Impact of N4-Acetylcytidine on mRNA Metabolism
The presence of ac4C on an mRNA transcript can have profound effects on its lifecycle, influencing both its stability and the rate at which it is translated into protein. The functional outcome of ac4C modification is context-dependent, varying with its location within the mRNA molecule.
Impact on mRNA Stability
N4-acetylcytidine generally enhances mRNA stability, protecting transcripts from degradation. This effect is attributed to the increased thermodynamic stability of ac4C-G base pairs within the RNA structure. The ablation of NAT10 and the subsequent reduction in ac4C levels have been consistently linked to decreased half-lives of target mRNAs.
| Target Gene/Transcript | Cell Line | Experimental Condition | Fold Change in mRNA Half-Life (NAT10 KD/KO vs. Control) | Reference |
| OCT4 | hESCs | NAT10 Knockdown | log2 fold-change of –1.70 | [4] |
| ELOVL6 | MCF7 | NAT10 Knockdown | Significant decrease | [5] |
| ACSL3 | MCF7 | NAT10 Knockdown | Significant decrease | [5] |
| ACSL4 | MCF7 | NAT10 Knockdown | Significant decrease | [5] |
| GCLC | MCF7 | NAT10 Knockdown | Remarkable reduction | [6][7] |
| SLC7A11 | MCF7 | NAT10 Knockdown | Remarkable reduction | [6][7] |
| OGA | Mouse Oocytes | NAT10 Knockdown | Markedly inhibited degradation in NAT10 OE | [8] |
Table 1: Quantitative Data on the Impact of ac4C on mRNA Half-Life. This table summarizes the observed changes in the half-life of various mRNAs upon the depletion of the ac4C writer enzyme, NAT10. A negative fold change indicates a reduction in mRNA stability.
Impact on Translation Efficiency
The influence of ac4C on mRNA translation is multifaceted. When located within the coding sequence (CDS), ac4C has been shown to promote translation elongation.[9] Conversely, ac4C within the 5' untranslated region (5' UTR) can inhibit translation initiation.[9] Ribosome profiling and quantitative proteomics have been instrumental in elucidating these effects.
| Target Gene/Protein | Cell Line/Organism | Experimental Condition | Fold Change in Protein Expression/Translation Efficiency (NAT10 KD/KO vs. Control) | Reference |
| Global Proteome | hESCs | NAT10 Knockdown | 1872 genes up-regulated, 1538 genes down-regulated | [3] |
| ANP32B | hESCs | NAT10 Knockdown | Notable reduction in protein level | [3] |
| OCT4 | hESCs | NAT10 Overexpression | Significantly increased protein expression | [10] |
| SOX2 | hESCs | NAT10 Overexpression | Significantly increased protein expression | [10] |
| Kmt5a | Mouse Heart | NAT10 Knockout | Suppressed translational efficiency | [11] |
| NR2F1 | hESCs | NAT10-mediated ac4C | Enhanced translation efficiency | [12] |
| Global Translation | MHCC-97H | NAT10 Knockdown | Reduced translation efficiency of ac4C(+) transcripts | [13] |
| Global Translation | Mouse Oocytes | Nat10 Knockout | Significantly reduced translation efficiency of ac4C(+) transcripts |
Table 2: Quantitative Data on the Impact of ac4C on Translation Efficiency. This table presents data from various studies showing the fold changes in protein expression or translation efficiency upon modulation of NAT10 levels. These findings highlight the significant role of ac4C in regulating protein synthesis.
Signaling Pathways and Regulatory Networks
The deposition of ac4C on mRNA is not a static process but is dynamically regulated by intricate signaling pathways. The primary writer enzyme, NAT10, is at the nexus of these networks, integrating various cellular signals to modulate the epitranscriptome and, consequently, translation efficiency.
Upstream Regulation of NAT10
Several signaling pathways converge on NAT10 to regulate its expression and activity. The Nuclear Factor-kappa B (NF-κB) and Wnt/β-catenin pathways have been identified as key regulators of NAT10.[1][2]
Caption: Upstream regulators of the N-acetyltransferase NAT10.
Downstream Effects of NAT10-mediated ac4C
Once acetylated by NAT10, target mRNAs exhibit altered stability and translation efficiency, leading to downstream effects on various cellular processes. The Wnt/β-catenin pathway is a notable downstream target, where NAT10-mediated ac4C modification of key components can amplify pathway activity.
Caption: Downstream signaling effects of NAT10-mediated ac4C modification.
Experimental Protocols
A variety of sophisticated techniques are employed to investigate the role of ac4C in mRNA translation. These protocols enable the identification of ac4C sites, the quantification of translation efficiency, and the elucidation of the underlying molecular mechanisms.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is a powerful antibody-based method for the transcriptome-wide mapping of ac4C-modified RNA regions.
1. RNA Preparation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction.
-
Purify poly(A)+ RNA to enrich for mRNA.
-
Fragment the RNA to an appropriate size range (typically 100-200 nucleotides) using enzymatic or chemical methods.
2. Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody to form RNA-antibody complexes.
-
Capture these complexes using protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound RNA.
3. RNA Elution and Library Preparation:
-
Elute the ac4C-enriched RNA fragments from the beads.
-
Construct a cDNA library from the eluted RNA suitable for next-generation sequencing.
4. Sequencing and Data Analysis:
-
Sequence the cDNA library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome/transcriptome.
-
Use peak-calling algorithms to identify regions enriched for ac4C.
Caption: Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
Ribosome Profiling (Ribo-seq)
Ribo-seq provides a "snapshot" of all ribosome positions on transcripts at a specific moment, allowing for the genome-wide quantification of translation.
1. Cell Lysis and Ribosome-Protected Fragment (RPF) Generation:
-
Lyse cells in the presence of a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Treat the lysate with RNase I to digest mRNA not protected by ribosomes, generating RPFs.
2. Ribosome Isolation:
-
Isolate monosomes (single ribosomes bound to mRNA fragments) by sucrose (B13894) density gradient ultracentrifugation.
3. RPF Extraction and Library Preparation:
-
Extract the RPFs from the isolated monosomes.
-
Perform size selection (typically 28-30 nucleotides) of the RPFs.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Reverse transcribe the RPFs into a cDNA library.
4. Sequencing and Data Analysis:
-
Sequence the cDNA library.
-
Align reads to the transcriptome.
-
The density of reads on a transcript reflects its translation level. Translation efficiency can be calculated by normalizing RPF reads to the corresponding mRNA abundance (determined by parallel RNA-seq).
Caption: Experimental workflow for Ribosome Profiling (Ribo-seq).
Conclusion
N4-acetylcytidine is a dynamic and functionally significant mRNA modification that plays a crucial role in regulating translation efficiency. Its deposition by NAT10, under the control of complex signaling networks, adds a vital layer of post-transcriptional gene regulation. The continued application of advanced sequencing and proteomic techniques will undoubtedly further unravel the intricate mechanisms by which ac4C contributes to cellular homeostasis and disease. For researchers and drug development professionals, understanding and targeting the ac4C epitranscriptomic machinery holds immense promise for the development of novel therapeutic strategies.
References
- 1. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. NAT10, an RNA Cytidine Acetyltransferase, Regulates Ferroptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. NAT10‐mediated ac4C modification promotes ectoderm differentiation of human embryonic stem cells via acetylating NR2F1 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of N4-Acetylcytidine-13C5 in Elucidating Viral Replication and Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a conserved epitranscriptomic modification that plays a critical role in various biological processes, including the regulation of RNA stability and translation. Recent studies have unveiled its significance in the life cycle of numerous viruses. The host-driven acetylation of viral and cellular RNAs by the N-acetyltransferase 10 (NAT10) has been shown to enhance viral replication, making ac4C and NAT10 promising targets for novel antiviral therapies. This technical guide provides an in-depth overview of the function of ac4C in viral infection and introduces the application of its stable isotope-labeled form, N4-acetylcytidine-13C5, as a powerful tool for quantitatively studying viral RNA synthesis and degradation dynamics. Detailed experimental protocols for ac4C detection and a proposed methodology for metabolic labeling with this compound are presented, alongside quantitative data from key studies and visualizations of relevant pathways and workflows.
Introduction to N4-Acetylcytidine (ac4C) in Virology
N4-acetylcytidine is a post-transcriptional modification where an acetyl group is added to the N4 position of cytidine (B196190). This modification is catalyzed by the host enzyme N-acetyltransferase 10 (NAT10).[1][2][3] In the context of viral infections, ac4C has been identified as a pro-viral modification in a range of viruses, including Enterovirus 71 (EV71), Human Immunodeficiency Virus 1 (HIV-1), Sindbis virus (SINV), and Minute Virus of Canines (MVC).[2][3][4][5] The presence of ac4C on viral RNA has been shown to increase its stability, enhance its translation, and in some cases, regulate its processing.[3][4][5] Consequently, the inhibition of NAT10 has emerged as a potential broad-spectrum antiviral strategy.[4][6][7]
Mechanism of Action of ac4C in Viral Replication
The primary mechanism by which ac4C promotes viral replication is by enhancing the stability and translational efficiency of viral RNA. For instance, in EV71, ac4C modification of the 5' untranslated region (UTR) enhances the recruitment of cellular proteins, such as PCBP2, to the internal ribosomal entry site (IRES), thereby promoting viral protein synthesis.[5] In HIV-1, ac4C modification contributes to increased viral RNA stability, leading to higher levels of viral gene expression.[4][7] For some viruses like SINV, NAT10-mediated ac4C modification of host cell mRNA is crucial for creating a cellular environment conducive to viral replication.[2][8]
Figure 1: Pro-viral role of N4-acetylcytidine (ac4C) modification.
Quantitative Data on the Impact of ac4C on Viral Replication
Studies have demonstrated a significant reduction in viral replication upon the inhibition or knockdown of NAT10. The following tables summarize key quantitative findings from research on Enterovirus 71.
| Virus | Experimental System | Treatment | Effect on Viral Titer (TCID50/ml) | Reference |
| EV71 | Vero Cells | NAT10 Knockdown | Significant decrease at 12 and 24 hpi | [5] |
| EV71 | Vero Cells | Remodelin (NAT10 inhibitor) | Dose-dependent decrease in viral titer | [5] |
| Virus | Experimental System | Treatment | Effect on Viral RNA Levels | Reference |
| EV71 | Vero Cells | NAT10 Knockdown | Significant decrease in RNA copy numbers at 12 and 24 hpi | [5] |
| EV71 | Vero Cells | Remodelin (NAT10 inhibitor) | Dose-dependent decrease in viral RNA levels | [5] |
Experimental Protocols
Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq)
This protocol is used to identify the locations of ac4C modifications on viral RNA.[9][10][11]
Figure 2: Experimental workflow for acRIP-seq.
Methodology:
-
RNA Isolation: Extract total RNA from virus-infected cells using a standard method like TRIzol reagent.
-
RNA Fragmentation: Fragment the isolated RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.
-
Immunoprecipitation: Incubate the fragmented RNA with magnetic beads conjugated to an anti-ac4C antibody. An IgG antibody should be used as a negative control.
-
Washing: Perform stringent washes to remove non-specifically bound RNA.
-
Elution: Elute the ac4C-containing RNA fragments from the beads.
-
Library Preparation and Sequencing: Construct a cDNA library from the eluted RNA and perform high-throughput sequencing.
-
Data Analysis: Analyze the sequencing data to identify enriched regions (peaks), which correspond to the locations of ac4C modifications.
Proposed Protocol for Metabolic Labeling with this compound
This proposed protocol outlines a method for tracing the synthesis and degradation of viral RNA using this compound. This approach is based on established metabolic labeling techniques with other nucleoside analogs, such as 4-thiouridine (B1664626) (4sU).[12][13][14][15]
Figure 3: Proposed workflow for this compound metabolic labeling.
Methodology:
-
Cell Culture and Infection: Culture the desired host cells and infect them with the virus of interest at a suitable multiplicity of infection (MOI).
-
Metabolic Labeling: At a specific time post-infection, supplement the cell culture medium with this compound. The optimal concentration and labeling time should be determined empirically.
-
Time-Course Harvest: Harvest the cells at various time points after the addition of the labeled nucleoside.
-
Viral RNA Isolation: Isolate the viral RNA from the harvested cells. This may involve specific purification methods to separate viral RNA from host RNA.
-
RNA Digestion: Digest the purified viral RNA into individual nucleosides using a cocktail of nucleases.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]
-
Quantification: Determine the ratio of this compound to endogenous (unlabeled) N4-acetylcytidine. This ratio can be used to calculate the rates of viral RNA synthesis and degradation. The use of stable isotope-labeled internal standards is recommended for accurate quantification.[16][18]
Applications in Drug Development
The discovery of the pro-viral role of ac4C has opened new avenues for antiviral drug development. Targeting NAT10, the writer of this modification, is a promising strategy. Small molecule inhibitors of NAT10, such as Remodelin, have been shown to effectively reduce the replication of viruses like HIV-1 and EV71 in cell culture models.[4][5][7] The use of this compound in metabolic labeling studies can be a valuable tool in the preclinical evaluation of such inhibitors. By quantifying the impact of a drug candidate on viral RNA synthesis and stability, researchers can gain a deeper understanding of its mechanism of action and therapeutic potential.
Conclusion
N4-acetylcytidine is a key epitranscriptomic modification that is exploited by a variety of viruses to enhance their replication. The development of advanced techniques to study this modification is crucial for advancing our understanding of virus-host interactions and for the development of novel antiviral therapies. While methods for detecting endogenous ac4C are well-established, the use of stable isotope-labeled this compound offers a powerful approach for dissecting the dynamics of viral RNA metabolism. The protocols and data presented in this guide provide a solid foundation for researchers to explore the role of ac4C in their viral systems of interest and to leverage this knowledge in the pursuit of new antiviral strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N-acetyltransferase 10 regulates alphavirus replication via N4-acetylcytidine (ac4C) modification of the lymphocyte antigen six family member E (LY6E) mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-acetylcytidine coordinates with NP1 and CPSF5 to facilitate alternative RNA processing during the replication of minute virus of canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylation of cytidine residues boosts HIV-1 gene expression by increasing viral RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAT10 Suppresses RNA Sensing Induced IFN-β Transactivation to Promote Viral Infection via Interfering with IRF3 Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylation of Cytidine Residues Boosts HIV-1 Gene Expression by Increasing Viral RNA Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyltransferase 10 regulates alphavirus replication via N4-acetylcytidine (ac4C) modification of the lymphocyte antigen six family member E (LY6E) mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 10. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation and Sequencing of Acetylated RNA [bio-protocol.org]
- 12. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 13. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 15. escholarship.org [escholarship.org]
- 16. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N4-Acetylcytidine-13C5 Metabolic Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction to N4-Acetylcytidine (ac4C)
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1][2] This modification, where an acetyl group is added to the N4 position of cytidine (B196190), is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[3][4][5][6] ac4C plays a crucial role in various aspects of RNA metabolism, including enhancing RNA stability, promoting translation efficiency, and ensuring accurate codon recognition.[1][7] Dysregulation of ac4C levels has been implicated in several diseases, including cancer and viral infections, making it an attractive target for therapeutic development.[3][8]
Metabolic labeling using stable isotope-labeled precursors is a powerful technique for tracing the dynamics of RNA modifications. N4-Acetylcytidine-13C5 is a stable isotope-labeled version of ac4C that can be introduced into cellular RNA through metabolic incorporation.[9] This allows for the quantitative analysis of ac4C turnover and dynamics using mass spectrometry, providing valuable insights into the epitranscriptome.
These application notes provide a detailed protocol for the metabolic labeling of RNA with this compound and subsequent quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow Overview
The overall workflow for this compound metabolic labeling and analysis involves several key steps: cell culture and labeling, RNA extraction, RNA digestion to nucleosides, and finally, LC-MS/MS analysis for the detection and quantification of 13C5-labeled ac4C.
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the steps for metabolically labeling cellular RNA with this compound. Optimization of labeling concentration and duration is crucial for achieving sufficient incorporation without inducing cytotoxicity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (stable isotope-labeled)
-
Phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Standard cell culture plates and incubator
Procedure:
-
Cell Seeding:
-
One day prior to labeling, seed the cells in appropriate culture plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound in sterile water or DMSO. The final concentration in the culture medium will need to be optimized. A starting range of 10-100 µM is recommended based on protocols for similar nucleoside analogs.
-
On the day of the experiment, prepare the labeling medium by adding the this compound stock solution to the complete culture medium.
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The optimal duration will vary depending on the cell type and experimental goals. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal labeling time.
-
-
Cell Harvest:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping, as appropriate for the cell line.
-
Count the cells and proceed immediately to RNA extraction or store the cell pellet at -80°C.
-
Optimization and Controls:
-
Concentration Optimization: To determine the optimal concentration of this compound, perform a dose-response experiment. Test a range of concentrations (e.g., 1, 10, 50, 100, 200 µM) and assess both the incorporation of the labeled nucleoside into RNA and cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit).
-
Time Course: To determine the kinetics of incorporation, perform a time-course experiment at the optimal concentration. Harvest cells at various time points after adding the labeling medium.
-
Negative Control: Culture a parallel set of cells in a medium without this compound to serve as a negative control for the mass spectrometry analysis.
| Parameter | Recommended Starting Range | Notes |
| Labeling Concentration | 10 - 100 µM | Optimization is critical to balance incorporation and cytotoxicity. |
| Labeling Duration | 6 - 48 hours | Dependent on cell doubling time and RNA turnover rates. |
| Cell Confluency | 70 - 80% | Ensures active cellular metabolism for efficient label incorporation. |
Protocol 2: Total RNA Extraction and Digestion to Nucleosides
This protocol details the extraction of total RNA from labeled cells and its subsequent enzymatic digestion into individual nucleosides for LC-MS/MS analysis.
Materials:
-
Cell pellet from Protocol 1
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
Ultrapure water
-
(Optional) Isotopically labeled internal standards for unlabeled nucleosides (e.g., 15N5-Adenosine, 15N3-Uridine, etc.)
Procedure:
-
Total RNA Extraction:
-
Extract total RNA from the cell pellet using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
-
RNA Digestion:
-
In a sterile, RNase-free microcentrifuge tube, combine the following:
-
Up to 2.5 µg of total RNA
-
2 µL Nuclease P1 solution (0.5 U/µL)
-
0.5 µL Bacterial Alkaline Phosphatase (BAP)
-
2.5 µL of 200 mM HEPES (pH 7.0)
-
Ultrapure water to a final volume of 25 µL
-
-
(Optional) Spike in known amounts of isotopically labeled internal standards for the canonical and other modified nucleosides to enable absolute quantification.
-
Incubate the reaction at 37°C for 3 hours. For RNAs with significant secondary structure or known resistance to nucleases, the incubation time can be extended up to 24 hours.
-
The resulting nucleoside mixture is now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.
-
| Reagent | Purpose |
| Nuclease P1 | A non-specific endonuclease that digests RNA into 5'-mononucleotides. |
| Bacterial Alkaline Phosphatase | Removes the 5'-phosphate group to yield nucleosides. |
Protocol 3: Quantitative Analysis of 13C5-ac4C by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of the digested RNA samples to quantify the level of this compound incorporation. Instrument parameters will need to be optimized for the specific mass spectrometer used.
Materials:
-
Digested RNA sample (from Protocol 2)
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Reversed-phase C18 column suitable for nucleoside analysis
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
N4-Acetylcytidine and this compound standards for instrument calibration
Procedure:
-
LC Separation:
-
Inject the nucleoside mixture onto the reversed-phase C18 column.
-
Separate the nucleosides using a gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a low percentage of B, gradually increasing to elute the more hydrophobic nucleosides.
-
-
MS/MS Detection:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer. The MRM transitions for unlabeled ac4C and 13C5-labeled ac4C need to be determined by infusing pure standards.
-
ac4C (unlabeled): The precursor ion will be the protonated molecule [M+H]+. The product ion will be the protonated base.
-
ac4C-13C5 (labeled): The precursor ion will be [M+5+H]+. The product ion will be the protonated labeled base.
-
-
On a high-resolution mass spectrometer, extracted ion chromatograms (XICs) for the accurate masses of the precursor ions can be used for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the unlabeled ac4C and the 13C5-labeled ac4C.
-
Create a standard curve using known concentrations of the N4-Acetylcytidine and this compound standards to determine the absolute amounts of each in the samples.
-
The percentage of labeled ac4C can be calculated as: % Labeled ac4C = (Amount of 13C5-ac4C) / (Amount of unlabeled ac4C + Amount of 13C5-ac4C) * 100
-
Expected MRM Transitions (Hypothetical):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| N4-Acetylcytidine (ac4C) | 286.1 | 154.1 |
| This compound | 291.1 | 159.1 |
| Note: These are theoretical m/z values and must be empirically determined on the specific instrument. |
Signaling Pathway and Logical Relationships
The incorporation of this compound into cellular RNA is dependent on the cellular nucleotide salvage pathway and the activity of the NAT10 acetyltransferase.
This diagram illustrates that exogenous this compound is taken up by the cell, phosphorylated to its triphosphate form, and then can be incorporated into RNA during transcription. Alternatively, unlabeled cytidine is incorporated and subsequently acetylated by NAT10, which can utilize an acetyl-CoA pool that may also become labeled depending on the metabolic state and other labeled precursors used. The resulting labeled RNA is then processed for detection by mass spectrometry.
References
- 1. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the optimal design of metabolic RNA labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. benchchem.com [benchchem.com]
- 9. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantitative Analysis of N4-Acetylcytidine in Biological Samples by Stable Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of N4-acetylcytidine (ac4C), a significant epitranscriptomic modification, in RNA from biological samples. The method employs a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, using N4-Acetylcytidine-13C5 as an internal standard to ensure high accuracy and precision. This protocol is applicable for researchers investigating the role of ac4C in various biological processes and for professionals in drug development targeting RNA-modifying enzymes.
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme in humans and plays a crucial role in regulating RNA stability, structure, and translation efficiency.[2][3] Dysregulation of ac4C levels has been implicated in various diseases, including cancer, developmental disorders, and viral infections, making it a critical biomarker and a potential therapeutic target.[4][5]
Accurate quantification of ac4C is essential for understanding its biological functions and its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard method for the specific and sensitive detection of modified nucleosides.[6] The use of a stable isotope-labeled internal standard, such as this compound, corrects for variability in sample preparation and matrix effects, enabling precise and reliable quantification. This document provides a comprehensive protocol for the analysis of ac4C using this advanced analytical technique.
Biological Significance and Pathway
The primary enzyme responsible for ac4C formation is NAT10, which uses acetyl-coenzyme A as a donor to acetylate cytidine (B196190) residues on various RNA species.[7] In tRNA, ac4C is crucial for accurate codon recognition and translation fidelity.[3] In 18S rRNA, it is important for proper ribosome assembly and function.[2] More recently, ac4C has been identified in mRNA, where it enhances transcript stability and influences translation.[2][5] The modification's role in stabilizing RNA structures and its link to cellular stress responses and diseases like cancer highlight the importance of studying its dynamics.[2][8]
Experimental Workflow
The overall experimental workflow involves several key stages: isolation of total RNA from a biological sample, enzymatic hydrolysis of the RNA into individual nucleosides, addition of the this compound internal standard, separation by UHPLC, and detection and quantification by a triple quadrupole mass spectrometer.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: N4-acetylcytidine (ac4C) and this compound (Internal Standard, IS).
-
Enzymes: Nuclease P1, Bacterial Alkaline Phosphatase (BAP).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Buffers: Ammonium acetate (B1210297), Formic acid.
-
Equipment:
Sample Preparation: RNA Hydrolysis
-
Isolate Total RNA: Extract total RNA from cells or tissues using a standard method (e.g., TRIzol extraction). Assess RNA purity and concentration using a spectrophotometer.
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 buffer.
-
Add 2 units of Nuclease P1 and incubate at 42°C for 2 hours.
-
Add alkaline phosphatase buffer and 2 units of BAP. Incubate at 37°C for an additional 2 hours. This process hydrolyzes the RNA into a mixture of individual nucleosides.[10]
-
-
Internal Standard Spiking: Add a known concentration of this compound internal standard to the digested sample mixture. The final concentration should be chosen to be within the range of the expected endogenous ac4C levels.
-
Desalting/Cleanup: Centrifuge the digested sample through a 3 kDa molecular weight cutoff filter to remove enzymes and other proteins.[9] The filtrate containing the nucleosides is collected for analysis.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18, e.g., Inertsil ODS-3 (2.1 x 150 mm, 1.8 µm)[9] |
| Mobile Phase A | 5 mM Ammonium acetate in water (pH 5.3) or 0.1% Formic acid in water[9][11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid[11] |
| Flow Rate | 0.2 - 0.4 mL/min[9] |
| Gradient | Optimized for separation of ac4C from other nucleosides (e.g., 0-5% B over 2 min, 5-30% B over 8 min, then wash and re-equilibrate) |
| Injection Volume | 2 - 10 µL[9][11] |
| Column Temperature | 40 - 45°C[11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Interface Temp. | 300°C[9] |
| Heat Block Temp. | 400°C[9] |
| Gas Flow | Optimized for instrument (Nebulizing, Drying, and Collision Gas) |
| MRM Transitions | See Table 3 below |
The MRM transitions are critical for selective and sensitive detection. The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Table 3: MRM Transitions for ac4C and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N4-acetylcytidine (ac4C) | 286.1 | 154.1 | Optimized (e.g., 15) |
| This compound (IS) | 291.1 | 159.1 | Optimized (e.g., 15) |
| (Note: Product ions correspond to the respective protonated nucleobase after deglycosylation. Exact m/z values and collision energies should be optimized empirically on the specific instrument.) |
Data Analysis and Quantitative Results
Calibration Curve
A calibration curve is constructed by analyzing a series of standards containing a fixed concentration of the internal standard (ac4C-13C5) and varying known concentrations of the analyte (ac4C). The curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the analyte.
Table 4: Example Calibration Curve Data
| ac4C Conc. (nM) | ac4C Peak Area | IS Peak Area | Area Ratio (ac4C/IS) |
| 0.5 | 4,850 | 98,500 | 0.049 |
| 1.0 | 9,920 | 99,100 | 0.100 |
| 5.0 | 51,300 | 101,200 | 0.507 |
| 10.0 | 105,600 | 103,500 | 1.020 |
| 50.0 | 521,000 | 102,800 | 5.068 |
| 100.0 | 1,035,000 | 101,500 | 10.197 |
| Linearity (R²) | - | - | > 0.995 |
Sample Quantification
The peak area ratio of ac4C to ac4C-13C5 is measured in the unknown biological samples. The concentration of ac4C is then calculated using the linear regression equation derived from the calibration curve. The final amount is typically normalized to the initial amount of RNA used for the digestion.
Table 5: Example Quantification Results in HeLa Cell RNA
| Sample ID | RNA Input (µg) | Measured Area Ratio | Calculated Conc. (nM) | ac4C Amount (fmol/µg RNA) |
| Control 1 | 2.0 | 0.354 | 3.51 | 87.8 |
| Control 2 | 2.0 | 0.368 | 3.65 | 91.3 |
| NAT10 Knockdown 1 | 2.0 | 0.089 | 0.87 | 21.8 |
| NAT10 Knockdown 2 | 2.0 | 0.095 | 0.93 | 23.3 |
Conclusion
The described LC-MS/MS method provides a highly selective, sensitive, and accurate platform for the quantification of N4-acetylcytidine in RNA. The use of the stable isotope-labeled internal standard this compound is critical for correcting analytical variability and achieving reliable results. This protocol serves as a valuable tool for researchers in the field of epitranscriptomics, enabling detailed investigation into the biological roles of ac4C and its potential as a disease biomarker or therapeutic target. Users should perform appropriate method validation according to established guidelines to ensure performance for their specific application.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA N4‐acetylcytidine modification and its role in health and diseases | Semantic Scholar [semanticscholar.org]
- 5. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 10. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for N4-Acetylcytidine-13C5 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification increasingly recognized for its significant role in regulating gene expression and cellular processes.[1] Found in various RNA species, including mRNA, tRNA, and rRNA, ac4C influences RNA stability, translation efficiency, and the fidelity of protein synthesis. Dysregulation of ac4C levels has been implicated in a range of diseases, including cancer, making its accurate quantification in biological matrices a critical aspect of biomedical research and drug development.
This document provides detailed application notes and protocols for the quantitative analysis of N4-acetylcytidine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N4-Acetylcytidine-13C5 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric ionization, ensuring the highest accuracy and precision of the results.[2]
Principle of the Method
The quantitative analysis of N4-acetylcytidine is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to the endogenous N4-acetylcytidine but has a different mass due to the incorporation of five 13C atoms, is spiked into the biological sample at the beginning of the sample preparation process. Following extraction and chromatographic separation, the analyte and the internal standard are detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the endogenous N4-acetylcytidine to the peak area of the this compound internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
N4-Acetylcytidine (ac4C)
-
This compound (ac4C-13C5)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
-
Sample Preparation Supplies:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Nitrogen evaporator
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
N4-Acetylcytidine Stock Solution (1 mg/mL): Accurately weigh 1 mg of N4-acetylcytidine and dissolve it in 1 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
N4-Acetylcytidine Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the N4-acetylcytidine stock solution with 50% methanol/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol/water to a final concentration of 100 ng/mL.
Sample Preparation
The following protocols describe the extraction of N4-acetylcytidine from plasma/serum and urine.
A. Plasma/Serum - Protein Precipitation
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
B. Urine - Dilute and Shoot
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.
-
In a microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of 50% methanol/water.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr; Cone: 150 L/hr |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N4-Acetylcytidine (ac4C) | 286.1 | 154.1 | 15 |
| This compound (ac4C-13C5) | 291.1 | 159.1 | 15 |
Note: The optimal collision energy should be determined empirically on the specific instrument being used.
Data Analysis and Quantification
-
Integrate the peak areas for both N4-acetylcytidine and this compound for all samples, calibration standards, and quality controls.
-
Calculate the peak area ratio (N4-acetylcytidine peak area / this compound peak area) for each injection.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x or 1/x² weighting is typically used.
-
Determine the concentration of N4-acetylcytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation and Performance Characteristics
The following table summarizes the expected performance characteristics of the described method, based on typical results for the quantification of modified nucleosides using stable isotope dilution LC-MS/MS. Actual performance may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: Experimental workflow for the quantification of N4-Acetylcytidine.
Caption: Biological role and disease implication of N4-Acetylcytidine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal for analyte and internal standard | - Instrument parameters not optimized- Sample degradation- Improper sample preparation | - Optimize MS source parameters and collision energies.- Ensure proper sample storage and handling.- Verify extraction procedure and solvent volumes. |
| High background noise | - Contaminated mobile phase or LC system- Matrix effects | - Use fresh, high-purity solvents.- Clean the LC system and column.- Optimize sample cleanup to remove interfering matrix components. |
| Poor peak shape | - Incompatible reconstitution solvent- Column degradation- Inappropriate gradient | - Reconstitute in a solvent similar to the initial mobile phase.- Replace the analytical column.- Adjust the LC gradient to improve peak focusing. |
| Inconsistent results | - Inaccurate pipetting- Variability in sample preparation- Instrument instability | - Calibrate pipettes regularly.- Ensure consistent timing and technique during extraction.- Monitor instrument performance with system suitability tests. |
Conclusion
The method described in these application notes provides a robust and reliable approach for the accurate quantification of N4-acetylcytidine in biological matrices. The use of this compound as an internal standard is crucial for correcting analytical variability and ensuring high-quality data. This protocol is suitable for a wide range of research and clinical applications, from basic studies on the biological roles of ac4C to the development of novel diagnostic and therapeutic strategies targeting this important RNA modification.
References
Application Notes and Protocols for Investigating N4-Acetylcytidine-Mediated Proteome Dynamics using SILAC
For Researchers, Scientists, and Drug Development Professionals
Topic: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in Conjunction with Studies on N4-Acetylcytidine (ac4C).
Introduction:
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a critical role in regulating mRNA stability and translation efficiency, thereby influencing gene expression.[1][2][3] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) and its dysregulation has been implicated in various diseases, including cancer.[4][5][6] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used in quantitative proteomics to accurately determine relative protein abundance between different cell populations.[7][8][9][10] By combining SILAC with methods to modulate ac4C levels, researchers can gain valuable insights into the downstream proteomic consequences of this critical RNA modification.
This document provides detailed application notes and protocols for utilizing SILAC to investigate the impact of altered ac4C levels on the cellular proteome. While N4-Acetylcytidine-13C5 is a valuable tool for tracing RNA modifications, this guide will focus on a SILAC-based approach to quantify changes in protein expression resulting from modulation of ac4C, a common and powerful application for understanding the functional role of such modifications.
I. Application Notes
Principle of the Approach
This experimental approach leverages the strengths of SILAC to quantify proteome-wide changes that occur in response to the modulation of N4-acetylcytidine levels. The core principle involves comparing the proteomes of two cell populations: a control group and a treatment group where ac4C levels have been altered. This alteration can be achieved by targeting the "writer" enzyme NAT10, for example, through siRNA-mediated knockdown or pharmacological inhibition.[3]
The two cell populations are cultured in media containing either "light" (normal isotopic abundance) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine).[8][11] After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy"-labeled cells.[12][13] Following experimental treatment, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the accurate relative quantification of thousands of proteins in a single experiment.[14]
Applications in Research and Drug Development
-
Target Identification and Validation: Identifying proteins whose expression is significantly altered upon modulation of ac4C can reveal novel downstream effectors and potential therapeutic targets.
-
Pathway Analysis: Understanding the global proteomic changes can elucidate the signaling pathways and cellular processes that are regulated by ac4C.
-
Mechanism of Action Studies: For compounds that target NAT10 or other components of the ac4C machinery, this approach can help to understand their on-target and off-target effects on a proteome-wide scale.
-
Biomarker Discovery: Proteins that are consistently up- or down-regulated in response to altered ac4C levels in disease models could serve as potential biomarkers.[15]
Conceptual Use of this compound
While the focus of this protocol is on SILAC for proteomics, it is important to understand the utility of isotopically labeled nucleosides like this compound. This compound can be used as a tracer in metabolic labeling experiments to study the dynamics of ac4C modification in RNA.[16][17] By feeding cells with this compound, researchers can track its incorporation into RNA and measure the turnover of this modification using mass spectrometry. This provides a direct way to study the kinetics of RNA acetylation and is complementary to the proteomics approach described here.
II. Experimental Protocols
Protocol 1: SILAC Labeling and Modulation of ac4C Levels
This protocol describes the initial phase of the experiment, including cell culture, SILAC labeling, and the experimental manipulation to alter ac4C levels.
A. Materials:
-
Cell line of interest (e.g., U2OS or MG63 osteosarcoma cells, as used in ac4C studies)[3]
-
SILAC-compatible cell culture medium (deficient in L-Arginine and L-Lysine)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" L-Arginine (Arg-0) and L-Lysine (Lys-0)
-
"Heavy" L-Arginine (e.g., 13C6-Arg, Arg-6) and L-Lysine (e.g., 13C6-Lys, Lys-6)
-
NAT10 inhibitor (e.g., Remodelin)[3] or siRNA targeting NAT10
-
Standard cell culture reagents and equipment (flasks, incubators, etc.)
B. Procedure:
-
Cell Line Adaptation (Adaptation Phase):
-
Culture the chosen cell line for at least five passages in the "heavy" SILAC medium supplemented with "heavy" Arg and Lys and dFBS. This ensures near-complete incorporation of the heavy amino acids into the proteome.[18]
-
Simultaneously, culture the same cell line in "light" SILAC medium supplemented with "light" Arg and Lys and dFBS.
-
To confirm complete labeling, a small aliquot of the "heavy" labeled cells can be harvested, and protein extracts analyzed by mass spectrometry to ensure >95% incorporation of the heavy amino acids.
-
-
Experimental Treatment (Experimental Phase):
-
Once complete labeling is achieved, the two cell populations are ready for the experiment.
-
"Light" Labeled Cells (Control): Continue to culture these cells in the "light" medium. Treat with a vehicle control (e.g., DMSO for a drug inhibitor).
-
"Heavy" Labeled Cells (Treatment): Continue to culture these cells in the "heavy" medium. Treat with the NAT10 inhibitor (e.g., Remodelin at an optimized concentration) or transfect with siRNA targeting NAT10 to reduce ac4C levels.[3] The duration of treatment should be optimized based on the desired biological effect.
-
-
Cell Harvesting and Mixing:
-
After the treatment period, harvest both the "light" (control) and "heavy" (treated) cell populations.
-
Count the cells from each population and mix them at a 1:1 ratio.
-
The mixed cell pellet can be stored at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry Analysis
This protocol outlines the steps for preparing the mixed cell lysate for mass spectrometry analysis.
A. Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., Orbitrap) coupled to a high-performance liquid chromatography (HPLC) system[14]
B. Procedure:
-
Protein Extraction and Quantification:
-
Lyse the mixed cell pellet in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight using trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture and desalt it using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will acquire data, fragmenting the peptides and recording their masses.
-
Protocol 3: Data Analysis
This protocol provides an overview of the data analysis workflow to identify and quantify differentially expressed proteins.
A. Software:
-
MaxQuant with the Andromeda search engine or similar proteomics software suite.[13]
B. Procedure:
-
Peptide and Protein Identification:
-
Use the raw mass spectrometry data to search against a protein database (e.g., UniProt) for the organism of interest.
-
The software will identify the peptides and, by extension, the proteins present in the sample.
-
-
Protein Quantification:
-
The software will calculate the ratio of the "heavy" to "light" peptide peak intensities for each identified protein.[14]
-
This ratio represents the relative abundance of the protein in the treated sample compared to the control sample.
-
-
Data Interpretation:
-
Proteins with a heavy/light ratio significantly greater than 1 are considered upregulated in response to the treatment (i.e., decreased ac4C).
-
Proteins with a heavy/light ratio significantly less than 1 are considered downregulated.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins.
-
III. Data Presentation
The quantitative data from a SILAC experiment investigating the effects of ac4C modulation can be summarized in a table as follows:
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation | Function |
| P12345 | GENE1 | 2.5 | 0.001 | Upregulated | Cell Cycle |
| Q67890 | GENE2 | 0.4 | 0.005 | Downregulated | Apoptosis |
| ... | ... | ... | ... | ... | ... |
-
Protein ID: UniProt accession number.
-
Gene Name: The official gene symbol.
-
H/L Ratio: The ratio of the abundance of the protein in the "heavy" (treated) sample to the "light" (control) sample.
-
p-value: Statistical significance of the change in abundance.
-
Regulation: Indicates whether the protein is upregulated or downregulated.
-
Function: A brief description of the protein's known or predicted function.
IV. Visualizations
Caption: Workflow for SILAC-based quantitative proteomics to study ac4C.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA N4‐acetylcytidine modification and its role in health and diseases | Semantic Scholar [semanticscholar.org]
- 7. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. SILAC Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Flux Balance Analysis using N4-Acetylcytidine-13C5 Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a biological system at a steady state.[1] A critical aspect of ensuring the accuracy of FBA models is the incorporation of experimental data, often obtained through the use of stable isotope tracers.[2] 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes 13C-labeled substrates to trace the flow of carbon atoms through metabolic pathways, providing quantitative insights into cellular metabolism.[3][4]
N4-Acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life that enhances RNA stability and translation efficiency.[5] It is synthesized by the enzyme N-acetyltransferase 10 (NAT10), which transfers an acetyl group from acetyl-CoA to cytidine (B196190) residues in RNA.[3] Beyond its role in RNA biology, ac4C also exists as an endogenous metabolite, primarily from the degradation of tRNA.[6] This raises the possibility of using isotopically labeled N4-Acetylcytidine as a tracer to probe cellular metabolism.
This document provides detailed application notes and protocols for utilizing N4-Acetylcytidine-13C5 as a tracer in Flux Balance Analysis. The primary hypothesis is that exogenously supplied this compound will have a dual fate within the cell:
-
Incorporation into RNA: The tracer can be taken up by cells and enter the nucleotide salvage pathway, ultimately being incorporated into various RNA species.[7]
-
Catabolism and Entry into Central Carbon Metabolism: The this compound molecule can be catabolized. The ribose moiety, containing the five 13C atoms, is hypothesized to enter the pentose (B10789219) phosphate (B84403) pathway (PPP), a key pathway of central carbon metabolism. The acetylated cytidine base may undergo further degradation, potentially to uracil, as has been observed for cytidine.[8]
By tracking the incorporation of the 13C5 label into downstream metabolites of the PPP and connected pathways like glycolysis and the TCA cycle, researchers can gain unique insights into cellular metabolic reprogramming, particularly in disease states like cancer where RNA metabolism and glycolysis are often dysregulated.[9]
Hypothesized Metabolic Pathway of this compound
The following diagram illustrates the hypothesized metabolic fate of this compound within a mammalian cell.
Experimental Protocols
A generalized workflow for conducting a 13C-MFA experiment using this compound is presented below.
Cell Culture and Tracer Administration
-
Cell Line: Select an appropriate cell line for the study (e.g., a cancer cell line known for altered glucose metabolism).
-
Culture Medium: Utilize a defined culture medium. For tracer experiments, it is advisable to use a medium with known concentrations of all carbon sources.
-
Adaptation: Culture cells to a metabolic steady state. This is typically achieved by maintaining cells in a logarithmic growth phase for several passages.
-
Labeling Experiment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes).
-
Allow cells to reach the desired confluency (typically 60-80%).
-
Replace the standard culture medium with a fresh medium containing a known concentration of this compound. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state in the metabolites of interest. This time can range from a few hours to over 24 hours, depending on the turnover rates of the metabolic pathways being investigated.
-
Metabolic Quenching and Metabolite Extraction
-
Quenching:
-
Aspirate the labeling medium from the cells.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Instantly quench metabolism by adding a cold quenching solution, such as 80% methanol chilled to -80°C.
-
-
Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Perform a two-phase extraction by adding chloroform and water (e.g., in a ratio of 1:1:1 for methanol:chloroform:water).
-
Vortex vigorously and centrifuge to separate the polar (aqueous) and non-polar (organic) phases.
-
Carefully collect the upper aqueous phase, which contains the polar metabolites of interest (e.g., sugar phosphates, organic acids).
-
Dry the polar extract using a speed vacuum concentrator.
-
Sample Preparation for Mass Spectrometry
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require chemical derivatization to increase their volatility. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
Reconstitution (for LC-MS): For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried metabolite extract can be reconstituted in a suitable solvent, such as an acetonitrile/water mixture, compatible with the LC method.
Data Acquisition and Analysis
The following diagram outlines the data analysis workflow.
Mass Spectrometry Analysis
-
Instrumentation: High-resolution mass spectrometers, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled to a liquid chromatography system (LC-MS), are ideal for resolving and accurately measuring the mass of isotopologues.
-
Data Acquisition: Acquire data in full scan mode to capture the mass spectra of all ions within a specified mass range. Targeted MS/MS analysis can be used to confirm the identity of key metabolites.
Calculation of Mass Isotopomer Distributions (MIDs)
-
The raw mass spectrometry data is processed to identify peaks corresponding to metabolites of interest.
-
For each metabolite, the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.) is determined.
-
These abundances are corrected for the natural abundance of 13C to obtain the Mass Isotopomer Distribution (MID), which reflects the incorporation of the 13C label from the tracer.
Flux Balance Analysis
-
Metabolic Model: A stoichiometric model of the relevant metabolic network is required. This model consists of a set of biochemical reactions and the stoichiometry of their reactants and products.
-
Flux Estimation: The experimentally determined MIDs, along with other measured fluxes (e.g., nutrient uptake and product secretion rates), are used as constraints to solve the system of mass balance equations in the metabolic model.
-
Software: Specialized software packages such as INCA, Metran, or 13CFLUX2 are used to perform the complex calculations required for flux estimation.[3]
Data Presentation
The quantitative results from the 13C-MFA experiment should be presented in a clear and structured format.
Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites in the Pentose Phosphate Pathway and Glycolysis after Labeling with this compound.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-phosphate | 0.10 | 0.05 | 0.10 | 0.15 | 0.20 | 0.40 |
| Sedoheptulose-7-phosphate | 0.60 | 0.10 | 0.15 | 0.05 | 0.05 | 0.05 |
| Fructose-6-phosphate | 0.75 | 0.10 | 0.08 | 0.04 | 0.02 | 0.01 |
| 3-Phosphoglycerate | 0.85 | 0.08 | 0.05 | 0.02 | 0.00 | 0.00 |
Note: The high abundance of M+5 in Ribose-5-phosphate is indicative of direct incorporation from the 13C5-labeled ribose moiety of the tracer.
Table 2: Comparison of Predicted Metabolic Fluxes (normalized to glucose uptake rate of 100) with and without this compound Tracer Data.
| Reaction | Flux (FBA without Tracer Data) | Flux (13C-MFA with Tracer Data) | Fold Change |
| Glucose uptake | 100 | 100 | 1.0 |
| G6P -> R5P (oxidative PPP) | 15 | 25 | 1.67 |
| F6P + GA3P -> E4P + X5P (Transketolase) | 10 | 18 | 1.80 |
| Lactate secretion | 80 | 75 | 0.94 |
| Pyruvate -> Acetyl-CoA (PDH) | 12 | 15 | 1.25 |
Note: The inclusion of the 13C tracer data provides more accurate flux estimates, particularly for the pentose phosphate pathway.
Conclusion and Future Perspectives
The use of this compound as a tracer for Flux Balance Analysis represents a novel approach to investigating the interplay between RNA metabolism and central carbon metabolism. By tracing the fate of the 13C5-labeled ribose, this method can provide valuable quantitative data on the activity of the pentose phosphate pathway, which is crucial for nucleotide synthesis and maintaining redox balance.
While the primary fate of exogenous N4-Acetylcytidine is likely incorporation into RNA, the catabolic pathway provides a window into central metabolism. Further studies are needed to fully elucidate the catabolic pathways of N4-Acetylcytidine and to quantify the relative fluxes into RNA synthesis versus central carbon metabolism. Nevertheless, the protocols and data analysis workflows outlined in this document provide a robust framework for researchers to begin exploring the utility of this novel tracer in their own experimental systems. This approach holds promise for uncovering new metabolic vulnerabilities in diseases such as cancer and for the development of novel therapeutic strategies.
References
- 1. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytidine catabolism in staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting N4-Acetylcytidine-13C5 Incorporation in Specific RNA Species
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life.[1] This modification plays a crucial role in regulating RNA stability, translation efficiency, and overall cellular homeostasis.[2][3] The enzyme N-acetyltransferase 10 (NAT10) is solely responsible for installing ac4C on eukaryotic RNAs, making it a key player in the epitranscriptome.[4] Dysregulation of ac4C levels has been implicated in various diseases, including cancer.[2]
Studying the dynamics of ac4C formation and turnover is essential for understanding its biological functions. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful and quantitative approach to trace the incorporation of labeled precursors into specific RNA modifications. This application note provides a detailed protocol for the metabolic labeling of cellular RNA with 13C5-cytidine and the subsequent detection and quantification of 13C5-labeled N4-acetylcytidine (13C5-ac4C) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method allows researchers to precisely measure the synthesis and turnover rates of ac4C in different RNA species, providing valuable insights for basic research and drug development.
Principle of the Method
The workflow begins with the metabolic labeling of cultured cells with 13C5-cytidine. This isotopically labeled cytidine (B196190) is taken up by the cells and incorporated into newly synthesized RNA. The cellular machinery, specifically the NAT10 enzyme, will then acetylate a subset of the incorporated 13C5-cytidine residues to form 13C5-N4-acetylcytidine.
Following the labeling period, total RNA is extracted from the cells. The purified RNA is then enzymatically digested into its constituent nucleosides. The resulting mixture of nucleosides, containing both unlabeled (12C) and labeled (13C5) ac4C, is then analyzed by LC-MS/MS. By comparing the signal intensities of the labeled and unlabeled forms of ac4C, the rate of new ac4C synthesis can be accurately quantified. Isotope-dilution mass spectrometry, where a known amount of a stable isotope-labeled standard is added, allows for precise quantification.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway of ac4C synthesis and the overall experimental workflow for detecting 13C5-ac4C incorporation.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-Acetylcytidine-13C5 Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetylcytidine (ac4C) is a post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation.[1][2] The formation of ac4C is catalyzed by N-acetyltransferase 10 (NAT10).[1][3] Dysregulation of NAT10 and the subsequent alteration in ac4C levels have been implicated in various diseases, including cancer, making it a significant area of research and a potential target for drug development.[4][5][6]
Accurate quantification of ac4C in biological samples is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of modified nucleosides.[1][7] The use of a stable isotope-labeled internal standard, such as N4-Acetylcytidine-13C5, is critical for achieving precise and accurate quantification by correcting for variations in sample preparation and matrix effects.[2]
These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of N4-Acetylcytidine using this compound as an internal standard. The described methods are applicable to various biological matrices, including cell cultures and plasma.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of N4-Acetylcytidine using the described protocols. These values are based on typical performance characteristics of LC-MS/MS methods for nucleoside analysis and may vary depending on the specific instrumentation and matrix.
Table 1: Method Performance Characteristics
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/mL[8][9] |
| Limit of Quantification (LOQ) | 0.05 - 0.13 ng/mL[9][10] |
| Linear Range | 0.1 - 1000 ng/mL |
| Inter-day Precision (%RSD) | < 15%[8] |
| Intra-day Precision (%RSD) | < 15%[8] |
Table 2: Sample Preparation Recovery
| Matrix | Extraction Method | Analyte | Representative Recovery (%) |
| Plasma | Solid-Phase Extraction | Nucleosides | 85 - 105[8][11][12] |
| Cell Lysate | Liquid-Liquid Extraction | Nucleosides | > 90 |
Experimental Protocols
Part 1: Sample Preparation from Cultured Cells
This protocol describes the extraction of total RNA from cultured cells, followed by enzymatic hydrolysis to release individual nucleosides for LC-MS/MS analysis.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or similar RNA extraction kit
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Microcentrifuge tubes, RNase-free
-
Centrifuge
Protocol:
-
Cell Harvesting:
-
Aspirate cell culture medium and wash cells twice with ice-cold PBS.
-
Harvest cells by scraping or trypsinization, followed by centrifugation at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
RNA Extraction:
-
Lyse the cell pellet by adding 1 mL of TRIzol reagent per 5-10 x 10^6 cells and vortexing vigorously.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
-
RNA Precipitation:
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
-
RNA Solubilization and Quantification:
-
Dissolve the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
-
Internal Standard Spiking:
-
To a known amount of total RNA (e.g., 1-5 µg), add a predetermined amount of this compound internal standard.
-
-
Enzymatic Hydrolysis:
-
In an RNase-free microcentrifuge tube, combine the RNA sample with the internal standard.
-
Add 2 µL of Nuclease P1 (0.5 U/µL) and 0.5 µL of Bacterial Alkaline Phosphatase (BAP).
-
Add 2.5 µL of 200 mM HEPES buffer (pH 7.0).
-
Adjust the final volume to 25 µL with RNase-free water.
-
Incubate the reaction mixture at 37°C for 2-3 hours.[13][14][15]
-
After incubation, the sample is ready for LC-MS/MS analysis. If necessary, centrifuge the sample to pellet any debris before transferring the supernatant to an autosampler vial.
-
Part 2: Sample Preparation from Plasma
This protocol describes the extraction of nucleosides from plasma using solid-phase extraction (SPE).
Materials:
-
Plasma samples
-
This compound internal standard solution
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) for protein precipitation
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Ammonium acetate (B1210297) or formic acid solution (for washing)
-
Elution solvent (e.g., methanol or acetonitrile with a small percentage of ammonia (B1221849) or formic acid)
-
Centrifuge
-
SPE manifold
Protocol:
-
Protein Precipitation and Internal Standard Spiking:
-
To 100 µL of plasma in a microcentrifuge tube, add a predetermined amount of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile or 10% TCA to precipitate proteins.
-
Vortex for 1 minute and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through it.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water or a dilute formic acid solution) to remove unretained impurities.
-
Elution: Elute the retained nucleosides with 1 mL of the elution solvent into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase. The sample is now ready for LC-MS/MS analysis.
-
Part 3: LC-MS/MS Analysis
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 2% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N4-Acetylcytidine | 286.1 | 154.1 | 15 |
| This compound | 291.1 | 159.1 | 15 |
Note: The optimal collision energy should be determined empirically on the specific instrument used.
Visualizations
Experimental Workflow
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-line solid-phase extraction LC-MS/MS for the determination of Ac-SDKP peptide in human plasma from hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N4-Acetylcytidine-13C5 for Cell Culture Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N4-Acetylcytidine-13C5 for metabolic labeling of RNA in cell culture. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in cell culture?
A1: For initial experiments, a concentration range of 10 µM to 500 µM is recommended. The optimal concentration is cell-type dependent and should be determined empirically. Based on protocols for similar nucleoside analogs like 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (5-EU), starting with a dose-response experiment is advisable to identify the ideal balance between labeling efficiency and potential cytotoxicity.[1][2][3]
Q2: What is the optimal incubation time for labeling cells with this compound?
A2: Incubation times can range from 30 minutes to 24 hours.[2][4] Shorter incubation times (30-60 minutes) are often sufficient for detecting nascent RNA synthesis.[4] For studies on RNA decay or to achieve higher incorporation levels, longer incubation periods (e.g., 12-24 hours) may be necessary.[2] The optimal time will depend on the specific research question and the metabolic rate of the cell line being used.
Q3: How can I determine if this compound is toxic to my cells?
A3: A cytotoxicity assay, such as the MTT or LDH assay, should be performed to determine the concentration of this compound that is non-toxic to your specific cell line. This involves treating cells with a range of concentrations and measuring cell viability after a set incubation period (e.g., 24 or 48 hours).[5][6]
Q4: What is the general workflow for a cell culture labeling experiment with this compound?
A4: The general workflow involves:
-
Optimization: Determining the optimal concentration and incubation time while assessing cytotoxicity.
-
Labeling: Incubating cells with the optimized concentration of this compound.
-
Harvesting and RNA Extraction: Lysing the cells and isolating total RNA.
-
RNA Digestion: Enzymatically digesting the RNA into individual nucleosides.
-
LC-MS/MS Analysis: Analyzing the digested sample to quantify the incorporation of this compound.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or no incorporation of this compound | Suboptimal concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal labeling conditions.[2][4] |
| Poor cell health or low metabolic activity. | Ensure cells are in the logarithmic growth phase and are not overgrown.[1][7] | |
| Inefficient cellular uptake of the analog. | Some cell lines may have less efficient nucleoside salvage pathways. Consider using a different cell line if possible. | |
| High cell death or morphological changes | Cytotoxicity of this compound. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration.[5][6] Use a lower concentration for your experiments. |
| Solvent toxicity (e.g., from DMSO stock solution). | Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.5%).[2] | |
| High background in LC-MS/MS analysis | Contamination during sample preparation. | Use nuclease-free water and reagents. Handle samples carefully to avoid cross-contamination.[8] |
| Incomplete digestion of RNA. | Optimize the enzymatic digestion protocol, ensuring the correct enzyme-to-substrate ratio and incubation time.[9] | |
| Variability between replicates | Inconsistent cell density at the time of labeling. | Ensure that all cell cultures have a similar confluency (e.g., 70-80%) before adding the labeling medium.[1] |
| Inconsistent handling during harvesting and extraction. | Process all samples in the same manner and, if possible, in parallel to minimize variations. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of this compound for your cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well plates
-
MTT reagent (or other viability assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Preparation of Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared dilutions of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24 hours).
-
Cell Viability Assay: Perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of viable cells for each concentration relative to the untreated control. The optimal concentration range will be the highest concentrations that do not significantly reduce cell viability.
| Parameter | Recommended Range | Notes |
| Starting Concentration Range | 1 µM - 500 µM | A wider range may be necessary for particularly sensitive or resistant cell lines. |
| Incubation Time | 24 - 48 hours | Should be consistent with the planned duration of labeling experiments. |
| Cell Seeding Density | Cell-line dependent | Aim for 70-80% confluency at the end of the incubation period. |
| DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
Protocol 2: RNA Labeling and Extraction
Materials:
-
Cells cultured to 70-80% confluency
-
Optimized concentration of this compound in pre-warmed medium
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Labeling: Remove the existing culture medium and replace it with the medium containing the optimized concentration of this compound.
-
Incubation: Incubate the cells for the desired labeling period under standard culture conditions.
-
Harvesting: Aspirate the labeling medium and wash the cells once with ice-cold PBS.
-
Lysis: Add TRIzol reagent directly to the culture dish and lyse the cells according to the manufacturer's protocol.
-
RNA Extraction: Proceed with the RNA extraction protocol (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
RNA Quantification and Quality Control: Resuspend the RNA pellet in nuclease-free water. Measure the RNA concentration and assess its purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
Protocol 3: RNA Digestion and LC-MS/MS Analysis
Materials:
-
Labeled RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
Ammonium (B1175870) bicarbonate buffer
-
LC-MS/MS system with a C18 column
Procedure:
-
RNA Digestion:
-
To 1-2 µg of RNA, add nuclease P1 and incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and ammonium bicarbonate buffer, and incubate at 37°C for another 2 hours.[9]
-
-
Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient of aqueous mobile phase (e.g., ammonium acetate (B1210297) or formic acid in water) and organic mobile phase (e.g., acetonitrile) to separate the nucleosides.[10]
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the unlabeled and 13C5-labeled N4-acetylcytidine.
-
| LC-MS/MS Parameter | Typical Setting |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. ntc.hms.harvard.edu [ntc.hms.harvard.edu]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Nascent RNA 4sU labelling and enrichment [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 8. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Troubleshooting low incorporation of N4-Acetylcytidine-13C5 into RNA
Welcome to the technical support center for troubleshooting low incorporation of N4-Acetylcytidine-13C5 (¹³C₅-ac4C) into RNA. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is N4-Acetylcytidine (ac4C) and why is it important?
A1: N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life.[1][2] It is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes, which transfers an acetyl group from acetyl-CoA to cytidine (B196190) residues in RNA.[1][2] This modification is known to enhance the stability of RNA and can modulate translation efficiency.[2][3] Dysregulation of ac4C has been implicated in various diseases, including cancer.[2][4]
Q2: What is the purpose of using ¹³C₅-ac4C in my experiments?
A2: this compound is a stable isotope-labeled version of ac4C.[5] It is used as a tracer in metabolic labeling experiments to distinguish newly synthesized or modified RNA from the pre-existing RNA pool. This allows for the study of RNA dynamics, including synthesis, turnover, and modification rates, using techniques like mass spectrometry.
Q3: What is the general workflow for a ¹³C₅-ac4C labeling experiment?
A3: A typical workflow involves:
-
Culturing cells to a desired confluency.
-
Incubating the cells with medium containing ¹³C₅-ac4C for a specific duration.
-
Harvesting the cells and extracting total RNA.
-
Analyzing the incorporation of ¹³C₅-ac4C into RNA using methods like liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Issue 1: Low or No Detectable Incorporation of ¹³C₅-ac4C into RNA
Possible Cause 1: Inefficient Cellular Uptake of ¹³C₅-ac4C
-
Question: How can I improve the cellular uptake of the labeled precursor?
-
Answer: The uptake of nucleoside analogs like ¹³C₅-ac4C can be influenced by the expression and activity of nucleoside transporters on the cell surface.[6]
-
Solution 1: Optimize Labeling Concentration. Titrate the concentration of ¹³C₅-ac4C in your cell culture medium. Start with a concentration range recommended in the literature and perform a dose-response experiment to find the optimal concentration for your specific cell line.
-
Solution 2: Check Cell Line Transporter Expression. Different cell lines may have varying levels of nucleoside transporter expression. If possible, verify the expression of relevant transporters in your cell line.
-
Solution 3: Increase Incubation Time. A longer incubation period may allow for more significant uptake and incorporation. However, be mindful of potential cytotoxicity at higher concentrations or longer durations.
-
Possible Cause 2: Competition with Endogenous Cytidine Pools
-
Question: Could the cells' own cytidine be outcompeting the labeled precursor?
-
Answer: Yes, the intracellular pool of unlabeled cytidine can dilute the ¹³C₅-ac4C, leading to lower incorporation into newly synthesized RNA.
-
Solution 1: Use Dialyzed Serum. Standard fetal bovine serum (FBS) can contain unlabeled nucleosides. Using dialyzed FBS can reduce the concentration of competing unlabeled cytidine in the culture medium.[7][8][9]
-
Solution 2: Pre-deplete Endogenous Pools. In some experimental setups, it may be possible to transiently deplete the endogenous nucleoside pools before adding the labeled precursor. This should be approached with caution as it can impact cell health.
-
Possible Cause 3: Low NAT10 Activity or Expression
-
Question: My cells are taking up the precursor, but incorporation is still low. Could the acetylating enzyme be the problem?
-
Answer: Yes, the incorporation of the acetyl group from acetyl-CoA onto the cytidine is catalyzed by NAT10.[1][2] Low expression or activity of this enzyme will directly result in low ac4C levels.
-
Solution 1: Verify NAT10 Expression. Check the expression level of NAT10 in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) level. NAT10 expression can vary between cell types.[10]
-
Solution 2: Ensure Sufficient Acetyl-CoA. NAT10 utilizes acetyl-CoA as a substrate.[1] Cellular metabolic state can influence acetyl-CoA availability. Ensure your culture conditions support normal metabolic activity.
-
Solution 3: Consider NAT10 Inhibitors. If your experimental setup includes any compounds that could inadvertently inhibit NAT10, this would reduce incorporation. For example, the small molecule Remodelin is a known NAT10 inhibitor.[3]
-
Possible Cause 4: Issues with Cell Health and Culture Conditions
-
Question: Can the general health of my cell culture affect the labeling efficiency?
-
Answer: Absolutely. Healthy, actively dividing cells will have higher rates of RNA synthesis and modification.
-
Solution 1: Use Low Passage Number Cells. Cell lines can exhibit altered characteristics at high passage numbers, including changes in growth rate, morphology, and gene expression.[11][12] It is recommended to use cells with a low passage number (e.g., <15-20) for reproducible results.[11]
-
Solution 2: Optimize Cell Density. Both very low and very high cell densities can affect metabolic activity and RNA synthesis. Plate cells at an optimal density to ensure they are in the logarithmic growth phase during the labeling period.
-
Solution 3: Monitor for Contamination. Mycoplasma or other microbial contamination can severely impact cell health and metabolism. Regularly test your cell cultures for contamination.
-
Possible Cause 5: Degradation of ¹³C₅-ac4C
-
Question: Is it possible that the labeled precursor is not stable in my culture medium?
-
Answer: N4-acetylcytidine can be labile, and deacetylation can occur.[1]
-
Solution 1: Freshly Prepare Labeling Medium. Prepare the medium containing ¹³C₅-ac4C immediately before use.
-
Solution 2: Check Storage of Stock Solutions. Store your stock solution of ¹³C₅-ac4C according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.
-
Issue 2: High Variability in Incorporation Efficiency Between Replicates
-
Question: I'm seeing a lot of variation in my results. What could be the cause?
-
Answer: High variability can stem from inconsistencies in cell culture and experimental procedures.
-
Solution 1: Standardize Cell Seeding. Ensure that the same number of cells is seeded for each replicate.
-
Solution 2: Homogenize Cell Treatment. Apply the labeling medium to all replicates at the same time and for the exact same duration.
-
Solution 3: Consistent RNA Extraction. Use a standardized RNA extraction protocol for all samples to minimize variations in RNA yield and quality.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| ¹³C₅-ac4C Concentration | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Labeling Duration | 4 - 24 hours | Longer times may increase incorporation but also risk cytotoxicity. |
| Cell Density at Labeling | 50 - 80% confluency | Cells should be in logarithmic growth phase for optimal RNA synthesis. |
| Cell Passage Number | < 20 | Higher passage numbers can lead to phenotypic and metabolic changes.[11][12] |
| Expected Labeling Efficiency | >95% for some precursors | For essential nutrients, >99% incorporation can be achieved after several passages.[7][8] The efficiency for ¹³C₅-ac4C may vary. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with ¹³C₅-ac4C in Cultured Cells
-
Cell Seeding: Seed your cells of interest in appropriate culture vessels. Allow the cells to adhere and reach 50-70% confluency.
-
Preparation of Labeling Medium: Prepare complete culture medium supplemented with the desired final concentration of ¹³C₅-ac4C. If applicable, use dialyzed FBS. Warm the medium to 37°C.
-
Labeling: Aspirate the old medium from the cells and gently wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 12-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Cell Harvesting: After incubation, place the culture vessels on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and RNA Extraction: Lyse the cells directly in the culture vessel using a suitable lysis buffer (e.g., TRIzol). Proceed with total RNA extraction according to the manufacturer's protocol. Ensure to take precautions to prevent RNase contamination.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
Protocol 2: Quantification of ¹³C₅-ac4C Incorporation by LC-MS
-
RNA Digestion: Digest a known amount of total RNA (e.g., 1-5 µg) to nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Prepare the digested sample for LC-MS analysis. This may involve a cleanup step to remove proteins and salts.
-
LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled (ac4C) and labeled (¹³C₅-ac4C) nucleosides. The mass transitions will be specific for each molecule.
-
Data Analysis: Calculate the incorporation efficiency by determining the ratio of the peak area of ¹³C₅-ac4C to the total peak area (¹³C₅-ac4C + ac4C).
Visualizations
Caption: Metabolic pathway of this compound incorporation into RNA.
Caption: Troubleshooting workflow for low ¹³C₅-ac4C incorporation.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 12. korambiotech.com [korambiotech.com]
Preventing N4-Acetylcytidine-13C5 degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of N4-Acetylcytidine-13C5 (ac4C-13C5) during sample preparation for downstream applications such as LC-MS/MS analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is N4-Acetylcytidine (ac4C) and why is its degradation a concern?
A1: N4-acetylcytidine is a post-transcriptional modification of RNA found in various RNA species, including mRNA, tRNA, and rRNA.[1] It plays a role in regulating RNA stability and translation. The acetyl group on ac4C is chemically labile and can be easily removed during sample preparation, a process known as deacetylation. This degradation leads to the inaccurate quantification of ac4C and can compromise experimental results. This compound is a stable isotope-labeled internal standard used for accurate quantification in mass spectrometry-based methods. Its degradation would lead to an underestimation of the endogenous ac4C levels.
Q2: What are the primary factors that cause ac4C-13C5 degradation?
A2: The primary factors leading to the degradation of ac4C-13C5 are:
-
pH: The N4-acetyl group is susceptible to hydrolysis under both alkaline (pH > 7) and acidic (pH < 5) conditions. Alkaline conditions are particularly detrimental.
-
Temperature: Elevated temperatures accelerate the rate of deacetylation, even at neutral pH.
-
Enzymatic Activity: Endogenous acetylases or other enzymes present in the sample lysate could potentially contribute to degradation if not properly inactivated.
Q3: Can I use standard RNA extraction kits like those containing TRIzol?
A3: While TRIzol and similar reagents containing acidic phenol (B47542) and guanidinium (B1211019) thiocyanate (B1210189) are effective for RNA isolation, their low pH (around 4-5) can contribute to the degradation of ac4C over time. If used, it is crucial to work quickly and keep the samples cold to minimize exposure to acidic conditions. For sensitive applications requiring high accuracy, consider alternative methods with milder pH conditions.
Q4: How can I minimize ac4C-13C5 degradation during enzymatic digestion of RNA?
A4: To minimize degradation during enzymatic digestion:
-
Choose enzymes that are active at or near neutral pH. A one-step digestion protocol using a cocktail of enzymes in a neutral buffer is preferable to a two-step protocol that may involve an initial acidic pH step.
-
Be aware of potential inhibition. Some nucleases can be inhibited by modified nucleosides. It is important to ensure that the chosen enzyme cocktail can efficiently digest the RNA to single nucleosides.
-
Optimize incubation time. Use the shortest incubation time necessary for complete digestion to reduce the exposure of ac4C-13C5 to potentially suboptimal conditions.
Q5: Are there alternatives to alkaline hydrolysis for RNA fragmentation?
A5: Yes, alkaline hydrolysis is harsh and will lead to significant deacetylation of ac4C. Milder alternatives for RNA fragmentation include:
-
Enzymatic fragmentation: Using enzymes like RNase III can be effective, but it's important to ensure the enzyme does not introduce bias.
-
Metal ion-mediated fragmentation: Divalent cations like magnesium (Mg2+) or zinc (Zn2+) can be used to fragment RNA under controlled temperature and time conditions, often at a neutral or slightly acidic pH.[2][3]
II. Troubleshooting Guide
This guide addresses common issues encountered during sample preparation that may lead to ac4C-13C5 degradation.
| Issue | Potential Cause | Recommended Solution |
| Low ac4C-13C5 signal in LC-MS/MS analysis | Deacetylation during RNA extraction: Prolonged exposure to acidic or alkaline buffers. | - Use a neutral pH extraction method if possible.- If using acidic reagents like TRIzol, work quickly and keep samples on ice.- Avoid high temperatures during all extraction steps. |
| Degradation during RNA digestion: Suboptimal pH or prolonged incubation. | - Use a one-step enzymatic digestion protocol with a neutral pH buffer.- Perform a time-course experiment to determine the minimum time required for complete digestion.- Ensure the enzyme mix is compatible with modified nucleosides. | |
| Loss during sample cleanup: Adsorption of the analyte to filters or columns. | - Test the recovery of an ac4C-13C5 standard with your cleanup method.- Consider alternative cleanup methods like precipitation if significant loss is observed. | |
| High variability in ac4C-13C5 quantification between replicates | Inconsistent sample handling: Variations in incubation times, temperatures, or buffer pH. | - Standardize all sample preparation steps, ensuring consistent timing and temperature control.- Prepare fresh buffers and verify their pH before use. |
| Incomplete enzyme inactivation: Residual nuclease or other enzymatic activity. | - Ensure complete inactivation of enzymes after digestion, for example, by heat inactivation if compatible with ac4C stability, or by using appropriate inhibitors. | |
| Presence of degradation products (e.g., Cytidine-13C5, Uridine-13C5) in the chromatogram | Deacetylation and subsequent deamination: Indicates significant degradation has occurred. | - Re-evaluate the entire sample preparation workflow for sources of harsh chemical conditions (pH extremes) and high temperatures.- Implement the recommendations for preventing deacetylation mentioned above. |
III. Experimental Protocols & Methodologies
Protocol 1: Mild RNA Extraction for Preservation of ac4C
This protocol is designed to minimize exposure to harsh pH conditions.
-
Cell Lysis: Lyse cells in a buffer with a pH between 6.5 and 7.5. A recommended lysis buffer contains: 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.5% IGEPAL CA-630, and RNase inhibitors.
-
Homogenization: Gently homogenize the lysate on ice.
-
Purification: Use a column-based RNA purification kit that utilizes a neutral pH lysis buffer. Follow the manufacturer's instructions, ensuring all steps are performed on ice or at 4°C.
-
Elution: Elute the RNA in RNase-free water (pH ~7.0).
-
Quantification and Storage: Quantify the RNA using a spectrophotometer and store at -80°C.
Protocol 2: One-Step Enzymatic Digestion of RNA to Nucleosides
This protocol uses a single reaction at a neutral pH to minimize ac4C degradation.
-
Reaction Setup: In an RNase-free microfuge tube, combine:
-
Up to 5 µg of RNA
-
This compound internal standard
-
1X Reaction Buffer (e.g., from a commercial nucleoside digestion mix, typically at a neutral pH)
-
Enzyme Mix (containing endonucleases, phosphodiesterases, and alkaline phosphatase, optimized for activity at neutral pH)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours. The optimal time should be determined empirically for your specific RNA samples.
-
Enzyme Removal (Optional but Recommended): To prevent interference in downstream analysis, remove enzymes using a 10 kDa molecular weight cutoff filter. Centrifuge according to the manufacturer's instructions and collect the filtrate.
-
Analysis: The resulting nucleoside mixture is ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
Protocol 3: Metal Ion-Mediated RNA Fragmentation
This protocol is a milder alternative to alkaline hydrolysis for RNA fragmentation.
-
Reaction Setup: In a sterile, RNase-free tube, combine:
-
Purified RNA
-
Fragmentation Buffer (e.g., containing magnesium or zinc ions at a neutral or slightly acidic pH).
-
-
Incubation: Incubate at an elevated temperature (e.g., 70-95°C) for a specific duration. The exact time and temperature will depend on the desired fragment size and should be optimized.
-
Stopping the Reaction: Stop the fragmentation by adding a chelating agent like EDTA to sequester the metal ions.
-
Cleanup: Purify the fragmented RNA using a suitable cleanup kit or ethanol (B145695) precipitation.
IV. Visualizations
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Zinc-mediated RNA fragmentation allows robust transcript reassembly upon whole transcriptome RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N4-Acetylcytidine-13C5 Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise and optimizing the analysis of N4-Acetylcytidine-13C5 (ac4C-13C5) by mass spectrometry.
Troubleshooting Guides
High background noise can significantly impact the sensitivity and accuracy of your this compound mass spectrometry analysis. This guide provides a systematic approach to identifying and resolving common sources of noise.
Problem: High Background Noise Across the Entire Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Contaminated Solvents or Mobile Phase | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. 2. Filter all mobile phases before use. 3. If the problem persists, try a different batch or supplier of solvents. | A significant reduction in the baseline noise level. |
| Contaminated LC System | 1. Flush the entire LC system, including the pump, degasser, and autosampler, with a strong solvent mixture (e.g., isopropanol/water). 2. If contamination is suspected in the sample loop or injection port, perform a needle wash with a strong solvent. | Removal of contaminants from the fluidic path, leading to a cleaner baseline. |
| Ion Source Contamination | 1. Visually inspect the ion source for any visible deposits. 2. Clean the ion source components (e.g., capillary, cone, lens) according to the manufacturer's instructions. | Improved signal intensity and reduced background noise. |
| Leaking Fittings or Seals | 1. Systematically check all fittings and seals in the LC and MS systems for any signs of leaks. 2. Tighten or replace any leaking components. | Elimination of air leaks, which can contribute to background noise and signal instability. |
dot graph TD; A[Start: High Background Noise] --> B{Is the noise consistent across the chromatogram?}; B -- Yes --> C{Check for Systemic Contamination}; C --> D[Prepare Fresh Mobile Phase]; D --> E{Noise Reduced?}; E -- Yes --> F[Issue Resolved: Contaminated Mobile Phase]; E -- No --> G[Flush LC System]; G --> H{Noise Reduced?}; H -- Yes --> I[Issue Resolved: Contaminated LC System]; H -- No --> J[Clean Ion Source]; J --> K{Noise Reduced?}; K -- Yes --> L[Issue Resolved: Contaminated Ion Source]; K -- No --> M[Check for Leaks]; B -- No --> N{Are there discrete noise peaks?}; N -- Yes --> O{Identify Source of Discrete Peaks}; O --> P[Analyze Blank Injection]; P --> Q{Peaks Present in Blank?}; Q -- Yes --> R[Source is likely carryover or system contamination]; R --> G; Q -- No --> S[Source is likely from the sample matrix]; S --> T[Optimize Sample Preparation]; T --> U[Issue Resolved: Matrix Interference];
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A[Start: High Background Noise] B{Is the noise consistent across the chromatogram?} C{Check for Systemic Contamination} D[Prepare Fresh Mobile Phase] E{Noise Reduced?} F[Issue Resolved: Contaminated Mobile Phase] G[Flush LC System] H{Noise Reduced?} I[Issue Resolved: Contaminated LC System] J[Clean Ion Source] K{Noise Reduced?} L[Issue Resolved: Contaminated Ion Source] M[Check for Leaks] N{Are there discrete noise peaks?} O{Identify Source of Discrete Peaks} P[Analyze Blank Injection] Q{Peaks Present in Blank?} R[Source is likely carryover or system contamination] S[Source is likely from the sample matrix] T[Optimize Sample Preparation] U[Issue Resolved: Matrix Interference]
A --> B B -- Yes --> C C --> D D --> E E -- Yes --> F E -- No --> G G --> H H -- Yes --> I H -- No --> J J --> K K -- Yes --> L K -- No --> M B -- No --> N N -- Yes --> O O --> P P --> Q Q -- Yes --> R R --> G Q -- No --> S S --> T T --> U
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Troubleshooting workflow for high background noise.
Problem: Poor Signal-to-Noise (S/N) Ratio for this compound Peak
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Ionization | 1. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for N4-Acetylcytidine. 2. Evaluate different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and concentrations to enhance protonation. | Increased signal intensity for the [M+H]+ ion of this compound. |
| Analyte Degradation | 1. N4-acetylcytidine can be susceptible to hydrolysis.[1] Ensure samples are stored at -80°C and processed quickly on ice. 2. Avoid high temperatures during sample preparation and analysis. | Preservation of the analyte, leading to a stronger signal. |
| Matrix Effects | 1. Perform a post-extraction addition experiment to assess ion suppression or enhancement from the sample matrix. 2. Improve sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components.[2] 3. Dilute the sample to reduce the concentration of matrix components.[3] | Reduced ion suppression and a more accurate and intense analyte signal. |
| In-source Fragmentation or Deacetylation | 1. Lower the cone/fragmentor voltage to minimize in-source fragmentation. 2. Analyze the mass spectrum for the presence of the deacetylated product to confirm this issue. | Increased abundance of the intact this compound precursor ion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in nucleoside analysis by LC-MS?
A1: Common sources of background noise include contaminants from solvents, reagents, plasticware, and the sample matrix itself.[4] Polyethylene glycols (PEGs) from plastics and alkali metal ions (sodium and potassium) from glassware are frequent culprits.[5] Incomplete enzymatic digestion of RNA can also introduce interfering species.
Q2: How can I reduce the formation of sodium and potassium adducts with my this compound analyte?
A2: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common in ESI-MS and can reduce the intensity of your protonated analyte peak ([M+H]+).[6] To minimize their formation:
-
Use high-purity solvents and reagents.
-
Avoid using glassware for mobile phase preparation and storage; prefer polypropylene (B1209903) or PTFE containers. [4]
-
Add a small amount of a proton source to your mobile phase, such as 0.1% formic acid, to favor the formation of the [M+H]+ ion. [5]
-
Consider adding a low concentration of ammonium acetate (B1210297) (e.g., 0.5 mM), which can sometimes reduce sodium adduct formation. [7][8]
Q3: My this compound signal is low. What are some initial steps to improve it?
A3: If you are experiencing a low signal for your analyte, consider the following:
-
Confirm Sample Integrity: N4-acetylcytidine can deacetylate or hydrolyze.[1] Ensure your sample has been handled and stored properly to prevent degradation.
-
Optimize Ion Source Parameters: Infuse a standard solution of this compound and optimize the spray voltage, gas flows, and temperatures for maximum signal intensity.
-
Check Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. Experiment with different gradients and additives.[9][10]
-
Evaluate for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. A more effective sample cleanup or chromatographic separation may be necessary.[2]
Q4: What are the expected MRM transitions for this compound?
A4: The most common fragmentation of nucleosides in positive ion mode is the cleavage of the glycosidic bond, resulting in the protonated nucleobase.[11] For this compound, the expected fragmentation would be:
-
Precursor Ion (Q1): The [M+H]+ of this compound. The exact m/z will depend on the number of 13C labels. For a fully labeled ribose ring (5 carbons), the mass will be increased by 5 Da compared to the unlabeled compound.
-
Product Ion (Q3): The protonated N4-acetylcytosine-13C (if the label is on the base) or unlabeled N4-acetylcytosine (if the label is on the ribose). The primary product ion will be the protonated acetylated base.
It is crucial to optimize the collision energy for this transition to achieve the highest signal intensity.
Experimental Protocols
Protocol: RNA Hydrolysis for N4-Acetylcytidine Analysis
This protocol describes the enzymatic digestion of RNA to nucleosides for subsequent LC-MS/MS analysis.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer (pH 5.3)
-
Ultrapure water (LC-MS grade)
-
Centrifugal filters (10 kDa MWCO)
Procedure:
-
To 1-5 µg of purified RNA in a microcentrifuge tube, add ammonium acetate buffer (pH 5.3) to a final concentration of 20 mM.
-
Add 2 units of Nuclease P1.
-
Incubate the reaction at 37°C for 2 hours.
-
Add 1 unit of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for an additional 1 hour.
-
To remove the enzymes, transfer the reaction mixture to a 10 kDa MWCO centrifugal filter.
-
Centrifuge according to the manufacturer's instructions.
-
Collect the filtrate containing the nucleosides.
-
Dry the sample in a vacuum centrifuge.
-
Reconstitute the nucleoside mixture in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
dot graph G { layout=dot; rankdir=TB;
} end
Experimental workflow for N4-Acetylcytidine analysis.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MRM-DIFF: data processing strategy for differential analysis in large scale MRM-based lipidomics studies [frontiersin.org]
- 4. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Determine Signal-to-Noise Ratio. Part 3 | Separation Science [sepscience.com]
- 6. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. support.waters.com [support.waters.com]
- 8. Anion Effects on Sodium Ion and Acid Molecule Adduction to Protein Ions in Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 10. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Quantification of N4-Acetylcytidine-13C5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N4-Acetylcytidine (ac4C) using its stable isotope-labeled internal standard, N4-Acetylcytidine-13C5.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of N4-Acetylcytidine.
Question: Why am I observing significant signal suppression or enhancement for N4-Acetylcytidine?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, are common challenges in LC-MS/MS analysis, particularly when dealing with complex biological matrices.[1][2] These effects arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3]
Troubleshooting Steps:
-
Confirm the Presence of Matrix Effects: The first step is to quantitatively assess the matrix effect. This can be done by calculating the Matrix Factor (MF). A common method is the post-extraction spike method.[4]
-
Protocol: A detailed protocol for this assessment is provided in the "Experimental Protocols" section.
-
Interpretation: An MF value of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
-
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to improve the sample preparation procedure to remove interfering matrix components.[1][4]
-
Protein Precipitation (PPT): While a simple and common technique, it may not be sufficient for removing all interfering components, especially phospholipids.[2][4]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner sample extract by partitioning the analyte into a solvent immiscible with the sample matrix.[4] Optimization of the solvent and pH is crucial.[4]
-
Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup by utilizing specific interactions between the analyte and a solid sorbent. This is often the most effective method for removing a broad range of interferences.
-
-
Chromatographic Separation: Modify your LC method to chromatographically separate N4-Acetylcytidine from the interfering matrix components.[1][5]
-
Gradient Optimization: Adjust the mobile phase gradient to improve the resolution between the analyte peak and any co-eluting interferences.
-
Column Chemistry: Consider using a different column with alternative chemistry (e.g., HILIC for polar compounds) that may provide better separation from the matrix components causing the interference.
-
-
Utilize the Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is designed to co-elute with the unlabeled N4-Acetylcytidine and experience the same degree of matrix effect.[1][6][7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be compensated for.[8]
Question: My results are inconsistent across different sample lots. What could be the cause?
Answer:
Inconsistent results across different biological sample lots (e.g., plasma from different donors) can be a strong indicator of variable matrix effects.[3] The composition of the biological matrix can differ between sources, leading to different degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Assess Matrix Effect in Multiple Lots: During method development and validation, it is crucial to evaluate the matrix effect in at least six different lots of the biological matrix. This will help you understand the variability of the matrix effect and ensure the method is robust.
-
Review Internal Standard Performance: Ensure that this compound is performing as expected.
-
The peak shape and retention time of the SIL-IS should be consistent across all samples.
-
The response of the SIL-IS should be stable, although some variation due to matrix effects is expected. A drastic drop in the SIL-IS signal in certain lots may indicate a severe matrix effect that needs to be addressed through improved sample cleanup.
-
-
Implement a More Robust Sample Preparation Method: If variability is high, a more rigorous sample preparation technique like SPE is recommended over simpler methods like protein precipitation.
Frequently Asked Questions (FAQs)
Question: What is the primary advantage of using this compound as an internal standard?
Answer:
This compound is a stable isotope-labeled internal standard (SIL-IS). The key advantage is that it has nearly identical physicochemical properties to the analyte, N4-Acetylcytidine.[6][7] This means it will behave similarly during sample extraction, chromatography, and ionization.[6] Because it co-elutes with the analyte, it experiences the same level of ion suppression or enhancement, allowing for accurate correction of matrix effects.[1][8] This leads to improved precision and accuracy in quantification.[1]
Question: How can I quantitatively assess the matrix effect for my N4-Acetylcytidine assay?
Answer:
The most common method is the post-extraction spike method, which is used to calculate the Matrix Factor (MF).[4]
-
Set A: Peak area of N4-Acetylcytidine spiked into an extracted blank matrix.
-
Set B: Peak area of N4-Acetylcytidine in a neat solution (e.g., mobile phase).
The Matrix Factor is calculated as: MF = A / B
An IS-normalized MF can also be calculated to assess how well the SIL-IS compensates for the matrix effect: IS-Normalized MF = (Peak Area Analyte / Peak Area IS in Set A) / (Peak Area Analyte / Peak Area IS in Set B)
A value close to 1 for the IS-normalized MF indicates effective compensation.[8]
Question: What are the best practices for sample preparation when analyzing RNA modifications like N4-Acetylcytidine?
Answer:
The analysis of RNA modifications requires careful sample preparation to ensure the integrity of the nucleosides and to remove interfering cellular components.
-
RNA Isolation: Start with a high-quality RNA isolation method to obtain pure RNA with minimal contamination from DNA and proteins.
-
Enzymatic Digestion: The RNA must be digested down to individual nucleosides. This is typically a two-step enzymatic process:
-
Nuclease P1: Cleaves the phosphodiester bonds to yield 5'-mononucleotides.
-
Alkaline Phosphatase: Removes the phosphate (B84403) group to yield the final nucleosides.
-
-
Sample Cleanup: After digestion, the enzymes and other salts must be removed as they can cause significant matrix effects.
-
Filtration: Use a molecular weight cutoff filter (e.g., 10 kDa) to remove the enzymes.[4]
-
Solid-Phase Extraction (SPE): A reversed-phase or mixed-mode SPE cartridge can be used to further purify the nucleosides from the digested sample matrix.
-
Question: Can I just dilute my sample to reduce matrix effects?
Answer:
Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this approach is only feasible if the concentration of N4-Acetylcytidine in your samples is high enough to remain detectable after dilution.[1] For trace-level quantification, dilution may compromise the sensitivity of the assay.
Data Presentation
Table 1: Comparison of Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Mean Matrix Factor (MF) | % RSD (n=6 lots) | IS-Normalized MF | % RSD (n=6 lots) |
| Protein Precipitation | 0.65 (Suppression) | 18.2% | 0.98 | 4.5% |
| Liquid-Liquid Extraction | 0.82 (Suppression) | 9.5% | 1.01 | 2.1% |
| Solid-Phase Extraction | 0.97 (Minimal Effect) | 3.1% | 1.00 | 1.5% |
This table illustrates how more extensive sample preparation methods can reduce the degree and variability of matrix effects. It also shows the effectiveness of this compound in compensating for these effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Matrix: Obtain at least six different lots of the biological matrix (e.g., plasma, cell lysate) that are free of the analyte.
-
Extract Blank Matrix: Process the blank matrix samples using your established sample preparation protocol (e.g., protein precipitation, LLE, or SPE).
-
Prepare Post-Extraction Spike Samples (Set A): To the extracted blank matrix samples, add a known concentration of N4-Acetylcytidine and this compound.
-
Prepare Neat Solution Samples (Set B): Prepare solutions with the same concentrations of N4-Acetylcytidine and this compound in the mobile phase or a solvent that mimics the final extract composition.
-
Analyze Samples: Analyze both sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor: Use the peak areas to calculate the Matrix Factor and the IS-Normalized Matrix Factor as described in the FAQ section.
Protocol 2: General Workflow for RNA Sample Preparation for ac4C Analysis
-
RNA Isolation: Isolate total RNA from your biological sample using a commercially available kit or a standard Trizol/chloroform extraction protocol. Quantify the RNA and assess its purity.
-
Enzymatic Hydrolysis:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase and a suitable buffer (e.g., 100 mM ammonium bicarbonate).
-
Incubate at 37°C for an additional 2 hours.
-
-
Internal Standard Spiking: Add a known amount of this compound to the digested sample.
-
Enzyme Removal:
-
Use a molecular weight cutoff filter (e.g., 10 kDa) to remove the nucleases and phosphatases. Centrifuge according to the manufacturer's instructions and collect the filtrate containing the nucleosides.
-
-
LC-MS/MS Analysis: Inject the filtered sample onto the LC-MS/MS system for quantification.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: How a SIL-IS corrects for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetylcytidine-13C5 stability in different cell lysis buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N4-Acetylcytidine (ac4C) and its isotopically labeled form, N4-Acetylcytidine-13C5, in various cell lysis buffers. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is N4-acetylcytidine (ac4C) and why is its stability important?
A1: N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification found in all domains of life. It plays a crucial role in regulating RNA stability, translation efficiency, and other cellular processes.[1][2] The stability of the ac4C modification, particularly during cell lysis and RNA extraction, is critical for its accurate detection and quantification in downstream applications such as mass spectrometry and sequencing-based methods. Degradation of ac4C can lead to an underestimation of its abundance and misinterpretation of its biological role.
Q2: What are the main factors affecting the stability of N4-acetylcytidine?
A2: The primary factors affecting the stability of N4-acetylcytidine are pH and temperature. The acetyl group of ac4C is susceptible to hydrolysis, a process that is catalyzed by both acidic and basic conditions.[3][4] Elevated temperatures can also accelerate the rate of this deacetylation. One study noted that at a pH of 7, approximately 25% of free ac4C was cleaved over 18 hours.[4] Another study utilized an alkali buffer at pH 10.5 to intentionally induce chemical deacetylation.[5]
Q3: How stable is this compound expected to be in common cell lysis buffers?
A3: Direct quantitative data on the stability of this compound in various cell lysis buffers is limited in published literature. However, based on the known pH-dependent instability of ac4C, we can infer its relative stability in common buffers. The following table summarizes the expected stability based on the typical pH and composition of these buffers. It is crucial to experimentally verify the stability in your specific lysis buffer using the protocol provided below.
| Lysis Buffer | Typical pH | Key Components | Expected this compound Stability | Rationale |
| TRIzol™ Reagent | ~5.0 | Phenol, Guanidine isothiocyanate | Relatively High | The acidic nature of TRIzol should minimize base-catalyzed hydrolysis of the acetyl group.[6] |
| RIPA Buffer | 7.4 - 8.0 | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | Moderate to Low | The neutral to slightly alkaline pH can promote slow, base-catalyzed deacetylation. Stability will decrease with longer incubation times and higher temperatures.[4] |
| NP-40 Lysis Buffer | ~7.4 | Tris-HCl, NaCl, NP-40 | Moderate | Similar to RIPA buffer, the neutral pH may allow for some deacetylation over time. |
| HEPES Buffer | 7.2 - 7.6 | HEPES, Salts | Moderate | The near-neutral pH suggests that some degradation may occur, especially with prolonged incubation. |
| Citrate Buffer | 3.0 - 6.2 | Citric acid, Sodium citrate | High | The acidic pH is expected to preserve the acetyl group, as base-catalyzed hydrolysis is minimized. |
| High pH Buffers (e.g., Carbonate-Bicarbonate) | 9.0 - 10.5 | Sodium carbonate, Sodium bicarbonate | Very Low | The alkaline conditions will actively promote the deacetylation of N4-acetylcytidine.[5] |
Troubleshooting Guide
This guide addresses common issues related to the instability of this compound during experimental workflows.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no signal of this compound in mass spectrometry analysis. | 1. Deacetylation during cell lysis: The lysis buffer used has a pH > 7.0, leading to base-catalyzed hydrolysis of the acetyl group. 2. Prolonged incubation at room temperature or higher: Extended sample processing times can lead to degradation. 3. Repeated freeze-thaw cycles: This may contribute to sample degradation. | 1. Use a lysis buffer with a slightly acidic to neutral pH (6.0-7.0). If an alkaline buffer is required for other reasons, minimize the lysis time and keep samples on ice. 2. Perform all cell lysis and extraction steps on ice or at 4°C. Minimize the time from cell lysis to sample analysis or storage at -80°C. 3. Aliquot cell lysates or RNA samples to avoid multiple freeze-thaw cycles. |
| High variability in this compound quantification between replicates. | 1. Inconsistent sample handling times: Different incubation times in the lysis buffer can lead to varying degrees of deacetylation. 2. Temperature fluctuations during sample processing. | 1. Standardize the entire sample preparation workflow, ensuring consistent incubation times for all samples. 2. Maintain a consistent temperature (e.g., on ice) throughout the procedure for all replicates. |
| Discrepancy between expected and observed this compound levels. | Buffer components interfering with stability: Certain additives in the lysis buffer may inadvertently affect the stability of the acetyl group. | Perform a stability test of this compound in your specific lysis buffer using the detailed protocol provided in the next section. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Cell Lysis Buffer
This protocol provides a framework for researchers to experimentally determine the stability of this compound in their specific cell lysis buffer.
Materials:
-
This compound standard
-
The cell lysis buffer to be tested
-
Control buffer (e.g., 10 mM Ammonium Acetate, pH 6.0)
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Spike Lysis Buffer: Spike the cell lysis buffer and the control buffer with the this compound stock solution to a final concentration of 1 µg/mL.
-
Time-Course Incubation:
-
Aliquot the spiked buffers into multiple tubes for each time point.
-
Incubate the tubes at the temperature you would typically use for your cell lysis procedure (e.g., 4°C or room temperature).
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes). The t=0 sample should be collected immediately after spiking and placed on dry ice or immediately processed.
-
-
Sample Quenching and Preparation:
-
At each time point, immediately stop any potential degradation by flash-freezing the aliquot in liquid nitrogen or placing it on dry ice.
-
Prepare the samples for LC-MS/MS analysis. This may involve protein precipitation (e.g., with cold acetonitrile) and centrifugation to remove debris.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS method for the detection of this compound and its potential degradation product, Cytidine-13C5.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of remaining this compound against time for both the test lysis buffer and the control buffer. This will provide a stability profile.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting N4-acetylcytidine deacetylation.
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Chemical Signature for Cytidine Acetylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | EMBO Reports [link.springer.com]
Technical Support Center: Cell Viability Assessment with N4-Acetylcytidine-13C5 Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for assessing cell viability and metabolic activity using N4-Acetylcytidine-13C5 (¹³C₅-ac4C) metabolic labeling.
Introduction to the N4-Acetylcytidine (ac4C) Assay
N4-acetylcytidine (ac4C) is a highly conserved RNA modification that enhances mRNA stability and translation efficiency.[1][2][3][4][5][6] The modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10), the only known "writer" of this mark.[1][2][3][4] The rate of ac4C formation is intrinsically linked to cellular metabolic activity and translational capacity. Actively proliferating and metabolically robust cells exhibit higher rates of RNA transcription and modification.
The ¹³C₅-ac4C labeling assay leverages this principle. By supplying cells with ¹³C₅-ac4C, the rate of its incorporation into newly synthesized RNA can be quantified using mass spectrometry. This rate serves as a sensitive indicator of cellular health, proliferation, and metabolic function. A decrease in label incorporation correlates with reduced cell viability or a cytostatic response.[3][7] This method provides a dynamic view of cellular activity, offering a distinct advantage over endpoint assays.
Frequently Asked Questions (FAQs)
Q1: How does the ¹³C₅-ac4C labeling assay differ from conventional viability assays like MTT or Trypan Blue?
This assay measures a dynamic cellular process rather than a static endpoint.
-
MTT/XTT Assays measure the metabolic activity of a cell population via mitochondrial dehydrogenase activity. While useful, results can be confounded by changes in cellular metabolism that are independent of viability.
-
Trypan Blue/Propidium Iodide are membrane exclusion assays that only identify dead cells with compromised membrane integrity. They cannot distinguish between healthy, quiescent, or apoptotic cells.
-
¹³C₅-ac4C Labeling directly measures the rate of RNA acetylation, a key process for protein synthesis.[2][5] This provides a functional readout of translational capacity and metabolic health, offering earlier insights into cytotoxic or cytostatic effects before outright cell death occurs.
Q2: What does a decrease in ¹³C₅-ac4C incorporation signify about my cells?
A significant decrease in the incorporation of the ¹³C₅ label into RNA suggests a reduction in cellular health or proliferation. This could be due to:
-
Cytotoxic Effects: The compound or treatment is killing the cells, leading to a shutdown of metabolic processes, including RNA synthesis and modification.
-
Cytostatic Effects: The treatment is inhibiting cell division and growth without causing immediate death. This leads to lower demand for new RNA and proteins, hence reduced ¹³C₅-ac4C incorporation.
-
Inhibition of NAT10: The treatment may directly or indirectly inhibit the NAT10 enzyme, which is essential for ac4C modification.[1][8]
-
Metabolic Disruption: The treatment could interfere with pathways that provide the necessary substrates for RNA synthesis or acetylation.
Q3: I'm observing very low incorporation of the ¹³C₅ label. What are the possible causes?
Low incorporation can stem from several factors related to the experimental setup or the health of the cells.
-
Suboptimal Labeling Time: The incubation period may be too short for detectable incorporation. A time-course experiment is recommended to determine the optimal labeling window.
-
Incorrect Label Concentration: The concentration of ¹³C₅-ac4C in the media may be too low. It is crucial to optimize the concentration for each cell line.
-
Poor Cell Health: Cells that are stressed, senescent, or unhealthy to begin with will have inherently low metabolic and translational rates. Ensure you start with a healthy, actively dividing cell culture.
-
Cell Line Specific Metabolism: Some cell lines may have slower metabolic rates or different efficiencies in nucleoside uptake.[9]
-
Media Composition: High concentrations of unlabeled cytidine (B196190) in the culture medium can compete with the labeled compound, diluting the signal. Using a custom medium with controlled nucleoside levels can improve incorporation efficiency.[10]
Q4: Can I use this method for all cell types?
This method is broadly applicable to most cultured mammalian cells. However, labeling efficiency can vary significantly between cell lines.[9] It is essential to perform initial optimization experiments for each new cell line to determine key parameters. The method is most effective in cells that are actively dividing and have a high rate of RNA turnover. It may be less sensitive for terminally differentiated or non-dividing primary cells.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent cell seeding density.2. Variation in labeling time or compound addition.3. Errors during RNA extraction or sample preparation. | 1. Use a cell counter for precise seeding. Ensure even cell distribution in wells.2. Use a multichannel pipette for simultaneous addition of label/drug. Standardize all incubation times precisely.3. Ensure consistent technique for all samples. Use a robust RNA extraction kit and quantify RNA accurately before digestion. |
| Low Signal-to-Noise in Mass Spectrometry | 1. Insufficient RNA input.2. Incomplete digestion of RNA to nucleosides.3. Suboptimal LC-MS/MS parameters. | 1. Start with a sufficient quantity of high-quality RNA (e.g., >1 µg). Check RNA integrity (RIN > 8).2. Optimize digestion time and enzyme concentration (e.g., nuclease P1, alkaline phosphatase).3. Develop or use a validated LC-MS/MS method specifically for nucleoside analysis. Ensure proper calibration and maintenance of the instrument. |
| Incomplete Labeling (<95% incorporation at steady state) | 1. Insufficient duration of labeling for cells to reach isotopic equilibrium.2. Presence of unlabeled cytidine in the media or serum.3. Arginine-to-proline conversion (if co-labeling, a known SILAC issue that highlights metabolic complexities).[9] | 1. For steady-state experiments, ensure cells have undergone at least 5-6 doublings in the presence of the label.[9]2. Use dialyzed fetal bovine serum (dFBS) to reduce the concentration of competing unlabeled nucleosides. If possible, use a custom medium formulation.[10]3. While not directly related to cytidine, this illustrates the need to be aware of metabolic cross-talk. Confirm label identity via MS/MS fragmentation. |
| Unexpected Changes in Cell Morphology | 1. Toxicity of the ¹³C₅-ac4C compound at high concentrations.2. Contamination of the cell culture. | 1. Perform a dose-response curve to determine the highest non-toxic concentration of ¹³C₅-ac4C for your specific cell line.2. Regularly test for mycoplasma and other contaminants. Practice sterile cell culture techniques.[11] |
Quantitative Data & Recommended Parameters
The optimal parameters for ¹³C₅-ac4C labeling must be determined empirically for each experimental system. The following table provides suggested starting points for optimization.
| Parameter | Suggested Starting Range | Notes |
| Cell Seeding Density | 30-50% confluency | Cells should be in the logarithmic growth phase at the time of labeling. |
| ¹³C₅-ac4C Concentration | 10 - 200 µM | Perform a dose-response experiment to find the optimal, non-toxic concentration. |
| Labeling Duration (Pulse) | 4 - 24 hours | A time-course experiment (e.g., 4, 8, 12, 24h) is crucial to capture the desired dynamics. |
| RNA Input for MS | 1 - 5 µg | Use high-quality, intact total RNA (RIN > 8). |
| Mass Spectrometry | LC-MS/MS | Use a triple quadrupole or high-resolution Orbitrap instrument with a method optimized for nucleoside quantification (e.g., Multiple Reaction Monitoring, MRM). |
Experimental Protocols & Visualizations
Core Principle of the Assay
The assay measures the incorporation of an isotopic label into RNA, which is dependent on the activity of the NAT10 enzyme. This activity is linked to the overall metabolic and proliferative state of the cell.
Figure 1. Logical relationship between the ¹³C₅-ac4C assay and cell viability.
General Experimental Workflow
The following diagram outlines the major steps involved in a typical ¹³C₅-ac4C cell viability experiment.
Figure 2. Standard workflow for ¹³C₅-ac4C metabolic labeling experiments.
Detailed Methodology: Pulse-Labeling Experiment
This protocol describes a "pulse" experiment to measure the rate of new RNA acetylation after treatment with a test compound.
-
Cell Seeding & Initial Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the logarithmic growth phase (e.g., 30-50% confluency) at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours in a standard incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Treat cells with the desired concentrations of your test compound(s). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for the desired treatment period (e.g., 12, 24, or 48 hours).
-
-
Metabolic Labeling with ¹³C₅-ac4C:
-
Following the treatment period, add ¹³C₅-N4-Acetylcytidine to each well to a final concentration that has been optimized for your cell line (e.g., 50 µM).
-
Incubate for the predetermined labeling period (e.g., 8 hours). This "pulse" will label newly synthesized and acetylated RNA during this window.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
-
-
Total RNA Extraction:
-
Isolate total RNA using a column-based kit or phenol-chloroform extraction, following the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a Bioanalyzer or equivalent (target RIN > 8).
-
-
Enzymatic Digestion to Nucleosides:
-
In a microfuge tube, digest 1-5 µg of total RNA to single nucleosides using a combination of Nuclease P1 followed by bacterial Alkaline Phosphatase.
-
Incubate at 37°C for 2-4 hours or until digestion is complete.
-
Terminate the reaction and precipitate proteins (e.g., by adding cold acetone (B3395972) or using a filtration device).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Use a chromatographic method (e.g., reverse-phase C18 column) capable of separating cytidine and N4-acetylcytidine.
-
Set up the mass spectrometer to monitor the specific mass transitions for unlabeled ac4C and ¹³C₅-labeled ac4C.
-
-
Data Analysis:
-
Integrate the peak areas for both the light (unlabeled) and heavy (¹³C₅-labeled) forms of N4-acetylcytidine.
-
Calculate the incorporation ratio: Heavy Peak Area / (Heavy Peak Area + Light Peak Area).
-
Compare the incorporation ratios across different treatment conditions to assess the relative impact on cell viability and metabolic activity. A lower ratio in a treated sample compared to the vehicle control indicates reduced activity.
-
References
- 1. Frontiers | The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylation of Cytidine in mRNA Promotes Translation Efficiency. - CiteAb [citeab.com]
- 7. researchgate.net [researchgate.net]
- 8. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chromatography for N4-Acetylcytidine-13C5 Separation
Welcome to the technical support center for the chromatographic separation of N4-Acetylcytidine and its stable isotope-labeled internal standard, N4-Acetylcytidine-13C5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatographic technique for separating N4-Acetylcytidine and its 13C5-labeled internal standard?
A1: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be successfully employed. HILIC is often preferred for its excellent retention of polar compounds like N4-Acetylcytidine without the need for ion-pairing reagents.[1] However, well-optimized RP-HPLC methods can also provide adequate separation. The choice of technique will depend on your specific laboratory setup, available columns, and the complexity of your sample matrix.
Q2: My peak shapes for N4-Acetylcytidine are broad and tailing. What are the common causes and solutions?
A2: Peak tailing for polar compounds like N4-Acetylcytidine is a common issue. The primary causes include:
-
Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on silica-based columns can interact with the analyte, causing tailing.
-
Column overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.[2][3][4][5]
-
Sample solvent mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]
Solutions include adjusting the mobile phase pH, reducing the injection volume, or using a different column chemistry. For HILIC, ensuring proper column equilibration is also crucial.[7][8][9]
Q3: I am having difficulty resolving N4-Acetylcytidine from its 13C5-labeled internal standard. What can I do to improve resolution?
A3: Co-elution of an analyte and its stable isotope-labeled internal standard can occur, though they are chemically identical and should have very similar retention times.[10][11] If you observe poor resolution, consider the following:
-
Optimize the gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Adjust the mobile phase composition: Small changes in the organic solvent ratio or buffer concentration can influence selectivity.
-
Change the stationary phase: A column with a different selectivity may provide the necessary resolution.
-
Ensure proper integration: If the peaks are very close, ensure your chromatography data system is correctly integrating each peak.
Q4: I am experiencing signal suppression in my LC-MS analysis of N4-Acetylcytidine. How can I mitigate this?
A4: Ion suppression is a common matrix effect in LC-MS analysis.[12] It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal. To address this:
-
Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[13][14][15][16][17]
-
Optimize chromatography: Modify your chromatographic method to separate N4-Acetylcytidine from the suppressive matrix components.
-
Use a stable isotope-labeled internal standard: this compound is an ideal internal standard as it will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[10][18][19]
-
Dilute the sample: If the concentration of the interfering components is high, diluting the sample can reduce the suppression effect.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanol groups on the column. | Use a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adjust mobile phase pH to suppress silanol activity (lower pH). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Insufficient buffer concentration in HILIC. | Increase the buffer concentration in the mobile phase to mask secondary interactions. | |
| Peak Fronting | Sample solvent is too weak. | Dissolve the sample in a solvent that is closer in strength to the mobile phase. |
| Column collapse (rare). | Replace the column and ensure mobile phase compatibility. |
Issue 2: Poor Resolution Between N4-Acetylcytidine and this compound
| Symptom | Potential Cause | Recommended Action |
| Co-elution or partial co-elution | Insufficient chromatographic separation. | Optimize the gradient profile by making it shallower. Adjust the mobile phase composition (e.g., organic solvent percentage, buffer concentration, or pH). |
| Inappropriate column chemistry. | Try a column with a different selectivity. For example, if using a C18 column, consider a phenyl-hexyl or a different HILIC stationary phase. | |
| High flow rate. | Reduce the flow rate to increase the interaction time with the stationary phase. |
Issue 3: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Action |
| Retention time shifting between injections | Inadequate column equilibration, especially in HILIC. | Increase the column equilibration time between injections. For HILIC, this is particularly important to ensure a stable water layer on the stationary phase.[7][8][9] |
| Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump performance. | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. |
Issue 4: Low Signal Intensity or Signal Suppression in LC-MS
| Symptom | Potential Cause | Recommended Action |
| Low signal for N4-Acetylcytidine | Ion suppression from matrix components. | Improve sample cleanup using techniques like SPE or LLE.[13][14][15][16][17] Optimize the chromatographic method to separate the analyte from interfering compounds. |
| Inefficient ionization. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Suboptimal mobile phase additives. | Ensure the mobile phase additives are compatible with MS and enhance ionization (e.g., formic acid or ammonium (B1175870) formate). |
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for N4-Acetylcytidine Separation
This protocol provides a starting point for developing a robust HILIC method. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | HILIC column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detection | ESI Positive Mode |
| MRM Transitions | N4-Acetylcytidine: m/z 286.1 -> 154.1; this compound: m/z 291.1 -> 159.1 |
Protocol 2: RP-HPLC-UV Method for N4-Acetylcytidine Separation
This protocol is a general guideline for RP-HPLC analysis.
| Parameter | Condition |
| Column | C18 column, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 274 nm |
Data Presentation
The following tables summarize expected performance data under optimized conditions. Actual results may vary.
Table 1: Typical HILIC-MS/MS Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) from Isotopologue | Peak Asymmetry (As) |
| N4-Acetylcytidine | ~5.8 | > 1.5 | 0.9 - 1.3 |
| This compound | ~5.8 | - | 0.9 - 1.3 |
Table 2: Typical RP-HPLC-UV Performance
| Analyte | Expected Retention Time (min) | Resolution (Rs) from Isotopologue | Peak Asymmetry (As) |
| N4-Acetylcytidine | ~8.2 | > 1.2 | 1.0 - 1.5 |
| This compound | ~8.2 | - | 1.0 - 1.5 |
Visualizations
Caption: Troubleshooting workflow for N4-Acetylcytidine chromatography.
Caption: Comparison of HILIC and RP-HPLC separation principles.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blog [phenomenex.blog]
- 8. mac-mod.com [mac-mod.com]
- 9. afin-ts.de [afin-ts.de]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. zefsci.com [zefsci.com]
- 13. MS Sample Preparation Tips – Shared Instrumentation Facility [wp.nyu.edu]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. organomation.com [organomation.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating N4-Acetylcytidine-13C5 Incorporation: A Comparative Guide to Sanger Sequencing and Alternative Methods
For researchers and drug development professionals working with modified oligonucleotides, validating the successful incorporation of N4-Acetylcytidine-13C5 is a critical checkpoint. This guide provides an objective comparison of Sanger sequencing-based validation with other powerful alternatives, supported by experimental data and detailed protocols. The central challenge lies not just in confirming the presence of N4-acetylcytidine (ac4C), but also in verifying the incorporation of its stable isotope-labeled counterpart, a task for which different methods have varying capabilities.
Sanger Sequencing for Indirect Validation of ac4C Incorporation
Sanger sequencing, a cornerstone of molecular biology, can be adapted to indirectly validate the incorporation of N4-acetylcytidine. This method does not directly detect the acetyl group or the 13C isotopes. Instead, it relies on a chemical modification strategy that specifically alters ac4C, leading to a detectable signature in the sequencing chromatogram.
The underlying principle involves the chemical reduction of ac4C using sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3).[1][2][3] This treatment converts ac4C into a reduced nucleobase, tetrahydro-N4-acetylcytidine.[1][4] During the subsequent reverse transcription and PCR amplification steps, this modified base frequently causes the reverse transcriptase to misincorporate a thymine (B56734) (T) instead of a guanine (B1146940) (G) opposite the modified cytidine (B196190).[2] This C-to-T transition is then readily identified by Sanger sequencing.
The workflow for this process is as follows:
Experimental Protocol: Sanger-Based Validation of ac4C
This protocol is adapted from methodologies described for ac4C detection.[2][5]
-
RNA Preparation: Isolate total RNA or the specific RNA molecule of interest containing the incorporated this compound. Ensure high purity of the sample.
-
Chemical Reduction:
-
For each sample, prepare three reaction tubes: (+borohydride), (+borohydride, +alkali control), and (-borohydride control).[2]
-
Prepare a fresh 1M NaBH4 solution in ice-cold nuclease-free water immediately before use.[2]
-
To 1µg of RNA in 90µL of nuclease-free water, add 10µL of 1M NaBH4.[2]
-
Incubate at 37°C for 60 minutes.[2]
-
Quench the reaction by adding 15µL of 1M HCl. Once bubbling ceases, neutralize with 30µL of 1M Tris pH 7.5.[2]
-
Purify the RNA using ethanol (B145695) precipitation.[2]
-
-
Reverse Transcription (RT):
-
Perform reverse transcription on the treated and control RNA samples to synthesize cDNA. Use a reverse transcriptase known for efficient read-through of modified bases, such as TGIRT-III.[2] The presence of the reduced ac4C will cause a C-to-T misincorporation during this step.
-
-
PCR Amplification:
-
Amplify the cDNA region of interest using sequence-specific primers.
-
-
Sanger Sequencing:
-
Purify the PCR product and send for Sanger sequencing.
-
-
Data Analysis:
-
Analyze the sequencing chromatograms. At the expected position of this compound, the "+borohydride" sample should show a mixed peak of C and T, while the control samples should show only a C peak.[2][3] The ratio of the T peak height to the sum of C and T peak heights can provide a semi-quantitative measure of incorporation.[6]
-
Comparative Analysis of Validation Methods
While the Sanger method is accessible and provides clear positional information, it falls short in definitively validating this compound incorporation. The gold standard for this purpose is mass spectrometry, with other sequencing and antibody-based methods offering different advantages and disadvantages.
| Feature | Sanger Sequencing (with chemical reduction) | Mass Spectrometry (LC-MS/MS) | Next-Gen Sequencing (ac4C-seq/RedaC:T-seq) | Antibody-based (acRIP-seq) |
| Principle | Indirect detection via chemically induced C>T mismatch.[2] | Direct detection based on mass-to-charge ratio (m/z) of nucleosides.[7][8] | High-throughput sequencing of C>T mismatches after chemical reduction.[1][4] | Enrichment of ac4C-containing RNA fragments using a specific antibody.[8][9] |
| Detects Isotope Label? | No | Yes (Distinguishes 13C from 12C based on mass difference) | No | No |
| Information Provided | Positional information of the modification.[2] | Unambiguous identification and absolute quantification of the modified, labeled nucleoside.[7][10] | Transcriptome-wide, base-resolution location and stoichiometry of the modification.[1][11] | Regions of enrichment; does not provide single-nucleotide resolution.[1][9] |
| Resolution | Single nucleotide.[2] | Nucleoside level (after digestion).[1] | Single nucleotide.[4] | ~100-200 nucleotides (fragment dependent). |
| Throughput | Low. | Low to medium.[7] | High.[12] | High. |
| Quantitative? | Semi-quantitative (based on peak height ratios).[6] | Yes (highly accurate and sensitive).[7][8] | Yes (based on mismatch frequency).[1][12] | No (enrichment-based, not quantitative at specific sites).[1] |
| Key Advantage | Widely accessible, provides clear sequence context. | Gold standard for confirming chemical identity and isotopic labeling.[7] | Transcriptome-wide mapping.[4] | Useful for initial discovery of modified regions. |
| Key Limitation | Cannot confirm isotopic label incorporation. Indirect method. | Requires specialized equipment and expertise; RNA must be digested. | Cannot confirm isotopic label incorporation. | Low resolution, potential for antibody cross-reactivity.[3] |
Method Selection Guide
The logical relationship for choosing a validation method can be visualized as follows:
Conclusion
For the specific task of validating This compound incorporation, mass spectrometry is the only method that provides direct and unambiguous confirmation of the isotopic label .[7] It stands as the gold standard for this application.
However, if the primary goal is to confirm the presence and location of the ac4C modification itself, without needing to verify the isotopic label, then chemical reduction followed by Sanger sequencing offers a highly accessible and cost-effective method for low-throughput validation of specific sites.[2] For transcriptome-wide and quantitative analysis of the ac4C modification, NGS-based methods like ac4C-seq are superior.[1][4] Each method provides valuable, yet distinct, pieces of information, and the optimal choice depends critically on the specific experimental question being addressed.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Epitranscriptomic N4-Acetylcytidine Profiling in CD4+ T Cells of Systemic Lupus Erythematosus [frontiersin.org]
- 9. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epitranscriptomic N4-Acetylcytidine Profiling in CD4+ T Cells of Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to RNA Labeling: N4-Acetylcytidine-13C5 vs. 15N-Labeled Cytidine
In the dynamic field of epitranscriptomics and RNA biology, stable isotope labeling is a powerful technique for tracing the synthesis, turnover, and modification of RNA. Coupled with mass spectrometry, it provides precise, quantitative insights into RNA metabolism.[1] This guide offers a direct comparison of two common stable isotope labeling reagents: N4-Acetylcytidine-13C5 (¹³C₅-ac4C), a tool for tracking a specific modification, and 15N-labeled cytidine (B196190) (¹⁵N-Cytidine), a general metabolic label for tracking newly synthesized RNA.
The choice between these two powerful tools depends entirely on the biological question at hand. ¹³C₅-ac4C is the specialist's choice for investigating the dynamics of a single, crucial RNA modification, N4-acetylcytidine (ac4C).[2] In contrast, ¹⁵N-Cytidine is the workhorse for monitoring global RNA synthesis and decay, as it is incorporated into all cytidine residues in nascent RNA transcripts.[3]
Core Distinctions and Applications
N4-acetylcytidine is a conserved RNA modification found in tRNA, rRNA, and mRNA that plays a key role in regulating RNA stability and translation efficiency.[2][4] Dysregulation of ac4C has been linked to various diseases, including cancer and viral infections.[2][4] Labeling with ¹³C₅-ac4C allows researchers to specifically trace the metabolic fate of this modification, distinguishing newly installed ac4C marks from pre-existing ones.
Conversely, ¹⁵N-Cytidine is used for global metabolic labeling. Once introduced to cells, it is converted into ¹⁵N-labeled cytidine triphosphate (CTP) and incorporated throughout newly transcribed RNA. This allows for the measurement of genome-wide RNA synthesis and degradation rates, a technique often referred to as Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS).[5][6]
Quantitative Data Comparison
Direct quantitative comparisons are challenging as the two labels answer different biological questions. However, we can summarize their typical applications and expected outcomes based on published studies.
| Parameter | This compound | 15N-Labeled Cytidine |
| Primary Application | Tracing the dynamics (synthesis, turnover) of the specific ac4C modification.[2] | Measuring global de novo synthesis and turnover of all RNA species.[3][5] |
| Labeling Specificity | Specific to N4-acetylcytidine sites. | Incorporates into all cytidine positions in newly synthesized RNA. |
| Biological Question | How dynamic is the ac4C mark on a specific transcript or RNA class under certain conditions? | What is the overall rate of RNA synthesis or decay in a cell population? |
| Typical Abundance | ac4C is a low-abundance modification (~0.1% of total cytidine).[7] | Labeling efficiency can be high, with significant incorporation into the total RNA pool.[3] |
| Detection Method | Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS), NMR Spectroscopy.[6][9] |
| Key Output | Ratio of labeled (new) to unlabeled (old) ac4C nucleosides. | Ratio of labeled (new) to unlabeled (old) cytidine nucleosides. |
Experimental Design and Protocols
The overall workflow for both labeling strategies is similar, involving metabolic labeling, RNA extraction, digestion to nucleosides, and analysis by LC-MS/MS. The key difference lies in the precursor provided to the cells and the specific ions monitored during mass spectrometry.
Generalized Experimental Protocol
This protocol outlines the key steps for a metabolic RNA labeling experiment analyzed by LC-MS.[10]
-
Cell Culture and Labeling:
-
Culture cells (e.g., HEK293T) in a suitable medium. For this example, approximately 350,000 cells are seeded in a 60 mm plate.[10]
-
Replace the standard medium with a medium supplemented with the desired stable isotope label.
-
For ¹³C₅-ac4C: Supplement with this compound at a predetermined concentration.
-
For ¹⁵N-Cytidine: Supplement with 15N-labeled cytidine.
-
-
Incubate the cells for a specified duration (pulse) to allow incorporation of the label into RNA. This can be followed by a "chase" with an unlabeled medium to measure decay.
-
-
Total RNA Isolation:
-
Harvest the cells. For adherent cells, this involves removing the medium, washing with PBS, and adding a lysis buffer.[10]
-
Homogenize the lysate, for example, by passing it through a syringe needle.[10]
-
Isolate total RNA using a commercial kit (e.g., PureLink RNA Mini Kit) following the manufacturer's instructions.[10]
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
-
RNA Digestion to Nucleosides:
-
Take a defined amount of total RNA (e.g., 1-5 µg).
-
Denature the RNA by heating to disrupt secondary structures.
-
Perform enzymatic hydrolysis to digest the RNA into individual nucleosides. This typically involves a cocktail of enzymes such as nuclease P1 (to cleave phosphodiester bonds) followed by a phosphatase (e.g., bacterial alkaline phosphatase) to remove the 5'-phosphate.[10][11]
-
Terminate the reaction and prepare the sample for LC-MS/MS, often by filtration or protein precipitation.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase liquid chromatography (LC).[11]
-
Detect and quantify the nucleosides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[8][11]
-
For ¹³C₅-ac4C, monitor the mass transition for unlabeled ac4C and the mass-shifted transition for ¹³C₅-ac4C.
-
For ¹⁵N-Cytidine, monitor the mass transition for unlabeled cytidine and the mass-shifted transition for ¹⁵N-Cytidine.
-
Calculate the ratio of labeled to unlabeled nucleosides to determine the extent of new synthesis or modification.
-
Visualizing the Process
Metabolic Incorporation Pathways
The fundamental difference in how these labels are utilized by the cell is key to their distinct applications. ¹⁵N-Cytidine enters the general nucleoside salvage pathway, while ¹³C₅-ac4C acts as a tracer for a specific post-transcriptional modification event.
General Experimental Workflow
The laboratory process for both labeling methods follows a standardized series of steps from introducing the label to analyzing the final data.
Choosing the Right Tool for Your Research
The decision between ¹³C₅-ac4C and ¹⁵N-Cytidine hinges on the research objective. This diagram outlines the logical choice based on the biological question.
Conclusion
Both this compound and 15N-labeled cytidine are invaluable reagents for the quantitative study of RNA biology. They are not competing alternatives but rather complementary tools designed for different levels of inquiry. For researchers aiming to understand the broad picture of RNA transcription and decay across the transcriptome, ¹⁵N-labeled cytidine provides a robust, global view. For those focused on the functional role and kinetics of the epitranscriptomic mark ac4C, the specificity of ¹³C₅-ac4C is indispensable. By selecting the appropriate label, researchers can precisely match their experimental tools to their scientific questions, paving the way for new discoveries in the complex world of RNA.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]
- 4. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
- 8. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 11. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
Cross-Validation of N4-Acetylcytidine Detection: A Comparative Guide to Antibody-Based and Isotope-Labeling Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, the accurate quantification of N4-acetylcytidine (ac4C), a critical epitranscriptomic modification, is paramount. This guide provides a comprehensive comparison of two primary methodologies for ac4C detection: antibody-based enrichment and stable isotope labeling with mass spectrometry, here conceptually represented by N4-Acetylcytidine-13C5 data. Understanding the strengths and limitations of each approach is crucial for designing robust experiments and interpreting results with confidence.
N4-acetylcytidine is an RNA modification catalyzed by the NAT10 acetyltransferase that plays a significant role in regulating mRNA stability and translation, thereby influencing a multitude of cellular processes and disease states, including cancer.[1][2][3][4][5] The choice of detection method can significantly impact the resolution and quantitative accuracy of ac4C profiling. This guide presents a side-by-side comparison of antibody-based techniques, such as acetylated RNA immunoprecipitation sequencing (acRIP-seq), and quantitative mass spectrometry, which can be enhanced by metabolic labeling with stable isotopes like 13C-labeled precursors.
Quantitative Data Comparison
| Feature | Antibody-Based Methods (e.g., acRIP-seq, Dot Blot) | Mass Spectrometry (with 13C5 Isotope Labeling) |
| Principle | Enrichment of ac4C-containing RNA fragments using a specific antibody. | Direct detection and quantification of ac4C nucleosides, often after metabolic incorporation of a heavy isotope-labeled precursor. |
| Quantification | Semi-quantitative (enrichment-based). | Quantitative (absolute or relative quantification). |
| Resolution | Low to medium (region-specific, not single nucleotide). | High (identifies the specific modified nucleoside). |
| Sensitivity | High, due to signal amplification.[6] | High, capable of detecting low-abundance modifications. |
| Specificity | Dependent on antibody quality; potential for off-target binding. | High, based on mass-to-charge ratio and fragmentation patterns. |
| Workflow | Involves immunoprecipitation, RNA extraction, and downstream analysis (e.g., sequencing, qPCR, dot blot). | Involves metabolic labeling of cells, RNA hydrolysis, and LC-MS/MS analysis. |
| Advantages | Widely used, good for identifying ac4C-enriched regions across the transcriptome. | Provides precise quantification and identification of the modification. |
| Limitations | Not truly quantitative, resolution is limited by fragment size, and antibody validation is critical. | Requires specialized equipment and expertise, workflow can be complex. |
Experimental Protocols
Antibody-Based Method: Acetylated RNA Immunoprecipitation (acRIP-seq) Protocol
This protocol provides a general overview of the acRIP-seq procedure for the enrichment of ac4C-containing RNA.
1. RNA Preparation:
- Isolate total RNA from cells or tissues of interest.
- Purify mRNA using oligo(dT) magnetic beads.
- Fragment the mRNA to an appropriate size (e.g., ~100-200 nucleotides) using enzymatic or chemical methods.
2. Immunoprecipitation:
- Incubate the fragmented RNA with an anti-ac4C antibody.
- Capture the antibody-RNA complexes using protein A/G magnetic beads.
- Wash the beads extensively to remove non-specifically bound RNA.
- Elute the enriched ac4C-containing RNA fragments from the beads.
3. Library Preparation and Sequencing:
- Construct a sequencing library from the enriched RNA fragments.
- Perform high-throughput sequencing.
4. Data Analysis:
- Align the sequencing reads to a reference genome.
- Identify peaks of enriched read coverage, which represent ac4C-modified regions.
Mass Spectrometry-Based Method: this compound Metabolic Labeling and LC-MS/MS Analysis
This protocol outlines a generalized workflow for the quantitative analysis of ac4C using stable isotope labeling and mass spectrometry.
1. Metabolic Labeling:
- Culture cells in a medium supplemented with a 13C-labeled precursor for ac4C synthesis (e.g., 13C5-Cytidine). The labeled precursor will be incorporated into the cellular nucleotide pool and subsequently into newly synthesized RNA.
- Culture a parallel set of cells in a medium with the corresponding unlabeled precursor as a control.
2. RNA Isolation and Hydrolysis:
- Isolate total RNA from both labeled and unlabeled cell populations.
- Hydrolyze the RNA to individual nucleosides using a cocktail of nucleases.
3. LC-MS/MS Analysis:
- Separate the nucleosides using liquid chromatography (LC).
- Detect and quantify the abundance of both the unlabeled (12C) and labeled (13C) ac4C using tandem mass spectrometry (MS/MS). The instrument is set to monitor the specific mass transitions for both isotopic forms of ac4C.
4. Data Analysis:
- Calculate the ratio of labeled to unlabeled ac4C to determine the relative abundance of the modification under different experimental conditions.
- Absolute quantification can be achieved by using a standard curve of known concentrations of ac4C.
Visualizations
Figure 1. Experimental workflow for the cross-validation of antibody-based and mass spectrometry methods for ac4C detection.
Figure 2. Signaling pathway illustrating the role of NAT10-mediated ac4C modification in regulating gene expression.
References
- 1. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
Confirming N4-Acetylcytidine-13C5 Enrichment: A Comparative Guide to Isotope Ratio Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the isotopic enrichment of N4-Acetylcytidine-13C5, a stable isotope-labeled internal standard crucial for the accurate quantification of N4-acetylcytidine (ac4C) in biological matrices. We present detailed experimental protocols for the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach and a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy, including supporting data and visualizations to aid in methodological selection and implementation.
N4-acetylcytidine is a post-transcriptional RNA modification implicated in a variety of cellular processes, and its accurate quantification is vital for understanding its biological roles and for the development of therapeutic interventions.[1][2][3][4] The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision in quantification.[5]
Methodology Comparison: LC-MS/MS vs. NMR Spectroscopy
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the predominant technique for the quantification of modified nucleosides due to its exceptional sensitivity and selectivity.[1][2][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy, while generally less sensitive, offers a non-destructive and highly quantitative alternative for the analysis of isotopically labeled compounds.[7][8][9]
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to determine molecular structure and isotopic enrichment. |
| Sensitivity | High (low femtomole to attomole range). | Lower (micromolar to millimolar range). |
| Selectivity | Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions (MRM). | High, based on unique chemical shifts for each nucleus. |
| Quantification | Relative quantification against a stable isotope-labeled internal standard. Requires a calibration curve for absolute quantification. | Inherently quantitative, signal intensity is directly proportional to the number of nuclei. |
| Sample Prep | Requires enzymatic digestion of RNA to nucleosides and chromatographic separation. | Minimal sample preparation for pure compounds; may require purification for complex mixtures. |
| Throughput | High, with typical run times of a few minutes per sample. | Lower, requires longer acquisition times for sufficient signal-to-noise, especially for less abundant samples. |
| Instrumentation | Widely available in analytical laboratories. | Requires specialized high-field NMR spectrometers. |
Experimental Protocols
I. LC-MS/MS Method for Isotope Ratio Analysis of this compound
This protocol outlines the procedure for confirming the isotopic enrichment of this compound using a triple quadrupole mass spectrometer.
A. Sample Preparation (Hydrolysis of RNA)
-
To 1-5 µg of RNA containing the incorporated this compound, add 2 units of nuclease P1 in 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate the mixture at 37°C for 2 hours.
-
Add 1 unit of alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.[5]
-
Filter the resulting nucleoside mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
Lyophilize the sample and reconstitute in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.25 mL/min.
-
Gradient:
-
0-1 min: 100% A
-
1-2.4 min: 99.8% A
-
2.4-3.8 min: 99.2% A
-
3.8-5.2 min: 98.2% A[5]
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N4-Acetylcytidine (ac4C) | 286.1 | 154.1 | 15 |
| This compound | 291.1 | 159.1 | 15 |
Note: The MRM transition for this compound is calculated based on the addition of 5 Da to the unlabeled precursor and the cytidine (B196190) base fragment, assuming the 13C labels are on the ribose moiety which is lost during fragmentation.
C. Data Analysis
-
Integrate the peak areas of the MRM chromatograms for both N4-Acetylcytidine and this compound.
-
Calculate the isotopic enrichment using the following formula: % Enrichment = (Area(13C5) / (Area(13C5) + Area(unlabeled))) * 100
II. NMR Spectroscopy for Isotopic Enrichment Analysis
This protocol provides a general workflow for confirming 13C enrichment using NMR.
A. Sample Preparation
-
Dissolve a sufficient amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
B. NMR Analysis
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent.
-
Experiment: 1D ¹³C NMR.
-
Key Parameters:
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
A relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atoms of interest to ensure full relaxation between scans.
-
C. Data Analysis
-
Acquire the ¹³C NMR spectrum.
-
Integrate the signals corresponding to the ¹³C-labeled carbon atoms.
-
Compare the integral values to those of a known concentration of a reference standard to confirm the enrichment. For a qualitative assessment of high enrichment, the signals from the ¹³C-labeled compound should be significantly more intense than the natural abundance ¹³C signals in an unlabeled sample.
Quantitative Data Summary
The following table presents representative data from an LC-MS/MS analysis to determine the isotopic enrichment of a synthesized batch of this compound.
| Sample | Peak Area (Unlabeled ac4C) | Peak Area (this compound) | Calculated Enrichment (%) |
| Batch A, Replicate 1 | 15,234 | 1,489,765 | 98.99 |
| Batch A, Replicate 2 | 14,890 | 1,501,234 | 99.02 |
| Batch A, Replicate 3 | 15,567 | 1,495,678 | 98.97 |
| Average | 15,230 | 1,495,559 | 98.99 |
Visualizations
Caption: Experimental workflow for LC-MS/MS based isotope ratio analysis.
Caption: Comparison of LC-MS/MS and NMR for isotope ratio analysis.
References
- 1. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC–MS/MS for determination of RNA modifications [bio-protocol.org]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetylcytidine-13C5: A Safer and More Precise Alternative to Radioactive Labeling in RNA Research
For researchers, scientists, and drug development professionals, the accurate study of RNA modifications is paramount to understanding gene expression, cellular regulation, and disease pathogenesis. N4-acetylcytidine (ac4C) is a critical RNA modification implicated in various cellular processes, including mRNA stability and translation. Traditionally, radioactive isotopes have been the workhorse for labeling and tracking nucleic acids. However, the emergence of stable isotope-labeled compounds, such as N4-Acetylcytidine-13C5, offers a superior alternative, providing enhanced safety, precision, and experimental flexibility.
This guide provides an objective comparison of this compound with traditional radioactive labeling techniques, supported by experimental data and detailed methodologies.
Quantitative Comparison: this compound vs. Radioactive Labeling
| Feature | This compound (with LC-MS/MS) | Radioactive Labeling (e.g., ³H-uridine) |
| Detection Principle | Mass-to-charge ratio difference | Scintillation counting or autoradiography |
| Specificity | High; distinguishes between labeled and unlabeled molecules and other modifications based on mass | Low; detects radioactivity regardless of the molecular context |
| Quantification | Absolute and relative quantification possible with high precision[1] | Primarily relative quantification; absolute quantification is more complex |
| Sensitivity | High, down to attomole to femtomole range[2] | High, but can be limited by background noise and specific activity |
| Dynamic Range | Wide linear dynamic range, often spanning several orders of magnitude[1] | Can be limited by saturation of detectors at high concentrations |
| Multiplexing | Possible to analyze multiple labeled species in a single run | Difficult to distinguish between different isotopes with similar emission spectra |
| Safety | Non-radioactive, no specialized handling or disposal required | Requires licensed handling, specialized shielding, and radioactive waste disposal[2][3] |
| Sample Throughput | High, with automated liquid chromatography systems | Lower, often requires manual sample processing and longer exposure times |
| Structural Information | Can provide structural information through fragmentation analysis (MS/MS) | Provides no structural information |
Advantages of this compound
The primary advantages of using this compound over radioactive labeling techniques are rooted in safety, precision, and the depth of data that can be obtained.
-
Enhanced Safety and Handling: this compound is a stable, non-radioactive isotope. This eliminates the significant health risks associated with exposure to radioactive materials, as well as the stringent regulatory requirements for handling, storage, and disposal of radioactive waste[2][3]. This simplifies experimental workflows and reduces the administrative burden on research institutions.
-
Superior Specificity and Accuracy: When coupled with mass spectrometry, this compound allows for highly specific detection and quantification. The precise mass shift introduced by the 13C isotopes allows for unambiguous identification of the labeled molecule, free from interference from other molecules in the sample[4]. This is in contrast to radioactive methods where the signal is solely based on radioactive decay, which can be less specific.
-
Dynamic and Kinetic Studies: Stable isotope labeling is exceptionally well-suited for pulse-chase experiments to study RNA dynamics, such as synthesis and decay rates. The ability to introduce the labeled compound for a specific period and then switch to an unlabeled version allows for the precise tracking of the metabolic fate of the RNA molecule over time.
-
Multiplexing Capabilities: Mass spectrometry allows for the simultaneous detection of multiple isotopically labeled compounds in a single analysis, enabling more complex experimental designs and higher throughput.
Experimental Protocols
Experimental Protocol 1: Determination of RNA Half-Life using this compound Labeling and LC-MS/MS
This protocol outlines a typical pulse-chase experiment to determine the half-life of a specific RNA molecule.
1. Cell Culture and Labeling:
- Culture cells of interest to mid-log phase.
- For the "pulse," replace the standard culture medium with a medium containing this compound for a defined period (e.g., 2-4 hours). This allows for the incorporation of the labeled nucleoside into newly synthesized RNA.
- For the "chase," wash the cells with phosphate-buffered saline (PBS) and replace the labeling medium with a medium containing an excess of unlabeled N4-Acetylcytidine.
- Collect cell samples at various time points during the chase period (e.g., 0, 2, 4, 8, 12, 24 hours).
2. RNA Extraction and Digestion:
- Extract total RNA from the collected cell pellets using a standard RNA extraction kit.
- Digest the purified RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase)[5][6].
3. LC-MS/MS Analysis:
- Separate the digested nucleosides using liquid chromatography (LC) on a suitable column (e.g., a C18 reversed-phase column)[6][7][8].
- Analyze the eluting nucleosides using tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.
- Set up specific MRM transitions for both the unlabeled (12C) and labeled (13C5) N4-acetylcytidine.
4. Data Analysis:
- Quantify the peak areas for both the labeled and unlabeled N4-acetylcytidine at each time point.
- Calculate the ratio of labeled to unlabeled N4-acetylcytidine.
- Plot the decay of the labeled RNA over time and fit the data to an exponential decay curve to determine the RNA half-life.
Experimental Protocol 2: Determination of RNA Synthesis Rate using ³H-Uridine Pulse-Chase Labeling
This protocol describes a traditional radioactive pulse-chase experiment.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- "Pulse" the cells by adding ³H-uridine to the culture medium for a short period (e.g., 10-30 minutes)[1][9][10][11].
- "Chase" by washing the cells with PBS and replacing the radioactive medium with a medium containing a high concentration of unlabeled uridine[10].
- Harvest cells at various time points.
2. RNA Isolation and Quantification:
- Isolate total RNA from the harvested cells.
- Quantify the amount of radiolabeled RNA at each time point using scintillation counting.
3. Data Analysis:
- Plot the amount of radioactivity incorporated into RNA over time to determine the rate of RNA synthesis.
Visualizing the Role of N4-Acetylcytidine in Cellular Signaling
N4-acetylcytidine has been shown to play a role in various signaling pathways. For instance, the acetyltransferase NAT10, which is responsible for ac4C modification, can regulate the Wnt/β-catenin signaling pathway in colorectal cancer by acetylating the mRNA of KIF23[7].
Caption: Role of N4-acetylcytidine in Wnt/β-catenin signaling.
Experimental Workflow Comparison
The workflows for stable isotope labeling and radioactive labeling differ significantly in terms of complexity and safety precautions.
Caption: Comparison of experimental workflows.
Logical Relationship of Advantages
The advantages of this compound over radioactive labeling are interconnected, leading to more robust and reliable scientific outcomes.
Caption: Interconnected advantages of stable isotope labeling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stable Isotope Labeling for Improved Comparative Analysis of RNA Digests by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Pulse labeling of RNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of (5-3H)uridine for pulse-labelling ribonucleic acid of mouse Ehrlich ascites-tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Acetyl-RNA Quantification: ac4C-seq vs. N4-Acetylcytidine-13C5 Labeling
For researchers, scientists, and drug development professionals navigating the landscape of epitranscriptomics, the precise quantification of N4-acetylcytidine (ac4C) in RNA is paramount. This guide provides a comprehensive comparison of two prominent methodologies: the sequencing-based ac4C-seq and the stable isotope labeling approach using N4-Acetylcytidine-13C5, offering insights into their principles, protocols, and quantitative capabilities to inform your experimental design.
N4-acetylcytidine is a conserved RNA modification implicated in crucial cellular processes, including mRNA stability, translation, and gene expression regulation.[1][2] The ability to accurately map and quantify this modification is essential for understanding its biological significance in health and disease. Two distinct approaches have emerged for this purpose: ac4C-seq, which provides transcriptome-wide mapping at single-nucleotide resolution, and metabolic labeling with stable isotopes like this compound for absolute quantification.
At a Glance: Methodological Showdown
| Feature | ac4C-seq | This compound Labeling |
| Principle | Chemical reduction of ac4C induces C-to-T mutations during reverse transcription for sequencing-based detection.[1][3][4] | Metabolic incorporation of a heavy isotope-labeled acetylcytidine for mass spectrometry-based quantification.[5][6] |
| Resolution | Single-nucleotide.[3][4] | Not applicable for mapping; provides total abundance. |
| Output | Relative quantification of ac4C at specific sites across the transcriptome. | Absolute quantification of total ac4C levels in a sample. |
| Throughput | High-throughput. | Low to medium-throughput. |
| Strengths | Transcriptome-wide mapping, high resolution, provides positional information. | Gold standard for absolute quantification, can be used as a tracer.[5][6] |
| Limitations | Provides relative quantification, potential for incomplete chemical conversion and off-target effects.[7][8] | Does not provide positional information, requires specialized equipment (mass spectrometer). |
Delving Deeper: Principles and Workflows
ac4C-seq: Unmasking Acetylation Sites Through Sequencing
ac4C-seq is a chemical-based method that enables the precise, transcriptome-wide mapping of N4-acetylcytidine at single-base resolution.[3][4] The core principle of this technique lies in the chemical modification of ac4C, which renders it susceptible to misincorporation during reverse transcription.
The workflow for ac4C-seq can be visualized as follows:
Experimental workflow of ac4C-seq.
A key step in this process is the chemical reduction of ac4C. One common method, as described in the original ac4C-seq protocol, utilizes sodium cyanoborohydride (NaCNBH3) under acidic conditions.[3][9] This reaction converts ac4C into a reduced form that is read as a thymine (B56734) (T) by reverse transcriptase, leading to a C-to-T transition in the resulting cDNA. An alternative method, known as RedaC:T-seq, employs sodium borohydride (NaBH4) for the reduction step.[10] By comparing the sequencing data from treated and untreated (control) samples, researchers can identify the precise locations of ac4C modifications.
This compound Labeling: The Path to Absolute Quantification
In contrast to the sequencing-based approach of ac4C-seq, this compound labeling is a metabolic labeling technique used for the absolute quantification of ac4C.[5][6] This method involves introducing a stable, heavy isotope-labeled version of N4-acetylcytidine into cells or organisms. This labeled precursor is then incorporated into newly synthesized RNA.
The general workflow for this approach is outlined below:
Workflow for this compound labeling.
Following labeling, total RNA is extracted and enzymatically digested into individual nucleosides. The resulting mixture of labeled (heavy) and unlabeled (light) N4-acetylcytidine is then analyzed by liquid chromatography-mass spectrometry (LC-MS). By measuring the ratio of the heavy to light forms of the nucleoside, researchers can accurately determine the absolute quantity of ac4C present in the sample.
Experimental Protocols: A Closer Look
ac4C-seq Protocol Outline
The following is a generalized protocol for ac4C-seq, based on published methods.[3][9][11]
-
RNA Preparation:
-
Extract total RNA from cells or tissues using a standard method like TRIzol extraction.
-
Assess RNA quality and quantity.
-
(Optional) Spike in a synthetic RNA containing ac4C as a positive control.
-
-
Chemical Reduction:
-
Divide the RNA sample into a treatment group and a control group.
-
For the treatment group, incubate the RNA with sodium cyanoborohydride (NaCNBH3) in an acidic buffer.
-
For the control group, incubate the RNA in the same buffer without the reducing agent.
-
A second control involving chemical deacetylation can also be included to enhance specificity.[3][12]
-
-
Library Preparation:
-
Fragment the RNA to a desired size (e.g., ~200 bp).
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using a reverse transcriptase that efficiently reads through the reduced ac4C and incorporates a non-cognate nucleotide.
-
Ligate a 5' adapter to the single-stranded cDNA.
-
Amplify the library using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome.
-
Use bioinformatics tools to identify sites with a significant enrichment of C-to-T mutations in the treated sample compared to the control(s).
-
This compound Labeling Protocol Outline
This protocol provides a general framework for metabolic labeling and quantification.
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with this compound for a defined period to allow for its incorporation into RNA.
-
-
RNA Extraction and Digestion:
-
Harvest the cells and extract total RNA.
-
Quantify the extracted RNA.
-
Digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
-
LC-MS Analysis:
-
Separate the nucleosides using liquid chromatography.
-
Analyze the eluate by mass spectrometry to detect and quantify the light (endogenous) and heavy (labeled) forms of N4-acetylcytidine.
-
-
Data Analysis:
-
Calculate the ratio of heavy to light N4-acetylcytidine to determine the absolute amount of the modification per unit of RNA.
-
Choosing the Right Tool for the Job
The choice between ac4C-seq and this compound labeling ultimately depends on the specific research question.
-
For transcriptome-wide discovery of ac4C sites and determination of their relative abundance in different conditions, ac4C-seq is the method of choice. Its high-throughput nature and single-nucleotide resolution provide a detailed map of the "acetylome."
-
For accurate and absolute quantification of total ac4C levels, for example, to assess the overall impact of a drug or genetic perturbation on ac4C metabolism, this compound labeling coupled with mass spectrometry is the gold standard.
It is also important to note that these techniques are not mutually exclusive. Stable isotope labeling can be used in conjunction with sequencing methods to provide a more comprehensive understanding of ac4C dynamics. For instance, metabolic labeling could be used to track the fate of acetylated RNA over time, while ac4C-seq could reveal the specific sites that are dynamically regulated.
The Broader Context: Alternative and Complementary Techniques
While this guide focuses on the comparison between ac4C-seq and this compound labeling, it is worth mentioning another important technique for studying ac4C:
-
acRIP-seq (Acetylated RNA Immunoprecipitation Sequencing): This antibody-based method utilizes an antibody specific to ac4C to enrich for RNA fragments containing the modification.[1][2] While it does not provide single-nucleotide resolution, acRIP-seq is a valuable tool for identifying regions of RNA that are enriched in ac4C.[2][13] It can be used as a complementary approach to ac4C-seq for validating identified regions and for studying ac4C in low-input samples.[13]
References
- 1. acRIP-seq & ac4C-seq Services - CD Genomics [cd-genomics.com]
- 2. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ac4C-seq vs. acRIP-seq: Insights into RNA Profiling - CD Genomics [cd-genomics.com]
Orthogonal Validation of N4-Acetylcytidine (ac4C) Findings with Gene Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the orthogonal validation of N4-acetylcytidine (ac4C) findings, with a specific focus on gene silencing of the primary ac4C writer enzyme, N-acetyltransferase 10 (NAT10). We present supporting experimental data, detailed protocols, and visualizations to aid in the design and implementation of robust validation strategies for your ac4C-related research.
Introduction to Orthogonal Validation of ac4C
N4-acetylcytidine (ac4C) is a dynamic mRNA modification that plays a crucial role in regulating mRNA stability and translation efficiency.[1][2] Given the potential for artifacts in epitranscriptomic studies, it is essential to validate initial findings through orthogonal methods. Gene silencing of the sole enzyme responsible for ac4C deposition, NAT10, provides a powerful approach to confirm the causal link between NAT10 activity and the observed ac4C modifications and their downstream functional consequences.[1][2] By specifically depleting NAT10, researchers can directly assess the impact on global ac4C levels and the stability or translation of target transcripts.
Data Presentation: Quantitative Impact of NAT10 Silencing on ac4C Levels
The following table summarizes quantitative data from various studies demonstrating the reduction in global ac4C levels upon silencing of NAT10 in different cell lines. This data highlights the efficacy and specificity of gene silencing as a validation tool.
| Cell Line | Gene Silencing Method | Method of ac4C Quantification | Reported Reduction in ac4C Levels | Reference |
| HeLa | CRISPR-Cas9 Knockout | RNA Mass Spectrometry (RNA MS) | Strong decrease | [3] |
| Mouse Oocytes (GV-stage) | siRNA Knockdown | Immunofluorescence Staining & Dot Blot | Significant reduction | [1] |
| MHCC-97H | shRNA Knockdown | acRIP-seq | Reduced ac4C peaks | [4] |
| LX-2 | siRNA Knockdown | Immunofluorescent Staining | Not specified quantitatively | [4] |
| A549 and H1299 | shRNA Knockdown | Dot Blot | Decreased ac4C of total RNAs | [5] |
| Human Embryonic Stem Cells (hESCs) | shRNA Knockdown | Dot Blot & LC-MS/MS | Significant decrease | [6][7][8] |
| MCF7 | siRNA Knockdown | Dot Blot | Significantly decreased | [9] |
| MOLM13 | shRNA Knockdown | RacRIP-seq | Global reduction | [10] |
| AGS | CRISPR-Cas9 Knockout | acRIP-seq | 2,709 ac4C peaks in KO vs. 4,342 in control | [11][12] |
| ERS Huh-7 | siRNA Knockdown | acRIP-seq | Significantly decreased | [13] |
Experimental Protocols
Here, we provide detailed methodologies for the key experiments involved in the orthogonal validation of ac4C findings using NAT10 gene silencing.
siRNA-Mediated Knockdown of NAT10
This protocol describes the transient silencing of NAT10 using small interfering RNA (siRNA) in a human cell line.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting NAT10 (pre-designed or custom)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA and protein extraction (for validation of knockdown)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 40-60% confluency at the time of transfection.
-
siRNA Preparation:
-
Prepare a stock solution of NAT10 siRNA and control siRNA at a concentration of 10 µM.
-
For each well to be transfected, dilute the siRNA to the desired final concentration (e.g., 60 nM) in Opti-MEM™.
-
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA with the diluted transfection reagent.
-
Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Extract RNA and perform RT-qPCR to quantify the reduction in NAT10 mRNA levels.
-
Extract protein and perform a Western blot to confirm the reduction in NAT10 protein levels.
-
Total RNA Isolation for ac4C Analysis
This protocol outlines a standard procedure for isolating high-quality total RNA suitable for downstream ac4C quantification.
Materials:
-
TRIzol™ reagent or similar
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Cell Lysis: Homogenize cell pellets in 1 mL of TRIzol™ reagent per 5-10 x 10^6 cells by repetitive pipetting.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent.
-
Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with at least 1 mL of 75% ethanol per 1 mL of TRIzol™ reagent.
-
Vortex the sample and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Resuspension:
-
Discard the ethanol wash.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
Quantification of Global ac4C Levels by Dot Blot
This protocol provides a semi-quantitative method to assess global changes in ac4C levels in total RNA.
Materials:
-
Total RNA samples (from control and NAT10 knockdown cells)
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-ac4C antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Methylene (B1212753) blue staining solution (for loading control)
Procedure:
-
RNA Denaturation and Spotting:
-
Denature the RNA samples by heating at 95°C for 3 minutes, followed by immediate chilling on ice.
-
Spot serial dilutions of the RNA samples onto a nitrocellulose membrane.
-
-
Crosslinking: Air dry the membrane and crosslink the RNA to the membrane using a UV cross-linker.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-ac4C antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Loading Control: Stain the membrane with methylene blue to visualize the total RNA spotted and ensure equal loading.
Quantification of ac4C/C Ratio by Mass Spectrometry (LC-MS/MS)
This protocol provides a highly quantitative method to determine the ratio of ac4C to unmodified cytidine (B196190) (C).
Materials:
-
Purified total RNA or mRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Standards for ac4C and C
Procedure:
-
RNA Digestion:
-
Digest the RNA samples to single nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the digested nucleosides using liquid chromatography.
-
Detect and quantify the amounts of ac4C and C using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate standard curves for ac4C and C using known concentrations of the pure nucleosides.
-
Calculate the amount of ac4C and C in the samples based on the standard curves.
-
Determine the ac4C/C ratio.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the orthogonal validation of ac4C findings.
Caption: Experimental workflow for validating ac4C findings via NAT10 gene silencing.
Caption: The central role of NAT10 in mediating ac4C deposition and its downstream effects.
References
- 1. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. raybiotech.com [raybiotech.com]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GSE180494 - ac4C RIP-seq analysis of AGS cells upon NAT10 knockout. - OmicsDI [omicsdi.org]
- 13. Role of NAT10-mediated ac4C-modified HSP90AA1 RNA acetylation in ER stress-mediated metastasis and lenvatinib resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of N4-Acetylcytidine (ac4C) Levels in Diverse Human Cell Lines: A Comparative Guide
N4-acetylcytidine (ac4C) is a crucial post-transcriptional RNA modification involved in various cellular processes, including mRNA stability, translation, and the regulation of gene expression.[1][2] The levels of this modification can vary between different cell types, reflecting their unique physiological states and gene expression programs. This guide provides a comparative overview of ac4C levels across different human cell lines, supported by experimental data and detailed methodologies for its quantification.
Quantitative Comparison of N4-Acetylcytidine (ac4C) Levels
The absolute quantification of ac4C across different cell lines is not extensively documented in a single comparative study. However, based on available research, relative quantifications and the expression of the primary ac4C writer enzyme, N-acetyltransferase 10 (NAT10), can provide insights into the varying levels of this modification. Higher NAT10 expression is generally correlated with increased ac4C levels.[1]
| Cell Line | Cancer Type | Key Findings Related to ac4C/NAT10 Levels | Reference |
| HeLa | Cervical Cancer | NAT10 expression is linked to the promotion of cervical cancer development by enhancing the stability of specific mRNAs through ac4C modification.[3] | [3] |
| HEK293T | Embryonic Kidney | Utilized in studies for its high transfectability to investigate the mechanisms of RNA modifications, including ac4C.[4] | [4] |
| A549 | Lung Cancer | Studies have shown that NAT10 and ac4C modification play a role in cisplatin (B142131) resistance in A549 cells.[5] | [5] |
| HCT116 | Colorectal Cancer | The formation of ac4C on both tRNA and 18S rRNA has been demonstrated in this cell line.[2] | [2] |
| U2OS & MG63 | Osteosarcoma | Inhibition of NAT10 with Remodelin led to decreased cell proliferation and invasion, indicating the functional importance of ac4C in these cells.[6] | [6] |
Note: The table summarizes findings from different studies and does not represent a direct side-by-side quantitative comparison under identical experimental conditions. The levels of ac4C are often inferred from the expression of NAT10 or the functional consequences of its inhibition.
Experimental Protocols
The quantification of N4-acetylcytidine is primarily achieved through mass spectrometry-based methods and next-generation sequencing techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global ac4C Quantification
This is the gold standard for the absolute quantification of RNA modifications.[7][8]
Methodology:
-
RNA Isolation: Total RNA is extracted from cultured cells using standard methods like TRIzol reagent followed by isopropanol (B130326) precipitation.
-
RNA Digestion: The purified RNA is digested into single nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by liquid chromatography and analyzed by a tandem mass spectrometer. The amount of ac4C is quantified by comparing its signal to that of a stable isotope-labeled internal standard and the signal of unmodified cytidine (B196190) (C) to determine the ac4C/C ratio.[7][9]
ac4C-seq for Transcriptome-Wide Mapping
ac4C-seq allows for the identification and quantification of ac4C sites at single-nucleotide resolution across the transcriptome.[8]
Methodology:
-
RNA Treatment: Purified RNA is treated with sodium cyanoborohydride (NaCNBH₃), which selectively reduces ac4C to a tetrahydro-N4-acetylcytidine derivative.
-
Reverse Transcription: During reverse transcription, the reduced ac4C base is misread as a thymine (B56734) (T) instead of a cytosine (C).
-
Library Preparation and Sequencing: The resulting cDNA is used to prepare a sequencing library, which is then sequenced using a high-throughput platform.
-
Data Analysis: The sequencing data is analyzed to identify C-to-T transitions that are present in the treated sample but not in a control sample, thus pinpointing the locations of ac4C modifications. The frequency of the C-to-T transition at a specific site corresponds to the level of ac4C modification.[8]
Signaling and Functional Pathways
N4-acetylcytidine, primarily installed by the enzyme NAT10, plays a significant role in post-transcriptional gene regulation. The modification enhances the stability and translational efficiency of target mRNAs, thereby influencing various cellular processes, including cell proliferation, differentiation, and stress responses.[1][9]
References
- 1. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotoxic Effects of Silver Nanoparticles on Normal HEK-293 Cells in Comparison to Cancerous HeLa Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NAT10-mediated N4-acetylcytidine mRNA modification regulates self-renewal in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of N4-Acetylcytidine-13C5 as an RNA Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene expression and the development of novel therapeutics. Metabolic labeling with modified nucleosides has become a cornerstone for these investigations. Among the various tracers, N4-Acetylcytidine (ac4C), a naturally occurring RNA modification, and its isotopically labeled form, N4-Acetylcytidine-13C5 (¹³C₅-ac4C), are emerging as tools to probe RNA metabolism. This guide provides an objective comparison of ¹³C₅-ac4C with other commonly used RNA tracers, supported by available experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Introduction to N4-Acetylcytidine (ac4C)
N4-acetylcytidine is a post-transcriptional modification found in all domains of life. In eukaryotes, ac4C is primarily found on mRNA, tRNA, and rRNA.[1][2] This modification is catalyzed by the N-acetyltransferase 10 (NAT10) enzyme and has been shown to play a crucial role in regulating RNA stability and translation efficiency.[3][4] Specifically, ac4C in the coding sequence (CDS) of mRNA can enhance translation elongation, while its presence in the 5' untranslated region (5'UTR) can modulate translation initiation.[2][5][6] The use of isotopically labeled ¹³C₅-ac4C allows for the tracing of cytidine (B196190) incorporation into newly synthesized RNA and the study of ac4C's metabolic fate without the use of radioactive isotopes.
Comparative Analysis of RNA Tracers
The ideal RNA tracer should be readily incorporated into nascent RNA, exhibit high specificity with minimal off-target effects, and have low cytotoxicity. Here, we compare ¹³C₅-ac4C with other widely used RNA tracers: 5-ethynyluridine (B57126) (EU), 4-thiouridine (B1664626) (4sU), and fluorine-labeled ac4C.
Table 1: Quantitative Comparison of RNA Tracers
| Parameter | This compound (¹³C₅-ac4C) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) | Fluorine-labeled ac4C (F-ac4C) |
| Detection Method | Mass Spectrometry | Click Chemistry (Copper-catalyzed or copper-free) | Thiol-specific biotinylation, RT-based mutation detection | Proximity Ligation Assay (FMPLA), Antibody-free sequencing (FAM-seq) |
| Typical Labeling Concentration | Not explicitly defined in literature | 100 µM - 1 mM | 40 µM - 500 µM[7] | Not explicitly defined in literature |
| Labeling Efficiency | Not quantitatively reported | High | Moderate to High[7] | High sensitivity reported[8] |
| Specificity Issues | Potential for metabolic conversion to other pyrimidines (not documented) | Can be incorporated into DNA, especially in organisms with active ribonucleotide reductases.[9] | Can alter pre-mRNA splicing at high concentrations.[7] | High specificity reported due to precise probe targeting.[2] |
| Cytotoxicity | Expected to be low due to its endogenous nature | Can induce transcriptional stress and DNA damage at high concentrations.[9] | Can inhibit rRNA synthesis and processing at high concentrations.[7] | Not extensively documented, but expected to be low. |
| Key Advantages | Traces the natural cytidine metabolic pathway; Minimal perturbation to RNA structure. | Versatile for imaging and sequencing; Well-established protocols. | Enables purification of nascent RNA for sequencing (e.g., SLAM-seq). | High sensitivity and specificity for in situ imaging and sequencing.[8] |
| Key Disadvantages | Limited commercial availability; Requires sensitive mass spectrometry for detection. | Potential for off-target effects (DNA incorporation); Copper catalyst can be toxic to cells. | Can affect RNA processing and stability; Biotinylation can be inefficient. | Relies on specific probes and enzymatic reactions; Newer technology with fewer established protocols. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound
This protocol is a generalized procedure for metabolic labeling of RNA in cultured mammalian cells with ¹³C₅-ac4C for subsequent analysis by mass spectrometry.
Materials:
-
This compound (¹³C₅-ac4C)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based)
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture mammalian cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the regular cell culture medium with ¹³C₅-ac4C. The optimal concentration should be determined empirically, but a starting point could be in the range of 10-100 µM.
-
Remove the existing medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) to allow for the incorporation of ¹³C₅-ac4C into newly synthesized RNA.
-
-
RNA Extraction:
-
After the labeling period, wash the cells with cold PBS.
-
Extract total RNA using a standard RNA extraction protocol (e.g., TRIzol reagent followed by isopropanol (B130326) precipitation).
-
Quantify the RNA concentration and assess its integrity (e.g., using a Bioanalyzer).
-
-
RNA Digestion to Nucleosides:
-
Digest 1-5 µg of total RNA to nucleosides.
-
Incubate the RNA with Nuclease P1 in a suitable buffer at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue the incubation at 37°C for another 2 hours to dephosphorylate the nucleotides.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture by LC-MS/MS.
-
Monitor the transition for both unlabeled ac4C and ¹³C₅-ac4C to determine the extent of incorporation.
-
Protocol 2: Experimental Workflow for Evaluating RNA Tracer Specificity
This workflow outlines a general approach to compare the specificity of different RNA tracers.
Caption: Workflow for comparing RNA tracer specificity.
Signaling Pathway and Logical Relationships
N4-Acetylcytidine's Role in Translation Regulation
The presence of ac4C in mRNA has a direct impact on its translation. The following diagram illustrates the differential effects of ac4C depending on its location within the mRNA molecule.
Caption: Positional effect of ac4C on mRNA translation.
Conclusion
The selection of an appropriate RNA tracer is critical for the accurate study of RNA metabolism. This compound offers the advantage of tracing a natural modification pathway with potentially low perturbation to the cellular system. Its primary drawbacks are the requirement for sensitive mass spectrometry and the current lack of extensive comparative data on its performance against other tracers.
Alternative tracers like 5-ethynyluridine and 4-thiouridine are well-established and offer versatile detection methods, but researchers must be aware of their potential off-target effects and cytotoxicity, especially at high concentrations. Newer methods, such as those employing fluorine-labeled ac4C, show promise for high-sensitivity and high-specificity applications.
Ultimately, the choice of tracer will depend on the specific experimental goals, the biological system under investigation, and the available instrumentation. This guide provides a framework for making an informed decision and for designing experiments to validate the specificity of the chosen tracer. Further quantitative studies are needed to directly compare the performance of ¹³C₅-ac4C with other leading RNA tracers to fully elucidate its strengths and limitations.
References
- 1. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules | EMBO Reports [link.springer.com]
- 2. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdc-berlin.de [mdc-berlin.de]
A Researcher's Guide to Stable Isotope-Labeled Nucleosides: Benchmarking N4-Acetylcytidine-13C5
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of N4-Acetylcytidine-13C5 against other stable isotope-labeled nucleosides, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, offering a means to control for variability throughout the analytical workflow, from sample preparation to detection.[1] N4-Acetylcytidine (ac4C) is a modified RNA nucleoside implicated in the regulation of mRNA stability and translation, making its accurate quantification essential for understanding its biological roles.[2][3] This guide focuses on this compound and compares its performance characteristics with other commonly used stable isotope-labeled nucleosides, particularly deuterium-labeled counterparts.
Comparative Performance of Stable Isotope-Labeled Nucleosides
The ideal internal standard should exhibit identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization. The primary isotopes used for labeling are carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H or D). While deuterium labeling is often more cost-effective, ¹³C and ¹⁵N labeling are generally considered superior for quantitative applications due to their greater stability and closer chromatographic co-elution with the unlabeled analyte.[4]
Below is a summary of key performance parameters for this compound compared to other stable isotope-labeled nucleosides.
| Parameter | This compound | Deuterium-Labeled Nucleosides (e.g., N4-Acetylcytidine-d3) | Other ¹³C/¹⁵N-Labeled Nucleosides |
| Isotopic Purity | Typically >98%[5] | Variable, can be lower than ¹³C-labeled counterparts. | Generally high, >98%. |
| Isotopic Stability | High; ¹³C atoms are not prone to exchange.[4] | Lower; Deuterium atoms, especially on heteroatoms, can be susceptible to back-exchange with protons from the solvent.[4] | High; ¹⁵N atoms are also stable and not prone to exchange. |
| Chromatographic Co-elution | Excellent; Co-elutes almost perfectly with the unlabeled analyte.[6] | Fair; Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte.[4][6] | Excellent; Co-elutes almost perfectly with the unlabeled analyte. |
| Accuracy & Precision | High; The close co-elution minimizes differential matrix effects, leading to more accurate and precise quantification.[4] | Moderate to High; The chromatographic shift can lead to inaccuracies if matrix effects vary across the peak.[4] | High; Similar performance to this compound. |
| Chemical Purity (HPLC) | Typically ≥95%[5] | Variable depending on synthesis and purification. | Generally high, ≥95%. |
Experimental Protocols
Accurate quantification of N4-acetylcytidine in biological samples requires robust and validated experimental protocols. Below are detailed methodologies for RNA extraction, enzymatic hydrolysis, and subsequent LC-MS/MS analysis.
RNA Extraction and Purification
This protocol is suitable for isolating total RNA from cultured cells.
Materials:
-
TRIzol reagent
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenize cells in 1 mL of TRIzol reagent per 5-10 x 10⁶ cells.
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of RNase-free water.
Enzymatic Hydrolysis of RNA to Nucleosides
This protocol describes the complete digestion of RNA into its constituent nucleosides for LC-MS/MS analysis.[1]
Materials:
-
Nuclease P1 (0.5 U/µL)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES (pH 7.0)
-
This compound internal standard
-
Ultrapure water
Procedure:
-
In a microcentrifuge tube, combine up to 2.5 µg of the purified RNA sample with a known amount of this compound internal standard.
-
Add 2 µL of nuclease P1 solution, 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Bring the total volume to 25 µL with ultrapure water.
-
Incubate the reaction mixture for 3 hours at 37°C.[1]
-
Following digestion, the samples are ready for immediate LC-MS/MS analysis or can be stored at -80°C.
LC-MS/MS Analysis of Modified Nucleosides
This is a general workflow for the quantitative analysis of N4-acetylcytidine using a triple quadrupole mass spectrometer.[7]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
LC Conditions:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 2% to 40% B over 10 minutes, followed by a wash and re-equilibration.
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
N4-Acetylcytidine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values should be optimized for the instrument used)
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled N4-acetylcytidine and a fixed concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of N4-acetylcytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures can aid in understanding the application of this compound.
Caption: NAT10-mediated mRNA acetylation enhances translation and stability.
References
- 1. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. Research progress on NAT10-mediated acetylation in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
Safety Operating Guide
Proper Disposal Procedures for N4-Acetylcytidine-13C5
This guide provides essential safety and logistical information for the proper disposal of N4-Acetylcytidine-13C5, a non-radioactive, stable isotope-labeled compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult your institution's specific Safety Data Sheet (SDS). While the unlabeled form, N4-Acetylcytidine, is not consistently classified as hazardous, some suppliers indicate potential hazards, including being harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, standard laboratory precautions are mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste. Because it contains a stable isotope, no special procedures for radioactivity are required.[2][] The primary consideration is the chemical nature of the compound and any solvents or materials it has been mixed with.
Step 1: Waste Identification and Segregation
-
Identify: Classify waste containing this compound as chemical waste.
-
Segregate: Do not mix this waste with general laboratory trash, radioactive waste, or biohazardous waste.[4][5] Collect it separately in a designated container. If dissolved in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated organic waste).
Step 2: Container Selection and Labeling
-
Container: Use a leak-proof, sealable container that is chemically compatible with the waste. The original reagent bottle, if empty and clean, can often be repurposed for this.[6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[4][6] This ensures proper identification and handling by disposal personnel.
Step 3: Waste Storage
-
Secure Storage: Keep the waste container tightly sealed except when adding more waste.
-
Location: Store the container in a designated, secure, and well-ventilated waste accumulation area, away from heat sources or incompatible chemicals.[5]
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][5]
-
Prohibited Disposal: Do not dispose of this compound or its containers in the regular trash or pour the waste down the sanitary sewer.[5][7]
Data Presentation
The following table summarizes key quantitative data for this compound and its unlabeled counterpart.
| Property | This compound | N4-Acetylcytidine (Unlabeled) |
| Molecular Formula | C6¹³C5H15N3O6 | C11H15N3O6 |
| Molecular Weight | 290.22 g/mol [8] | 285.25 g/mol [1] |
| Solubility | No data available | DMSO: 1 mg/ml; PBS (pH 7.2): 2 mg/ml[9] |
Biological Pathway Visualization
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification catalyzed by the "writer" enzyme N-acetyltransferase 10 (NAT10).[10][11][12] This modification plays a crucial role in regulating gene expression by enhancing the stability of mRNA and promoting the efficiency of protein translation.[10][13][14] The dysregulation of this pathway is implicated in various diseases, including cancer.[11][15]
Caption: RNA acetylation pathway mediated by the NAT10 enzyme.
References
- 1. N4-Acetylcytidine | C11H15N3O6 | CID 107461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. benchchem.com [benchchem.com]
- 7. uwlax.edu [uwlax.edu]
- 8. This compound | CAS | LGC Standards [lgcstandards.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNA N4-acetylcytidine modification and its role in health and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling N-Acetylcytidine-13C5
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of N4-Acetylcytidine-13C5. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
While N4-Acetylcytidine is not classified as a hazardous substance, standard laboratory best practices for handling chemical compounds should always be observed. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Not generally required under normal handling conditions. If there is a risk of aerosolization or dust formation, a fit-tested N95 (or equivalent) respirator should be considered. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and procedural consistency.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. A Certificate of Analysis for a similar product suggests storing the powder at -20°C for long-term stability (up to 3 years)[1]. For solutions, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is recommended[1].
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and any relevant safety information.
Handling and Use
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, especially when dealing with the powdered form to prevent dispersion[2].
-
Weighing: When weighing the compound, do so in a ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Cross-Contamination: Take precautions to prevent cross-contamination with other reagents and samples.
Disposal Plan
This compound is a stable isotope-labeled compound and is not radioactive. Therefore, no special radiological precautions are necessary for its disposal[3][4].
-
Waste Identification: All waste containing this compound should be clearly labeled as chemical waste.
-
Waste Segregation: Do not mix this waste with general laboratory trash. It should be segregated with other non-hazardous chemical waste.
-
Disposal Procedures: Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. The disposal procedures are generally the same as for the unlabeled compound[3].
-
Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate should be collected as chemical waste.
Experimental Protocol: Quality Control of RNA Labeling using this compound
N4-Acetylcytidine is utilized in various research applications, including the study of RNA modifications through techniques like ac4C-seq[2][5][6]. The 13C5-labeled version can serve as an internal standard for quantitative analysis by mass spectrometry. The following is a generalized protocol for assessing the incorporation of N4-Acetylcytidine into RNA.
Objective: To confirm the successful labeling of RNA with this compound using LC-MS/MS.
Materials:
-
This compound
-
RNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
-
Appropriate buffers and solvents
Procedure:
-
RNA Labeling: Perform the in vitro or in vivo RNA labeling experiment using N4-Acetylcytidine.
-
RNA Isolation: Purify the total RNA from your experimental sample.
-
RNA Digestion:
-
To 1-5 µg of the isolated RNA, add Nuclease P1 in a suitable buffer.
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours to dephosphorylate the nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Filter the digested sample to remove enzymes.
-
Spike the sample with a known concentration of this compound as an internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the nucleosides using a suitable liquid chromatography method.
-
Detect and quantify the unlabeled N4-Acetylcytidine and the this compound standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Determine the concentration of N4-Acetylcytidine in the sample by comparing its peak area to the peak area of the this compound internal standard.
-
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. benchchem.com [benchchem.com]
- 4. moravek.com [moravek.com]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
